sodium;2-ethylhexanoate
Description
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Properties
IUPAC Name |
sodium;2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUQYOLCLEGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Sodium 2-Ethylhexanoate from 2-Ethylhexanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 2-ethylhexanoate (B8288628) from 2-ethylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate and reagent. This document details the primary synthesis methodologies, presents quantitative data for process optimization, and provides in-depth experimental protocols.
Introduction
Sodium 2-ethylhexanoate (C8H15NaO2) is the sodium salt of 2-ethylhexanoic acid. It typically appears as a white to off-white crystalline, hygroscopic powder.[1][2][3] This organometallic compound is highly soluble in water and various organic solvents, making it a versatile reagent in numerous chemical processes.[2][4] In the pharmaceutical industry, it is widely used as a salt-forming agent to improve the stability and solubility of active pharmaceutical ingredients (APIs), particularly in the synthesis of antibiotics like cephalosporins and penicillins.[4][5] Its properties make it a superior alternative to traditional salt-forming agents such as sodium acetate.[5] Beyond pharmaceuticals, it serves as a catalyst in polymerization, a stabilizer in PVC, an accelerator in coatings, and a corrosion inhibitor.[6]
Synthesis Methodologies
The most prevalent and straightforward method for synthesizing sodium 2-ethylhexanoate is through the acid-base neutralization of 2-ethylhexanoic acid with a sodium-containing base. The primary bases used are sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), and sodium carbonate (Na2CO3).
Neutralization with Sodium Hydroxide
The reaction of 2-ethylhexanoic acid with sodium hydroxide is a classic, exothermic neutralization reaction that is widely employed for both laboratory and industrial-scale production.[7] The process involves reacting the carboxylic acid with an aqueous solution of sodium hydroxide to yield sodium 2-ethylhexanoate and water. The final product is typically isolated by drying the resulting solution.
Reaction with Sodium Hydride
For applications requiring anhydrous conditions and high conversion rates, sodium hydride can be used. This reaction is vigorous and produces sodium 2-ethylhexanoate and hydrogen gas. Due to the reactive and flammable nature of sodium hydride, this method requires careful handling and stringent safety precautions.[7]
Neutralization with Sodium Carbonate
Sodium carbonate offers a milder alternative to sodium hydroxide. The reaction produces sodium 2-ethylhexanoate, water, and carbon dioxide gas.[7] This method can be advantageous when a less aggressive base is desired, though the effervescence from carbon dioxide evolution needs to be managed.
Quantitative Data Summary
The choice of synthesis method and purification technique significantly impacts the yield and purity of the final product. The following tables summarize quantitative data from various reported processes.
| Synthesis Method | Reactants | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |
| Acid-Base Neutralization | 2-Ethylhexanoic Acid, Sodium Hydroxide | 90 - 98[4][7] | >98[7] | Simple, scalable, low-cost[7] | Requires careful pH and temperature control[7] |
| Reaction with Sodium Hydride | 2-Ethylhexanoic Acid, Sodium Hydride | 95 - 99[7] | >99[7] | High conversion, anhydrous conditions[7] | Requires handling of reactive hydride[7] |
| Drying Method | Process Parameters | Yield (%) | Final Product Characteristics |
| Spray Drying | Inlet Temperature: 100-160 °C; Outlet Temperature: 60-130 °C[8] | 70 - 97 | Crystalline solid, non-tacky, moisture content 0.5-5.0%[8] |
| Pan Drying | - | ~98[4] | Fine powdered form[4] |
| Quality Control Parameters | Specification | Analytical Method |
| Purity (on dry basis) | >99%[9] | HClO4 Titration[9] |
| Moisture Content | <5%[9] | Karl Fischer (KF) Titration[9] |
| pH (10% aqueous solution) | 7.0 - 9.5[9] | pH metry[9] |
| Appearance | Off-white, highly hygroscopic powder[9] | Visual[9] |
Experimental Protocols
Synthesis via Neutralization with Sodium Hydroxide and Spray Drying
This protocol is based on a patented industrial process for producing high-purity, crystalline sodium 2-ethylhexanoate.[8]
Materials:
-
2-Ethylhexanoic Acid (875 g)
-
Sodium Hydroxide (240 g)
-
Deionized Water (450 ml)
-
Ice-water bath
Procedure:
-
Prepare a solution of sodium hydroxide by dissolving 240 g of NaOH in 450 ml of water.
-
Cool the sodium hydroxide solution to 20°C in an ice-water bath with stirring.
-
Slowly add 875 g of 2-ethylhexanoic acid dropwise to the cooled NaOH solution over a period of thirty minutes. Maintain the reaction temperature at or below 70°C by using the ice-water bath.
-
After the addition of 2-ethylhexanoic acid is complete, continue stirring the reaction mixture for one hour. The resulting aqueous solution will have a concentration of approximately 63.5% by weight of sodium 2-ethylhexanoate.
-
Atomize the aqueous solution of sodium 2-ethylhexanoate through a spray nozzle into a spray drying apparatus.
-
Use an inlet air temperature of approximately 118°C to 138°C.
-
Collect the purified, crystalline sodium 2-ethylhexanoate from the bottom of the spray dryer. The product will have a moisture content ranging from 0.5% to 5.0% by weight.
Diagrams
Chemical Reaction Pathway
Caption: Neutralization reaction of 2-ethylhexanoic acid with sodium hydroxide.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of sodium 2-ethylhexanoate.
Logical Relationships in Synthesis and Quality
Caption: Factors influencing the quality of synthesized sodium 2-ethylhexanoate.
References
- 1. SODIUM 2 â ETHYLHEXANOATE | Products [ronakchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. 异辛酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 8. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 9. 2017erp.com [2017erp.com]
An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628), the sodium salt of 2-ethylhexanoic acid, is an organometallic compound with a wide range of industrial and pharmaceutical applications.[1] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a branched, hydrophobic hydrocarbon tail, imparts surfactant properties that make it valuable as an emulsifier, stabilizer, and corrosion inhibitor.[2][3] In the pharmaceutical sector, it serves as a salt-forming agent to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) and is used in the synthesis of antibiotics like sulbactam (B1307) sodium and cefuroxime (B34974) sodium.[4][5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of its structure-function relationship.
Core Physicochemical Properties
The fundamental properties of sodium 2-ethylhexanoate are summarized below. These characteristics are crucial for understanding its behavior in various applications, from chemical synthesis to formulation development.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white hygroscopic crystalline powder, crystals, or chunks.[4][6][7] | [4][6][7] |
| Melting Point | >300 °C[4][8][9][10][11] | [4][8][9][10][11] |
| Density | 1.07 g/cm³ at 20°C[12][13] | [12][13] |
| Stability | Stable under normal conditions but may decompose at elevated temperatures. It is also noted to be hygroscopic.[2][3][8][9] | [2][3][8][9] |
Chemical and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NaO₂[3][7][14][15] | [3][7][14][15] |
| Molecular Weight | 166.19 g/mol [4][14] or 166.20 g/mol [7][10][15] | [4][7][10][14][15] |
| CAS Number | 19766-89-3[3][7][14] | [3][7][14] |
| pKa | 4.82 at 20°C[9][12][13] | [9][12][13] |
| LogP | 1.3 at 20°C[9][13] | [9][13] |
| IUPAC Name | sodium 2-ethylhexanoate[14] | [14] |
Solubility Profile
Sodium 2-ethylhexanoate exhibits high solubility in water and is also soluble in various organic solvents.[2][3][6][8][10]
| Solvent | Solubility | Source(s) |
| Water | Soluble[2][3][8][10] | [2][3][8][10] |
| Methanol | Soluble, Slightly Soluble[9][13] | [9][13] |
| Ethanol | Soluble[2][6] | [2][6] |
| Acetone | Soluble[2][6] | [2][6] |
| Chloroform | Slightly Soluble[9][13] | [9][13] |
Structure-Property Relationship
The chemical structure of sodium 2-ethylhexanoate is fundamental to its function as a surfactant. The molecule consists of an ionic, hydrophilic "head" (the sodium carboxylate group) and a nonpolar, hydrophobic "tail" (the branched 2-ethylhexyl chain). This amphipathic nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).
Caption: Logical flow from molecular structure to surfactant properties.
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and formulation development. The following sections detail the methodologies for measuring key parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, marking the concentration at which molecules begin to aggregate into micelles.[16] This transition leads to distinct changes in the physical properties of the solution.
Methodology: Conductometric Titration
This method relies on measuring the change in electrical conductivity of the surfactant solution as its concentration increases.[17][18]
-
Principle: Below the CMC, conductivity increases linearly with concentration as more charge-carrying surfactant monomers are added. Above the CMC, added surfactant molecules form micelles. Micelles are larger and diffuse more slowly than individual ions, leading to a lower rate of conductivity increase.[17][18] The CMC is identified as the point of inflection in a plot of conductivity versus concentration.
-
Apparatus:
-
Conductivity meter with a dipping electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a concentrated stock solution of sodium 2-ethylhexanoate in deionized water.
-
Place a known volume of deionized water into a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Allow the system to equilibrate and record the initial conductivity.
-
Titrate the water by adding small, precise increments of the stock surfactant solution from the burette.
-
After each addition, allow the solution to mix thoroughly and stabilize before recording the conductivity.
-
Continue this process well beyond the expected CMC.
-
-
Data Analysis:
-
Plot the measured conductivity (Y-axis) against the concentration of sodium 2-ethylhexanoate (X-axis).
-
The resulting graph will show two linear regions with different slopes.
-
Fit straight lines to both regions of the plot. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Determination of Solubility
Solubility can be determined by various methods. A common approach for a solid solute like sodium 2-ethylhexanoate is the static equilibrium method followed by quantitative analysis.
Methodology: Static Equilibrium and Gravimetric Analysis
-
Principle: An excess amount of the solute is mixed with the solvent until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.
-
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials or flasks with secure caps
-
Filtration apparatus (e.g., syringe filters)
-
-
Procedure:
-
Add an excess amount of sodium 2-ethylhexanoate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]
-
After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed (e.g., 5000 rpm).[19]
-
Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a syringe filter (e.g., 0.22 µm) can provide an additional separation step.[19]
-
Transfer the known volume of the saturated solution to a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).
-
Weigh the container with the dry residue. The mass of the dissolved sodium 2-ethylhexanoate can be calculated by difference.
-
-
Data Analysis:
-
Calculate the solubility in units of mass per volume (e.g., g/L) or moles per volume (mol/L) using the mass of the residue and the volume of the supernatant taken.
-
Determination of pKa
The pKa value indicates the strength of an acid. For the parent acid, 2-ethylhexanoic acid, the pKa can be determined potentiometrically.
Methodology: Potentiometric Titration
-
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentration of the acid equals the concentration of its conjugate base).
-
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers and volumetric glassware
-
-
Procedure:
-
Accurately weigh a sample of 2-ethylhexanoic acid and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is limited).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the acid solution.
-
Add the base in small, precise increments, recording the pH after each addition. Take smaller increments near the equivalence point where the pH changes rapidly.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (Y-axis) versus the volume of base added (X-axis). This will generate a sigmoidal titration curve.
-
Determine the volume of base required to reach the equivalence point (the point of maximum slope on the curve).
-
The volume of base at the half-equivalence point is exactly half of the volume at the equivalence point.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.
-
Applications in Research and Drug Development
The physicochemical properties of sodium 2-ethylhexanoate directly influence its utility:
-
Pharmaceutical Formulations: Its surfactant properties are leveraged in emulsion polymerization and to enhance the texture and stability of creams and lotions.[2] As a salt-forming agent, it can improve the dissolution rate and bioavailability of poorly soluble acidic drugs.[5][12][20]
-
Chemical Synthesis: It serves as a versatile intermediate for producing other metal 2-ethylhexanoates, which function as catalysts in polymerization and oxidation reactions.[6][15] It is also used as a mild base or acid scavenger in acylation reactions.[6]
-
Industrial Applications: It is employed as a corrosion inhibitor in metalworking fluids, a stabilizer in polymers, a drying agent in paints, and a thickening agent for oils.[2][3][5][20]
Safety and Handling
Sodium 2-ethylhexanoate presents several hazards that require appropriate handling procedures.
-
Hazard Classification: It is classified as causing skin and serious eye irritation.[21][22][23] It may also cause respiratory irritation.[21][22][23] There is a suspicion that it may damage fertility or the unborn child.[21][23]
-
Handling Precautions:
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[23]
-
Skin Contact: Wash off with soap and plenty of water.[23]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[23]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[23]
-
For comprehensive safety information, always refer to the current Safety Data Sheet (SDS) provided by the supplier.[11][23]
References
- 1. americanelements.com [americanelements.com]
- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 2-エチルヘキサン酸ナトリウム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 7. Sodium 2-Ethylhexanoate | CymitQuimica [cymitquimica.com]
- 8. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]
- 9. Sodium 2-ethylhexanoate CAS#: 19766-89-3 [m.chemicalbook.com]
- 10. Sodium 2-ethylhexanoate, 97% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Sodium 2-ethylhexanoate CAS 19766-89-3 - Chemical Supplier Unilong [unilongindustry.com]
- 13. 19766-89-3 CAS MSDS (Sodium 2-ethylhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Sodium 2-ethylhexanoate | C8H15NaO2 | CID 23672331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 16. journals.stmjournals.com [journals.stmjournals.com]
- 17. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 18. justagriculture.in [justagriculture.in]
- 19. nanopartikel.info [nanopartikel.info]
- 20. 2017erp.com [2017erp.com]
- 21. chemos.de [chemos.de]
- 22. sds.metasci.ca [sds.metasci.ca]
- 23. chemicalbook.com [chemicalbook.com]
Solubility of Sodium 2-Ethylhexanoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sodium 2-ethylhexanoate (B8288628) (CAS RN: 19766-89-3) is the sodium salt of 2-ethylhexanoic acid. Its amphiphilic nature, possessing both a polar carboxylate head and a nonpolar branched alkyl chain, governs its solubility characteristics. This compound and its derivatives are utilized in a range of industrial applications, including as catalysts, stabilizers in polymers, and as salt-forming agents in the pharmaceutical industry.[1] A thorough understanding of its solubility in various organic solvents is crucial for process development, formulation design, and ensuring the homogeneity of reaction mixtures.
This guide addresses the current landscape of solubility data for sodium 2-ethylhexanoate, provides a detailed methodology for its experimental determination, and presents a logical workflow for solubility testing.
Solubility Data
Qualitative Solubility of Sodium 2-Ethylhexanoate
Sodium 2-ethylhexanoate is generally described as being soluble in polar organic solvents.[2][3] Patents and technical documents highlight its high solubility in common organic solvents like methanol, ethanol (B145695), and acetone, which is a key property for its use in metathesis reactions.[3][4]
Table 1: Qualitative Solubility of Sodium 2-Ethylhexanoate in Various Organic Solvents
| Solvent | Classification | Reference |
| Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [2][4] |
| Acetone | Soluble | [2][4] |
Note: The term "soluble" is based on descriptive statements in the cited literature and lacks specific quantitative values.
Solubility of Sodium Caprylate (Sodium Octanoate) as a Structural Analog
Due to the limited availability of quantitative data for sodium 2-ethylhexanoate, the solubility of sodium caprylate (sodium octanoate), a straight-chain C8 sodium carboxylate, is presented as a point of comparison. The European Pharmacopoeia provides semi-quantitative solubility descriptions for this compound.
Table 2: Solubility of Sodium Caprylate (Sodium Octanoate)
| Solvent | Solubility Description | Reference |
| Water | Very soluble or freely soluble | [5] |
| Glacial Acetic Acid | Freely soluble | [5] |
| Ethanol (96%) | Sparingly soluble | [5] |
| Acetone | Practically insoluble | [5][6] |
Note: These descriptions correspond to the following approximate volume of solvent in milliliters per gram of solute: Very soluble (<1), Freely soluble (1-10), Sparingly soluble (30-100), Practically insoluble (>10,000).
The data for sodium caprylate suggests that while it is highly soluble in water and glacial acetic acid, its solubility in ethanol is limited, and it is nearly insoluble in acetone. This highlights that even among polar organic solvents, the solubility of sodium carboxylates can vary significantly.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute, such as sodium 2-ethylhexanoate, in a given solvent. This method involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
Sodium 2-ethylhexanoate (analytical grade)
-
Organic solvent of interest (high purity)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Glass vials with airtight seals
-
Pipettes and syringes
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium 2-ethylhexanoate to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium 2-ethylhexanoate. The oven temperature should be well below the compound's decomposition temperature (typically >300 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Data Calculation
The solubility can be expressed in various units, most commonly as grams of solute per 100 grams of solvent.
-
Mass of solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)
-
Mass of solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Conclusion
While direct quantitative solubility data for sodium 2-ethylhexanoate in a range of organic solvents remains elusive in publicly accessible literature, this guide provides a framework for understanding and determining this critical physicochemical property. The qualitative information gathered indicates a general solubility in polar organic solvents. For practical applications, the detailed gravimetric method protocol and the accompanying workflow diagram offer a robust approach for researchers to generate their own quantitative solubility data for specific solvent systems and conditions. The inclusion of data for the structural analog, sodium caprylate, provides valuable context and underscores the importance of experimental verification. Future work should focus on the systematic determination and publication of the solubility of sodium 2-ethylhexanoate in a broader array of organic solvents to support its diverse applications in research and industry.
References
- 1. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]
- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]
- 3. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 4. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 5. drugfuture.com [drugfuture.com]
- 6. chembk.com [chembk.com]
Sodium 2-Ethylhexanoate as a Precursor for Metal Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of sodium 2-ethylhexanoate (B8288628) as a versatile precursor for the synthesis of various metal carboxylates. These metal carboxylates are of significant interest across diverse fields, including catalysis, materials science, and as intermediates in pharmaceutical manufacturing. This document details the properties of sodium 2-ethylhexanoate, outlines the primary synthetic methodologies for converting it into other metal carboxylates, presents available quantitative data in a structured format, and provides visualizations of the key chemical processes.
Sodium 2-Ethylhexanoate: A Key Precursor
Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It is a white to off-white, hygroscopic crystalline powder that is highly soluble in water and various organic solvents like ethanol (B145695) and acetone.[1] This solubility profile makes it an excellent starting material for the synthesis of other metal salts through metathesis reactions in various solvent systems.[2]
Physicochemical Properties
A summary of the key physicochemical properties of sodium 2-ethylhexanoate is presented in Table 1. Its high melting point and stability under normal conditions make it a convenient and safe reagent to handle in a laboratory setting.[1][3]
Table 1: Physicochemical Properties of Sodium 2-Ethylhexanoate
| Property | Value | References |
| Molecular Formula | C₈H₁₅NaO₂ | [4] |
| Molecular Weight | 166.19 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [1] |
| CAS Number | 19766-89-3 | [4] |
Safety and Handling
Sodium 2-ethylhexanoate is considered a reproductive hazard and can cause skin, eye, and respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][7] Work should be conducted in a well-ventilated area.[7] Store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption due to its hygroscopic nature.[7][8]
Synthesis of Metal 2-Ethylhexanoates via Metathesis
The most common and straightforward method for synthesizing metal 2-ethylhexanoates from sodium 2-ethylhexanoate is through a salt metathesis (or double decomposition) reaction.[2] This reaction involves the exchange of ions between two reacting salts in a solution. The general principle involves dissolving sodium 2-ethylhexanoate and a soluble salt of the desired metal in a suitable solvent. The desired metal 2-ethylhexanoate, often being less soluble in the reaction medium, precipitates out of the solution and can be isolated.
General Metathesis Reaction for Metal 2-Ethylhexanoate Synthesis.
Experimental Workflow
The general experimental workflow for the synthesis of metal 2-ethylhexanoates via metathesis is depicted in the following diagram. This process typically involves the preparation of the sodium 2-ethylhexanoate solution, the metathesis reaction itself, followed by isolation and purification of the final product.
General Experimental Workflow for Metathesis Synthesis.
Detailed Methodologies for Key Metal Carboxylates
The following sections provide detailed experimental protocols for the synthesis of cobalt, nickel, copper, and zinc 2-ethylhexanoates. It is important to note that specific reaction conditions and yields can vary, and optimization may be required.
Synthesis of Cobalt(II) 2-Ethylhexanoate
Cobalt(II) 2-ethylhexanoate is a widely used catalyst.[9] The synthesis typically involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) chloride, with sodium 2-ethylhexanoate.
Experimental Protocol:
-
Preparation of Sodium 2-Ethylhexanoate Solution: Dissolve a specific molar amount of sodium 2-ethylhexanoate in deionized water with stirring.
-
Preparation of Cobalt(II) Chloride Solution: In a separate vessel, dissolve an equimolar amount of cobalt(II) chloride in deionized water.
-
Reaction: Slowly add the cobalt(II) chloride solution to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of cobalt(II) 2-ethylhexanoate will form.
-
Isolation and Purification: The precipitate can be isolated by filtration or centrifugation. The solid is then washed with deionized water to remove any remaining sodium chloride and other water-soluble impurities. Further washing with a non-polar organic solvent in which the product is sparingly soluble can enhance purity.
-
Drying: The purified cobalt(II) 2-ethylhexanoate is dried under vacuum to remove residual water and solvent.
Synthesis of Nickel(II) 2-Ethylhexanoate
Nickel(II) 2-ethylhexanoate finds applications as a catalyst and in coatings. The synthesis is analogous to that of the cobalt salt.
Experimental Protocol:
-
Preparation of Sodium 2-Ethylhexanoate Solution: Prepare an aqueous solution of sodium 2-ethylhexanoate.
-
Preparation of Nickel(II) Chloride Solution: Prepare an aqueous solution of nickel(II) chloride.
-
Reaction: Combine the two solutions with continuous stirring to initiate the metathesis reaction and precipitate nickel(II) 2-ethylhexanoate.
-
Isolation and Purification: Isolate the solid product by filtration and wash thoroughly with water.
-
Drying: Dry the product under vacuum.
Synthesis of Copper(II) 2-Ethylhexanoate
Copper(II) 2-ethylhexanoate is used in various applications, including as a wood preservative and catalyst.
Experimental Protocol:
-
Preparation of Sodium 2-Ethylhexanoate Solution: An aqueous solution of sodium 2-ethylhexanoate is prepared.
-
Preparation of Copper(II) Sulfate (B86663) Solution: An aqueous solution of copper(II) sulfate is prepared.
-
Reaction: The copper(II) sulfate solution is added to the sodium 2-ethylhexanoate solution. The resulting copper(II) 2-ethylhexanoate is often not water-soluble and will precipitate.
-
Isolation and Purification: The precipitate is collected by filtration and washed with water to remove sodium sulfate.
-
Drying: The final product is dried, typically under vacuum.
Synthesis of Zinc(II) 2-Ethylhexanoate
Zinc(II) 2-ethylhexanoate is utilized as a stabilizer in plastics and as a catalyst. The synthesis can be achieved via metathesis in a two-phase system.
Experimental Protocol:
-
Reaction Mixture: A two-phase system is prepared containing an aqueous solution of a zinc salt (e.g., zinc chloride), 2-ethylhexanoic acid, and an alkali hydroxide (B78521) like sodium hydroxide in a controlled pH environment (typically pH 4-9).[8]
-
Extraction: The formed zinc 2-ethylhexanoate is extracted into a water-insoluble organic solvent.
-
Isolation: The organic phase is separated, and the solvent is removed by distillation or evaporation to yield the product. This method can result in high purity (95-98%) and near-quantitative yields.[2]
Quantitative Data
The following tables summarize the available quantitative data for the synthesis and properties of the discussed metal carboxylates. It is important to note that detailed characterization data is not always available in the public domain and may require access to specialized chemical databases or academic journals.
Table 2: Synthesis and Yield of Metal 2-Ethylhexanoates
| Metal Carboxylate | Metal Salt Precursor | Typical Yield | References |
| Cobalt(II) 2-ethylhexanoate | Cobalt(II) chloride | Not specified | [7] |
| Nickel(II) 2-ethylhexanoate | Nickel(II) chloride | Not specified | |
| Copper(II) 2-ethylhexanoate | Copper(II) sulfate | Not specified | |
| Zinc(II) 2-ethylhexanoate | Zinc chloride | 95-98% | [2] |
| Manganese(II) 2-ethylhexanoate | Manganese sulfate | 99% | [6] |
Table 3: Physical Properties of Metal 2-Ethylhexanoates
| Metal Carboxylate | Appearance | Melting Point (°C) | Solubility | References |
| Cobalt(II) 2-ethylhexanoate | Yellow crystalline substance | 139-142 | Insoluble in water, soluble in organic solvents | [10] |
| Nickel(II) 2-ethylhexanoate | - | - | - | |
| Copper(II) 2-ethylhexanoate | Blue-green solid/powder | - | Soluble in organic solvents | [11] |
| Zinc(II) 2-ethylhexanoate | Colorless to pale yellow liquid | - | Soluble in organic solvents, insoluble in water | [8] |
Applications in Research and Drug Development
Metal 2-ethylhexanoates are valuable compounds in various stages of research and development. 2-Ethylhexanoic acid and its derivatives are recognized as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[12] The lipophilic nature of the 2-ethylhexanoate moiety can influence the solubility and bioavailability of drug candidates.[12]
Furthermore, these metal complexes serve as catalysts in a wide range of organic transformations, including oxidation, hydrogenation, and polymerization reactions, which are fundamental in the synthesis of complex molecules.[9][13] Their solubility in organic solvents makes them particularly suitable for homogeneous catalysis.
Conclusion
Sodium 2-ethylhexanoate is a highly effective and versatile precursor for the synthesis of a wide array of metal carboxylates. The metathesis reaction provides a straightforward and generally high-yielding route to these valuable compounds. The resulting metal 2-ethylhexanoates have diverse applications in catalysis, materials science, and as intermediates in pharmaceutical synthesis. This guide provides a foundational understanding of the synthesis and properties of these compounds, offering a starting point for researchers and scientists in their respective fields. Further investigation into the specific reaction kinetics and optimization for each metal system can lead to improved yields and purities.
References
- 1. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]
- 2. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 3. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]
- 4. Sodium 2-ethylhexanoate | C8H15NaO2 | CID 23672331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. | Sigma-Aldrich [merckmillipore.com]
The Core Catalytic Mechanisms of Sodium 2-Ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628), a sodium salt of 2-ethylhexanoic acid, is a versatile compound widely employed in various chemical processes. While it is well-recognized as a precursor for the synthesis of other catalysts, such as stannous octoate for ring-opening polymerization (ROP), and as a stabilizer in polymer formulations, its direct involvement in catalytic mechanisms is a subject of significant interest.[1][2] This technical guide provides an in-depth exploration of the core catalytic and co-catalytic roles of sodium 2-ethylhexanoate, with a focus on its function as a base in palladium-catalyzed cross-coupling reactions and its synergistic effect in the aerobic oxidation of aldehydes.
Role as a Mild and Soluble Base in Palladium-Catalyzed C-N Cross-Coupling Reactions
One of the most significant applications of sodium 2-ethylhexanoate and its potassium analog in catalysis is as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][3] Traditional bases used in these reactions are often strong and insoluble, which can limit the substrate scope and complicate large-scale industrial processes.[3] Carboxylate bases like sodium 2-ethylhexanoate offer a compelling alternative due to their mildness and solubility in organic solvents.[3][4]
Catalytic Cycle and Mechanism
The catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction using a carboxylate base is depicted below. The mechanism, extensively studied for the analogous potassium 2-ethylhexanoate, involves the coordination of the carboxylate base to the palladium center, facilitating the deprotonation of the amine nucleophile and subsequent reductive elimination to form the C-N bond.[5][6]
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[5]
-
Base Exchange: The halide on the palladium complex is exchanged with the 2-ethylhexanoate anion.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and the carboxylate base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the arylamine product.[5]
Quantitative Data
The use of potassium 2-ethylhexanoate as a base has been shown to be effective for a wide range of substrates, including primary aliphatic amines, amides, and sulfonamides, with various aryl and heteroaryl halides.[3][4] The following table summarizes representative yields for the coupling of various nucleophiles with 4-tert-butyl-1-iodobenzene, highlighting the broad applicability of this catalytic system.
| Nucleophile | Product | Yield (%) |
| n-Hexylamine | N-(4-(tert-butyl)phenyl)hexan-1-amine | 95 |
| Benzamide | N-(4-(tert-butyl)phenyl)benzamide | 85 |
| Methanesulfonamide | N-(4-(tert-butyl)phenyl)methanesulfonamide | 78 |
| Aniline | 4-(tert-butyl)-N-phenylaniline | 92 |
| Morpholine | 4-(4-(tert-butyl)phenyl)morpholine | 88 |
| (Data adapted from studies on potassium 2-ethylhexanoate, which is expected to have similar reactivity to the sodium salt)[3] |
Experimental Protocol: General Procedure for Pd-Catalyzed C-N Cross-Coupling
The following is a general experimental protocol adapted from the literature for the coupling of an aryl halide with an amine using potassium 2-ethylhexanoate, which can be adapted for sodium 2-ethylhexanoate.[7]
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Ligand (e.g., a phosphorinane ligand)
-
Potassium 2-ethylhexanoate (or Sodium 2-ethylhexanoate)
-
Aryl halide
-
Amine
-
Anhydrous solvent (e.g., toluene (B28343) or 2-methyltetrahydrofuran)
Procedure:
-
An oven-dried vial is charged with the palladium precatalyst, ligand, and potassium 2-ethylhexanoate.
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon).
-
The anhydrous solvent, aryl halide, and amine are added via syringe.
-
The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Synergistic Role in the Aerobic Oxidation of Aldehydes
Sodium 2-ethylhexanoate plays a crucial role as a co-catalyst or additive in the aerobic oxidation of aldehydes to carboxylic acids, a reaction of significant industrial importance.[1] While it can have a modest effect on its own, its primary function is to act synergistically with a transition metal catalyst, most notably manganese(II), to enhance both the conversion and selectivity of the reaction under mild conditions.[1][8]
Proposed Synergistic Mechanism
The uncatalyzed aerobic oxidation of aldehydes can suffer from low selectivity. The addition of sodium 2-ethylhexanoate can significantly improve the selectivity towards the desired carboxylic acid.[1] The proposed mechanism involves the formation of a percarboxylate intermediate, and the sodium salt is believed to influence the decomposition of this intermediate, favoring the formation of the carboxylic acid over side products.
The presence of both the manganese catalyst and sodium 2-ethylhexanoate leads to a more efficient and selective conversion of the peroxycarboxylic acid intermediate to the final carboxylic acid product.
Quantitative Data on Synergistic Effects
Studies on the aerobic oxidation of 2-ethylhexanal (B89479) have demonstrated the significant impact of sodium 2-ethylhexanoate in combination with a manganese(II) catalyst.
| Catalyst System | Conversion of 2-Ethylhexanal (%) | Selectivity to 2-Ethylhexanoic Acid (%) |
| Uncatalyzed | >95 | ~75 |
| Sodium 2-ethylhexanoate (>2 wt%) | Slightly Decreased | >98 |
| Mn(II) (100 ppm) + Sodium 2-ethylhexanoate | 98 | 98 |
| (Data obtained under 5 bar of oxygen in a continuous flow microreactor)[1] |
As the data indicates, while sodium 2-ethylhexanoate alone can improve selectivity, its combination with a manganese catalyst achieves both high conversion and high selectivity in a significantly shorter reaction time.
Experimental Protocol: Aerobic Oxidation of 2-Ethylhexanal
The following is a generalized protocol for the aerobic oxidation of an aldehyde, based on literature descriptions.[9][10]
Materials:
-
Aldehyde (e.g., 2-ethylhexanal)
-
Manganese(II) salt (e.g., manganese(II) 2-ethylhexanoate)
-
Sodium 2-ethylhexanoate
-
Solvent (e.g., heptane)
-
Oxygen source (e.g., pure oxygen or air)
Procedure:
-
A solution of the aldehyde and sodium 2-ethylhexanoate in the chosen solvent is prepared in a suitable reactor (e.g., a stirred tank reactor or a microreactor).
-
The manganese(II) catalyst is introduced into the reaction mixture.
-
The reactor is pressurized with oxygen or air to the desired pressure (e.g., 5 bar).
-
The reaction is maintained at a specific temperature (e.g., room temperature) with vigorous stirring to ensure efficient gas-liquid mass transfer.
-
The reaction progress is monitored by analytical techniques such as gas chromatography (GC) to determine conversion and selectivity.
-
Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product.
Role as a Precursor in Ring-Opening Polymerization
Sodium 2-ethylhexanoate is a key reactant in the synthesis of stannous octoate (tin(II) 2-ethylhexanoate), a widely used and highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[1] The synthesis involves the reaction of 2-ethylhexanoic acid with sodium hydroxide (B78521) to yield sodium 2-ethylhexanoate, which is then reacted with stannous chloride to produce stannous octoate.[1] While sodium 2-ethylhexanoate itself is not the active catalyst in this process, its purity and properties are crucial for the efficacy of the final stannous octoate catalyst.
Conclusion
Sodium 2-ethylhexanoate demonstrates a multifaceted role in catalysis. Beyond its well-established function as a precursor for metal carboxylate catalysts, it acts as a highly effective mild and soluble base in palladium-catalyzed C-N cross-coupling reactions, offering significant advantages over traditional inorganic bases. Furthermore, it exhibits a pronounced synergistic effect with transition metal catalysts in the aerobic oxidation of aldehydes, leading to enhanced selectivity under mild conditions. Understanding these core catalytic mechanisms is essential for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, improve product yields, and develop more sustainable and efficient chemical processes.
References
- 1. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Environmental and Safety Data of Sodium 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental and safety data currently available for Sodium 2-Ethylhexanoate (B8288628) (CAS No. 19766-89-3). The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.
Physicochemical Properties
Sodium 2-ethylhexanoate is the sodium salt of 2-ethylhexanoic acid. It is typically encountered as a white to off-white crystalline powder or granules.[1][2] It is known to be hygroscopic and is soluble in water.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NaO₂ | [3] |
| Molecular Weight | 166.19 g/mol | [3] |
| Appearance | White to off-white powder, crystals, or chunks | [3] |
| Melting Point | >300 °C | [3] |
| Water Solubility | Soluble | [2] |
| log Pow (for 2-ethylhexanoic acid) | 2.7 | [4] |
Toxicological Data
The toxicological profile of sodium 2-ethylhexanoate indicates a low potential for acute toxicity but highlights concerns regarding irritation and reproductive effects.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Source |
| LD₅₀ (2-Ethylhexanoic Acid) | Rat | Oral | >2000 mg/kg bw | Low Toxicity | [5] |
| LD₅₀ (2-Ethylhexanoic Acid) | Rat | Oral | 2043 - 3640 mg/kg bw | Low Toxicity | [6] |
| LD₅₀ (2-Ethylhexanoic Acid) | Rabbit | Dermal | 1260 mg/kg bw | - | [5] |
Irritation and Sensitization
Skin Irritation: Sodium 2-ethylhexanoate is classified as causing skin irritation.[7] However, a study conducted according to OECD Guideline 404 on rabbits with a 4-hour, semi-occluded application produced only very slight erythema, leading to a primary irritation index of 0.3 and a classification as a "mild irritant".[6] Another study under the same guideline reported a skin irritation score of 0.00 in all tested animals, providing no evidence of irritation.[8]
Eye Irritation: The substance is classified as causing serious eye irritation.[7] An acute eye irritation study in rabbits following OECD Guideline 405 resulted in minimal conjunctival irritation that cleared within 24-48 hours.[1][9] The maximum group mean score was reported as 6.0, classifying it as a "minimal irritant" to the rabbit eye.[9]
Sensitization: The substance is not classified as a respiratory or skin sensitizer.[7]
| Endpoint | Species | Result | Classification | Source |
| Skin Irritation (OECD 404) | Rabbit | Primary Irritation Index: 0.3 | Mild Irritant | [6] |
| Skin Irritation (OECD 404) | Rabbit | Irritation Score: 0.00 | Non-irritant | [8] |
| Eye Irritation (OECD 405) | Rabbit | Max. Group Mean Score: 6.0 | Minimal Irritant | [9] |
Reproductive and Developmental Toxicity
Sodium 2-ethylhexanoate is suspected of damaging fertility or the unborn child.[7][10] This is a critical hazard associated with the substance. Studies on the parent acid, 2-ethylhexanoic acid (2-EHA), have been conducted to understand these effects.
In a developmental toxicity study in Wistar rats, 2-EHA administered in drinking water from gestation days 6-19 caused skeletal malformations at doses of 100 mg/kg/day and above, with a dose-dependent increase in affected fetuses.[5] This study identified a Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity at 100 mg/kg/day.[5]
Another study in Fischer 344 rats established a No Observed Adverse Effect Level (NOAEL) for developmental toxicity at 100 mg/kg/day and for maternal toxicity at 250 mg/kg/day.[5] In rabbits, the NOAEL for maternal toxicity was 25 mg/kg/day, and for developmental toxicity, it was ≥250 mg/kg/day.[5]
| Endpoint | Species | Dosing | Key Findings | Source |
| Developmental Toxicity (LOAEL) | Wistar Rat | 100 mg/kg/day (oral) | Skeletal variations and malformations. | [5] |
| Developmental Toxicity (NOAEL) | Fischer 344 Rat | 100 mg/kg/day (oral) | No adverse developmental effects. | [5] |
| Maternal Toxicity (NOAEL) | Fischer 344 Rat | 250 mg/kg/day (oral) | No adverse maternal effects. | [5] |
| Maternal Toxicity (NOAEL) | Rabbit | 25 mg/kg/day (oral) | No adverse maternal effects. | [5] |
| Developmental Toxicity (NOAEL) | Rabbit | ≥250 mg/kg/day (oral) | No adverse developmental effects. | [5] |
Environmental Fate and Ecotoxicology
The environmental profile of sodium 2-ethylhexanoate is characterized by its ready biodegradability and moderate aquatic toxicity.
Environmental Fate
Biodegradation: Sodium 2-ethylhexanoate is considered to be readily biodegradable. A key study following the OECD 301D (Closed Bottle Test) guideline demonstrated 66.87% biodegradation after 28 days.[8] This level of degradation meets the criteria for "readily biodegradable," suggesting the substance is unlikely to persist in the environment.[8]
Bioaccumulation: There is no specific experimental data available for the bioaccumulation potential of sodium 2-ethylhexanoate. The parent acid has a log Pow of 2.7, which suggests a low to moderate potential for bioaccumulation.[4] However, due to its nature as a salt, its behavior may differ.
Soil Mobility: No experimental data for the soil adsorption coefficient (Koc) was found. Based on its water solubility, it is expected to have high mobility in soil.[4]
| Parameter | Result | Method | Conclusion | Source |
| Ready Biodegradability | 66.87% after 28 days | OECD 301D | Readily Biodegradable | [8] |
| Bioaccumulation | No data available | - | - | |
| Soil Mobility | No data available | - | Expected to be high | [4] |
Ecotoxicity
The substance is considered moderately toxic to aquatic organisms.
| Endpoint | Species | Value | Exposure Time | Source |
| LC₅₀ (Fish) | Oryzias latipes (Japanese medaka) | >100 mg/L | 96 hours | [4] |
| EC₅₀ (Invertebrate) | Daphnia magna (Water flea) | 910 mg/L | 48 hours | [4] |
| EC₅₀ (Algae) | Selenastrum capricornutum | 270 mg/L | 72 hours | [4] |
Experimental Protocols and Visualizations
Detailed methodologies for the key experiments cited are outlined below, accompanied by workflow diagrams generated using Graphviz.
Ready Biodegradability - OECD 301D (Closed Bottle Test)
This test evaluates the biodegradability of a substance in an aerobic aqueous medium. A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from a sewage treatment plant) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if the oxygen consumption reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the test.[8][11][12]
Acute Dermal Irritation - OECD 404
This test assesses the potential of a substance to cause skin irritation or corrosion. A single dose (0.5 g for solids) of the test substance is applied to a small area of skin on a test animal (typically an albino rabbit) under a semi-occlusive patch for 4 hours. The skin is then cleaned, and dermal reactions (erythema and edema) are observed and scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The scores are used to calculate an irritation index and classify the substance.[3][6]
Acute Eye Irritation - OECD 405
This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose (typically 0.1 mL of liquid or an equivalent weight of solid) is instilled into the conjunctival sac of one eye of an animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored, and the reversibility of effects is noted to determine the irritation potential.[1][13]
Developmental Toxicity Assessment Logical Flow
The assessment of developmental toxicity involves a tiered approach, starting with dose-range finding studies to determine appropriate dose levels for the definitive study. The definitive study exposes pregnant animals during the period of organogenesis. Observations of maternal health and reproductive outcomes, followed by detailed examination of the fetuses, allow for the determination of No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs).
Handling and Safety
Hazard Classifications: According to the Globally Harmonized System (GHS), sodium 2-ethylhexanoate is classified with the following hazard statements:
-
H315: Causes skin irritation[7]
-
H319: Causes serious eye irritation[7]
-
H335: May cause respiratory irritation[7]
-
H361: Suspected of damaging fertility or the unborn child[7][10]
Safe Handling Recommendations:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[3]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
This guide provides a consolidated source of environmental and safety information on sodium 2-ethylhexanoate. For all laboratory and manufacturing activities, it is imperative to consult the most current and complete Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. chemos.de [chemos.de]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pubdata.leuphana.de [pubdata.leuphana.de]
- 12. oecd.org [oecd.org]
- 13. Registration Dossier - ECHA [echa.europa.eu]
A Technical Guide to the Early Industrial Applications of Sodium 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational industrial applications of sodium 2-ethylhexanoate (B8288628). With a focus on its early uses, this document details the chemical's role as a critical intermediate and salt-forming agent, particularly in the pharmaceutical and coatings industries. Experimental protocols, quantitative data, and process diagrams are presented to offer a comprehensive resource for technical professionals.
Introduction: A Versatile Chemical Intermediate
Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It is a white, crystalline, hygroscopic powder highly soluble in water and various organic solvents.[1][2] These properties made it an ideal and cost-effective reagent in several early industrial chemical processes.[2] Its primary early applications centered on its function as a versatile intermediate for the synthesis of other critical compounds and as a specialized salt-forming agent for the purification of complex organic molecules.[3][4]
Core Early Industrial Applications
The early industrial significance of sodium 2-ethylhexanoate can be primarily attributed to two key roles:
-
Intermediate in the Synthesis of Metal Carboxylates for Paint Driers: Sodium 2-ethylhexanoate served as a crucial precursor in the production of metal 2-ethylhexanoates (also known as metal octoates). These resulting organometallic compounds were widely used as "driers" or "siccatives" in alkyd-based paints and varnishes to accelerate the oxidative drying process.[4][5]
-
Salt-Forming Agent in Pharmaceutical Manufacturing: In the production of semi-synthetic antibiotics, such as penicillins and cephalosporins, sodium 2-ethylhexanoate was employed as a high-purity salt-forming agent. Its high solubility in organic solvents facilitated the conversion of complex, hard-to-purify acidic antibiotics into their corresponding sodium salts, which would then crystallize in a highly pure form.[2][6]
Other notable early applications included its use as a stabilizer in polyvinyl chloride (PVC) formulations and as a corrosion inhibitor in metalworking fluids.[1]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from early patents and technical literature concerning the synthesis and application of sodium 2-ethylhexanoate.
Table 1: Synthesis of Sodium 2-Ethylhexanoate for Industrial Use [6]
| Parameter | Value |
| Reactants | |
| Sodium Hydroxide (B78521) | 240 g |
| Water | 450 ml |
| 2-Ethylhexanoic Acid | 875 g |
| Reaction Conditions | |
| Initial Temperature | 20 °C (cooled in ice-water bath) |
| Max. Reaction Temperature | Maintained at or below 70 °C |
| Addition Time | 30 minutes (dropwise) |
| Stirring Time (post-addition) | 1 hour |
| Product | |
| Final Product Concentration | 63.5% by weight aqueous solution |
Table 2: Spray Drying of Aqueous Sodium 2-Ethylhexanoate Solution [6]
| Parameter | Value |
| Feed Solution | |
| Concentration | 40% - 70% by weight |
| Preferred Concentration | 50% - 65% by weight |
| Spray Dryer Operating Conditions | |
| Inlet Air Temperature | 100 °C to 160 °C |
| Outlet Air Temperature | 60 °C to 130 °C |
| Feed Rate | 50 to 500 ml/minute |
| Final Product Specifications | |
| Physical Form | Non-tacky crystalline salt |
| Moisture Content | 0.5% to 5.0% by weight |
Table 3: Application in the Synthesis of Sodium Ampicillin (B1664943) [7]
| Parameter | Value |
| Reactants | |
| Ampicillin Anhydrous | 122 g (0.35 mole) |
| Methylene (B1212753) Chloride (for ampicillin) | 1,600 ml |
| Diethylamine (B46881) | 38.3 g (0.52 mole) |
| Sodium Methoxide (B1231860) | 18.9 g (0.35 mole) |
| 2-Ethylhexanoic Acid | 55.3 g (0.38 mole) |
| Methylene Chloride (for Na 2-ethylhexanoate) | 490 ml |
| Acetonitrile (B52724) | 2,100 ml |
| Reaction Conditions | |
| Temperature for Diethylamine Salt Formation | 0-2 °C |
| Temperature for Sodium 2-Ethylhexanoate Addition | 0-5 °C |
| Temperature for Acetonitrile Addition | 0-10 °C |
| Stirring Temperature (post-acetonitrile) | 0-15 °C |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of sodium 2-ethylhexanoate, as cited in early industrial literature.
Protocol for the Preparation and Spray Drying of Sodium 2-Ethylhexanoate
This protocol is based on a process patented in the mid-1970s to produce high-purity, crystalline sodium 2-ethylhexanoate suitable for pharmaceutical and chemical synthesis.[6]
Objective: To synthesize an aqueous solution of sodium 2-ethylhexanoate and subsequently dry it to a crystalline powder.
Materials:
-
Sodium hydroxide (240 g)
-
Deionized water (450 ml)
-
2-Ethylhexanoic acid (875 g)
-
Ice-water bath
-
Reaction vessel with stirring mechanism
-
Spray dryer apparatus
Procedure:
Part A: Synthesis of the Aqueous Solution
-
A solution of 240 g of sodium hydroxide in 450 ml of water is prepared in a reaction vessel.
-
The solution is stirred and cooled in an ice-water bath to 20 °C.
-
875 g of 2-ethylhexanoic acid is added dropwise to the reaction mixture over a period of thirty minutes.
-
The temperature of the reaction mixture is maintained at or below 70 °C throughout the addition by cooling in the ice-water bath.
-
After the addition of the 2-ethylhexanoic acid is complete, the reaction mixture is stirred for one hour.
-
The resulting aqueous solution is a 63.5 percent by weight solution of sodium 2-ethylhexanoate.
Part B: Spray Drying
-
The 63.5% aqueous solution of sodium 2-ethylhexanoate is atomized through a spray nozzle into a spray drying apparatus.
-
The inlet air temperature of the spray dryer is set to a range of 118 °C to 138 °C.
-
The aqueous solution is introduced into the spray dryer at a feed rate of approximately 0.3 to 0.5 gallons per minute.
-
The outlet temperature is maintained at approximately 107 °C by adjusting the inlet air temperature and feed rate.
-
The dried, crystalline sodium 2-ethylhexanoate is collected from the bottom of the spray dryer.
Protocol for the Use of Sodium 2-Ethylhexanoate in the Preparation of Crystalline Sodium Ampicillin
This protocol details the use of sodium 2-ethylhexanoate as a salt-forming agent to produce high-purity crystalline sodium ampicillin.[7]
Objective: To convert ampicillin anhydrous into its crystalline sodium salt using sodium 2-ethylhexanoate.
Materials:
-
Ampicillin anhydrous (122 g, 0.35 mole)
-
Methylene chloride
-
Diethylamine (38.3 g, 0.52 mole)
-
Sodium methoxide (18.9 g, 0.35 mole)
-
2-Ethylhexanoic acid (55.3 g, 0.38 mole)
-
Acetonitrile
-
Reaction vessel with cooling and stirring capabilities
-
Filtration apparatus
Procedure:
-
A slurry of 122 g (0.35 mole) of ampicillin anhydrous in 1,600 ml of methylene chloride is cooled to 0-2 °C.
-
38.3 g (0.52 mole) of diethylamine is added over approximately 3 minutes. The mixture is stirred for 10 minutes to form the soluble diethylamine salt of ampicillin. The solution can be clarified by filtration if necessary.
-
In a separate vessel, a solution of sodium 2-ethylhexanoate is prepared by adding 18.9 g (0.35 mole) of sodium methoxide to a cold solution of 55.3 g (0.38 mole) of 2-ethylhexanoic acid in 490 ml of methylene chloride with stirring.
-
The resulting clear solution of sodium 2-ethylhexanoate is then added to the solution containing the diethylamine salt of ampicillin at a temperature of 0-5 °C.
-
2,100 ml of substantially anhydrous acetonitrile is added to the resulting solution at a temperature of 0-10 °C.
-
Crystallization may be initiated by seeding if required. The mixture is stirred at 0-15 °C to facilitate crystallization.
-
The crystalline sodium ampicillin is then collected by filtration.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 3. nbinno.com [nbinno.com]
- 4. 2017erp.com [2017erp.com]
- 5. specialchem.com [specialchem.com]
- 6. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 7. US3669957A - Process for the preparation of sodium ampicillin - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Synthesis of Stannous Octoate via Sodium 2-Ethylhexanoate
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate (B8288628), is an organotin compound widely utilized as a catalyst in the chemical industry. Its primary applications include catalyzing the formation of polyurethanes, where it accelerates the reaction between polyols and isocyanates, and initiating the ring-opening polymerization of lactide for the production of biodegradable polymers like polylactic acid (PLA).[1] The synthesis method detailed herein involves a two-step process: the saponification of 2-ethylhexanoic acid with sodium hydroxide (B78521) to yield sodium 2-ethylhexanoate, followed by a metathesis (double displacement) reaction with stannous chloride to produce the final stannous octoate product.[2] This method is noted for its high yield and the high tin content of the resulting product.[3]
Reaction Mechanism
The synthesis proceeds in two main stages. First, 2-ethylhexanoic acid is neutralized by sodium hydroxide in an acid-base reaction to form the sodium salt, sodium 2-ethylhexanoate, and water. Subsequently, an aqueous solution of stannous chloride is added. A double displacement reaction occurs, where the stannous ions (Sn²⁺) from stannous chloride and the sodium ions (Na⁺) from sodium 2-ethylhexanoate exchange anions. This results in the formation of the desired product, stannous octoate, which is an oily liquid, and a byproduct, sodium chloride, which remains in the aqueous phase.[3] Due to the susceptibility of stannous (Sn(II)) compounds to oxidation to stannic (Sn(IV)), the reaction is often carried out with the addition of antioxidants and under controlled atmospheric conditions to preserve the product's purity and catalytic activity.[3][4][5]
Experimental Protocols
This section provides a detailed protocol for the synthesis of high-purity stannous octoate. The methodology is adapted from established industrial preparation methods.[3][4]
Materials and Equipment:
-
2-Ethylhexanoic acid
-
Sodium hydroxide (NaOH) solution
-
Stannous chloride (SnCl₂) solution
-
Antioxidant (e.g., a mixture of 2,6-di-tert-butylcatechol and 4-tert-butylcatechol)[3]
-
Filter aid
-
Reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser
-
Vacuum distillation apparatus
-
Siphon
-
Standard laboratory glassware
Procedure:
-
Step 1: Preparation of Sodium 2-Ethylhexanoate
-
In a reaction vessel, combine 3300g of 2-ethylhexanoic acid with 2200g of sodium hydroxide solution.
-
Heat the mixture to 100-110°C while stirring.
-
Neutralize the acid by adjusting the pH of the solution to 14.
-
Maintain stirring for an additional 15 minutes to ensure the completion of the reaction.[3][4]
-
Dilute the resulting sodium 2-ethylhexanoate solution with 2200g of water.[4]
-
-
Step 2: Synthesis of Stannous Octoate
-
Add a small quantity of a suitable antioxidant to the diluted sodium 2-ethylhexanoate solution.
-
At a temperature of 60-80°C, stir the solution vigorously at a speed exceeding 400 rpm for 10 minutes.[3]
-
Slowly add 2800g of a concentrated stannous chloride solution to the reaction vessel. An organic tin salt precipitate (stannous octoate) will form immediately.[3][4]
-
Continue to stir the mixture for approximately 10 minutes to ensure the reaction is complete. The final pH of the solution should be between 3 and 5 for optimal reaction completion.[3]
-
-
Step 3: Purification of Stannous Octoate
-
Allow the mixture to settle and separate into layers.
-
Carefully remove the upper aqueous saltwater layer using a siphon.[3]
-
Add a small amount of filter aid to the remaining organic layer.
-
Dehydrate the product under vacuum at a pressure not exceeding 1333 Pa and a temperature no higher than 70°C for approximately three hours, or until no more water is observed condensing.[3]
-
Dissolve the crude product in 3 liters of toluene and filter to remove any remaining solids.
-
Remove the toluene solvent via vacuum distillation. The remaining pale yellow, oily product is purified stannous octoate.[3][4]
-
Data and Characterization
The successful synthesis of stannous octoate can be confirmed by its physical properties and quantitative analysis. The protocol described has been shown to produce a high-purity product with a high yield.[3]
Table 1: Synthesis Yield and Purity
| Parameter | Value | Reference |
|---|---|---|
| Product Yield | 97.3% - 97.7% | [3][4] |
| Tin (Sn) Content | 28.75% - 29.20% | [3][4] |
| Tin Recovery Rate | 95.4% - 97.3% | [3][4] |
| Appearance | Pale yellow oily liquid |[3][6] |
Table 2: Physical and Chemical Properties of Stannous Octoate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₃₀O₄Sn | [7] |
| Molar Mass | 405.12 g/mol | [7] |
| Density | 1.251 g/mL at 25 °C | |
| Melting Point | < -20 °C | |
| Boiling Point | > 200 °C | |
| Flash Point | > 110 °C |
| Water Solubility | Miscible, but hydrolyzes | |
Safety and Handling Precautions
Stannous octoate can be toxic if inhaled, ingested, or through skin contact. It is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted within a fume hood. Stannous chloride is corrosive and requires careful handling.[8] Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before beginning any experimental work.
References
- 1. Stannous octoate: Application and Chemical synthesis_Chemicalbook [chemicalbook.com]
- 2. CN116574001A - Method for preparing stannous octoate at normal temperature - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN1044657A - The preparation method of stannous 2-ethylhexoate - Google Patents [patents.google.com]
- 5. CN108947808B - Preparation method of stannous octoate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 8. ipcinfo.org [ipcinfo.org]
Application Notes and Protocols for Ring-Opening Polymerization Using a Sodium 2-Ethylhexanoate-Derived Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628) is a key precursor in the synthesis of tin(II) 2-ethylhexanoate, also known as stannous octoate (Sn(Oct)₂). This organometallic compound is a highly efficient and widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. The resulting polyesters, particularly polylactic acid (PLA), are biodegradable and biocompatible, making them highly valuable for biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.
While sodium 2-ethylhexanoate itself is not the direct initiator for polymerization, its role in forming the active catalyst is crucial. This document provides a comprehensive overview of the synthesis of the tin(II) 2-ethylhexanoate catalyst and a detailed protocol for its use in the ring-opening polymerization of L-lactide to produce high-molecular-weight polylactic acid (PLLA).
Catalyst Synthesis: From Sodium 2-Ethylhexanoate to Tin(II) 2-Ethylhexanoate
The synthesis of tin(II) 2-ethylhexanoate involves a salt metathesis reaction between sodium 2-ethylhexanoate and a tin(II) salt, typically stannous chloride (SnCl₂), in an inert solvent.
The overall reaction is as follows:
2 CH₃(CH₂)₃CH(C₂H₅)COONa + SnCl₂ → [CH₃(CH₂)₃CH(C₂H₅)COO]₂Sn + 2 NaCl
This process is foundational for producing the catalyst necessary for the subsequent polymerization.
Ring-Opening Polymerization of L-Lactide
The ring-opening polymerization of L-lactide using tin(II) 2-ethylhexanoate typically proceeds via a coordination-insertion mechanism.[1] An alcohol initiator is often used in conjunction with the catalyst to control the molecular weight of the resulting polymer and to increase the polymerization rate. The alcohol reacts with the tin(II) 2-ethylhexanoate to form a tin alkoxide, which is the true initiating species.
Data Presentation
| Monomer/Catalyst Ratio | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4000:1 | 100:1 | 130 | 24 | >95 | 14,500 | 1.25 | [2] |
| 2000:1 | 200:1 | 130 | 24 | >95 | 29,000 | 1.40 | [2] |
| 2000:1 | 50:1 | 160 | 4 | >95 | 7,200 | 1.20 | [2] |
| 2000:1 | 100:1 | 160 | 4 | >95 | 14,400 | 1.35 | [2] |
| 2000:1 | 200:1 | 160 | 4 | >95 | 28,800 | 1.55 | [2] |
| 10,000:2 | 10,000:1 | 185 | 2 | 99.17 | 384,992 | 1.89 | [3] |
Experimental Protocols
Materials
-
L-lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
1-Dodecanol (B7769020) (initiator, distilled and dried over molecular sieves)
-
Toluene (B28343) (anhydrous)
-
Chloroform
-
Glass polymerization tube
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
Protocol for Bulk Polymerization of L-Lactide
This protocol is adapted from established methods for the synthesis of high-molecular-weight PLLA.[4]
-
Preparation of the Reaction Vessel: A glass polymerization tube equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen or argon three times to ensure an inert atmosphere and remove any moisture.
-
Charging the Reactants:
-
Under a positive pressure of inert gas, add L-lactide (e.g., 5 g, 34.7 mmol) to the polymerization tube.
-
In a separate, dry vial, prepare a stock solution of tin(II) 2-ethylhexanoate in anhydrous toluene (e.g., 10 mg/mL).
-
In another dry vial, prepare a stock solution of 1-dodecanol in anhydrous toluene (e.g., 10 mg/mL).
-
Using a dry syringe, add the desired amount of the 1-dodecanol solution to the polymerization tube to achieve the target monomer-to-initiator ratio (e.g., for a 200:1 ratio, add a calculated volume of the 1-dodecanol solution).
-
Similarly, add the desired amount of the tin(II) 2-ethylhexanoate solution to achieve the target monomer-to-catalyst ratio (e.g., for a 2000:1 ratio, add a calculated volume of the catalyst solution).
-
-
Solvent Removal: The toluene is removed under high vacuum while stirring to ensure the catalyst and initiator are well-dispersed with the monomer.
-
Polymerization:
-
The polymerization tube is sealed under vacuum or backfilled with an inert gas.
-
The tube is then immersed in a preheated oil bath at the desired reaction temperature (e.g., 130-160 °C).
-
The reaction mixture is stirred for the specified duration (e.g., 4-24 hours). The mixture will become increasingly viscous as the polymerization proceeds.
-
-
Purification:
-
After the designated time, the reaction is stopped by cooling the tube to room temperature.
-
The solid polymer is dissolved in a minimal amount of chloroform.
-
The polymer solution is then precipitated by slowly adding it to a large excess of cold methanol with vigorous stirring.
-
The precipitated PLLA is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature until a constant weight is achieved.
-
Visualizations
Catalyst Synthesis Workflow
References
Application of Sodium 2-Ethylhexanoate as a Corrosion Inhibitor in Non-Aqueous Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628) is a versatile organic salt that has found application as a corrosion inhibitor in various non-aqueous systems, including lubricating oils, fuels, and metalworking fluids. Its efficacy stems from its ability to form a protective film on metal surfaces, mitigating the corrosive effects of contaminants such as water, acids, and oxygen. This document provides detailed application notes and experimental protocols for evaluating the performance of sodium 2-ethylhexanoate as a corrosion inhibitor in non-aqueous environments.
Mechanism of Action
The primary mechanism of corrosion inhibition by sodium 2-ethylhexanoate in non-aqueous systems is the formation of a protective adsorbed film on the metal surface. The carboxylate head of the molecule chemisorbs onto the metal, while the non-polar ethylhexanoate tail orients away from the surface, creating a hydrophobic barrier. This film acts as a physical barrier, preventing corrosive species from reaching the metal surface and inhibiting the electrochemical reactions that lead to corrosion.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data on the performance of sodium 2-ethylhexanoate as a corrosion inhibitor in a non-aqueous lubricant (mineral oil). These tables are intended to serve as a template for presenting experimental results.
Table 1: Corrosion Rate and Inhibition Efficiency of Sodium 2-Ethylhexanoate in Mineral Oil Determined by Weight Loss Method
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | 3.52 | - |
| 100 | 5.8 | 1.34 | 61.8 |
| 250 | 3.1 | 0.72 | 79.6 |
| 500 | 1.5 | 0.35 | 90.1 |
| 1000 | 0.8 | 0.19 | 94.7 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in Mineral Oil Containing Sodium 2-Ethylhexanoate
| Inhibitor Concentration (ppm) | Ecorr (mV vs. Ref) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 1.25 | 120 | -115 | - |
| 100 | -625 | 0.52 | 115 | -110 | 58.4 |
| 250 | -600 | 0.28 | 110 | -105 | 77.6 |
| 500 | -575 | 0.14 | 105 | -100 | 88.8 |
| 1000 | -550 | 0.08 | 100 | -95 | 93.6 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in Mineral Oil Containing Sodium 2-Ethylhexanoate
| Inhibitor Concentration (ppm) | Rct (kΩ·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 2.5 | 15.8 | - |
| 100 | 6.8 | 9.2 | 63.2 |
| 250 | 14.2 | 5.1 | 82.4 |
| 500 | 28.5 | 2.8 | 91.2 |
| 1000 | 45.1 | 1.5 | 94.5 |
Experimental Protocols
Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons immersed in the non-aqueous system with and without the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, dimensions 50mm x 25mm x 2mm)
-
Non-aqueous medium (e.g., mineral oil, diesel fuel)
-
Sodium 2-ethylhexanoate
-
Analytical balance (±0.1 mg accuracy)
-
Polishing papers of various grades (e.g., 240, 400, 600, 800, 1200 grit)
-
Acetone
-
Desiccator
-
Glass beakers with lids
Protocol:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper until a mirror finish is obtained.
-
Degrease the coupons with acetone, dry them, and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance (W_initial).
-
Prepare solutions of the non-aqueous medium with varying concentrations of sodium 2-ethylhexanoate (e.g., 0, 100, 250, 500, 1000 ppm).
-
Completely immerse three replicate coupons in each test solution in separate beakers.
-
Cover the beakers to prevent contamination and evaporation.
-
Maintain the beakers at a constant temperature (e.g., 50 °C) for a specified duration (e.g., 240 hours).
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by cleaning with a soft brush and a suitable cleaning solution (e.g., Clarke's solution for steel), followed by rinsing with distilled water and acetone.
-
Dry the coupons and re-weigh them (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) where K is a constant (3.45 x 10^6 for mpy), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Due to the low conductivity of non-aqueous systems, a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP) may be required to perform electrochemical measurements. However, the addition of a supporting electrolyte can alter the corrosive environment and the inhibitor's behavior. Therefore, using a high-sensitivity potentiostat and a three-electrode cell with a small distance between the working and reference electrodes is recommended to minimize the iR drop.
2.1 Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) to evaluate the inhibition efficiency and understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Ag/AgCl in a non-aqueous salt bridge; counter electrode: e.g., platinum wire)
-
Non-aqueous medium with and without inhibitor
-
Supporting electrolyte (if necessary, e.g., 0.01 M TBAP)
Protocol:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease with acetone, and dry.
-
Fill the electrochemical cell with the test solution (non-aqueous medium with or without inhibitor).
-
Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting polarization curve (log I vs. E).
-
Determine Ecorr and Icorr by Tafel extrapolation of the linear portions of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2.2 Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of the protective film and determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibition efficiency.
Protocol:
-
Use the same electrochemical cell setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain values for the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Mandatory Visualization
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by sodium 2-ethylhexanoate.
Application Notes and Protocols: The Use of Sodium 2-Ethylhexanoate in the Preparation of Pharmaceutical Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628) has emerged as a versatile and advantageous salt-forming agent in the pharmaceutical industry. Its use offers several benefits over traditional salt-forming agents, such as sodium acetate. These advantages include milder reaction conditions, improved stability of the resulting salt, and enhanced solubility in various organic solvents. This often facilitates the isolation and purification of the final active pharmaceutical ingredient (API) salt, leading to higher yields and improved quality. This document provides detailed application notes and protocols for the use of sodium 2-ethylhexanoate in the preparation of pharmaceutical salts.
Chemical and Physical Properties of Sodium 2-Ethylhexanoate
A thorough understanding of the properties of sodium 2-ethylhexanoate is crucial for its effective use in pharmaceutical salt formation.
| Property | Value | Reference |
| Chemical Formula | C8H15NaO2 | |
| Molecular Weight | 166.19 g/mol | |
| Appearance | White to off-white hygroscopic crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Highly soluble in water. Soluble in organic solvents like methanol, ethanol (B145695), and acetone. | |
| pKa of 2-ethylhexanoic acid | ~4.8 |
Advantages of Using Sodium 2-Ethylhexanoate
The selection of an appropriate salt former is a critical step in drug development. Sodium 2-ethylhexanoate presents a compelling case for its use due to several key advantages:
-
Enhanced Solubility in Organic Solvents: This property is particularly beneficial for APIs that are processed in non-aqueous media, allowing for homogeneous reaction conditions and easier purification.
-
Improved Stability: Salts formed with 2-ethylhexanoate often exhibit greater stability compared to those formed with smaller, more hygroscopic anions.
-
Mild Reaction Conditions: The salt formation can typically be carried out under mild temperature conditions.
-
Versatility: It has been successfully used in the synthesis of a variety of pharmaceutical salts, notably with cephalosporin (B10832234) and penicillin-based antibiotics.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Pharmaceutical Salt using Sodium 2-Ethylhexanoate
This protocol describes a general method for the formation of a sodium salt of an acidic API. The choice of solvent and specific conditions may need to be optimized for each specific API.
Materials:
-
Acidic Active Pharmaceutical Ingredient (API)
-
Sodium 2-ethylhexanoate
-
Anhydrous organic solvent (e.g., acetone, ethanol, methanol)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Drying oven (vacuum or conventional)
Procedure:
-
Dissolution of API: Dissolve the acidic API in a suitable volume of the chosen anhydrous organic solvent with stirring. The concentration will depend on the solubility of the API.
-
Preparation of Sodium 2-Ethylhexanoate Solution: In a separate vessel, dissolve sodium 2-ethylhexanoate in the same anhydrous organic solvent. A typical molar ratio of API to sodium 2-ethylhexanoate is 1:1, but this may be adjusted.
-
Salt Formation: Slowly add the sodium 2-ethylhexanoate solution to the API solution with continuous stirring.
-
Precipitation/Crystallization: The formation of the API sodium salt may result in precipitation or crystallization. The process can be encouraged by:
-
Continued stirring at room temperature for a defined period (e.g., 2-4 hours).
-
Cooling the reaction mixture in an ice bath.
-
Addition of an anti-solvent if necessary.
-
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the isolated salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting materials.
-
Drying: Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Preparation of Cefotaxime (B1668864) Sodium
This protocol is a specific example of the synthesis of an antibiotic salt using sodium 2-ethylhexanoate.
Materials:
-
Cefotaxime acid
-
Sodium 2-ethylhexanoate
-
Ethanol (food grade)
-
Reaction vessel with stirring
-
Filtration and drying equipment
Procedure:
-
Reactant Ratio: The optimal molar ratio of cefotaxime acid to sodium 2-ethylhexanoate has been found to be 2:3.
-
Reaction Setup: In a suitable reaction vessel, dissolve cefotaxime acid and sodium 2-ethylhexanoate in food-grade ethanol with stirring.
-
Reaction Conditions: The reaction can be carried out at room temperature. The reaction time should be optimized, but several hours is a typical duration.
-
Crystallization: The addition of seed crystals of cefotaxime sodium can facilitate the crystallization process.
-
Isolation and Purification: The resulting cefotaxime sodium is isolated by filtration, washed with ethanol, and dried. The yield and purity of the final product should be determined. In one study, this method yielded a product with a purity of over 95%.
Characterization of the Prepared Pharmaceutical Salt
It is essential to thoroughly characterize the newly formed salt to confirm its identity, purity, and solid-state properties.
| Characterization Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and polymorphic form of the salt. An amorphous solid will show a halo pattern, while a crystalline solid will exhibit sharp peaks. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal events such as desolvation and decomposition. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvents or water and to assess thermal stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm salt formation by observing shifts in the characteristic vibrational bands of the functional groups involved in the salt bridge (e.g., carboxylate). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the salt and to determine the stoichiometry of the API and counter-ion. |
| Solubility Studies | To quantify the improvement in aqueous or solvent solubility of the salt form compared to the free acid/base form of the API. |
| Hygroscopicity Studies | To assess the physical stability of the salt at different humidity levels. |
Data Presentation
Table 1: Hypothetical Comparative Solubility Data
This table illustrates the potential improvement in solubility that can be achieved by forming a sodium 2-ethylhexanoate salt. Actual values will vary depending on the API.
| Compound | Form | Aqueous Solubility (mg/mL) at 25°C |
| API-X | Free Acid | 0.05 |
| API-X | Sodium 2-Ethylhexanoate Salt | 1.50 |
| API-Y | Free Acid | 0.20 |
| API-Y | Sodium 2-Ethylhexanoate Salt | 5.80 |
Table 2: Physicochemical Properties of a Hypothetical API Salt
| Property | API-Z (Free Acid) | API-Z (Sodium 2-Ethylhexanoate Salt) |
| Melting Point (°C) | 155 | 210 (decomposes) |
| Hygroscopicity (Weight gain at 80% RH) | 5.2% | 1.8% |
| Crystallinity | Crystalline | Crystalline |
Visualizations
Caption: Workflow for Pharmaceutical Salt Preparation.
Caption: Rationale for Salt Formation.
Application Note: Synthesis of High-Purity Sodium 2-Ethylhexanoate via Spray Drying
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 2-ethylhexanoate (B8288628) is the sodium salt of 2-ethylhexanoic acid, a versatile chemical intermediate with a wide range of industrial applications.[1][2] It serves as a crucial component in the synthesis of pharmaceuticals, particularly as a salt-forming agent for antibiotics like sulbactam (B1307) sodium and cefuroxime (B34974) sodium.[3][4] Additionally, it finds use as a stabilizer in the polymer industry, a corrosion inhibitor in metalworking fluids, a catalyst in paint formulations, and an emulsifier in cosmetics.[1][2][3] The production of high-purity, crystalline sodium 2-ethylhexanoate is essential for these applications, as impurities can affect reaction efficiency, product stability, and final product performance.
Traditional methods for synthesizing sodium 2-ethylhexanoate often involve titrating an aqueous solution of 2-ethylhexanoic acid with sodium hydroxide (B78521), followed by the addition of an organic anti-solvent to precipitate the salt. This approach has several drawbacks, including the high cost and safety hazards associated with large volumes of organic solvents. Spray drying presents a superior alternative, offering a continuous and scalable process that yields a product with improved purity, enhanced crystalline characteristics, and better handling properties.[5] This technique involves atomizing an aqueous solution of sodium 2-ethylhexanoate into a hot gas stream, which rapidly evaporates the water and produces a dry, powdered product.[5]
This application note provides a detailed protocol for the synthesis of high-purity sodium 2-ethylhexanoate using a spray drying technique.
Experimental Protocols
Preparation of Aqueous Sodium 2-Ethylhexanoate Solution
This protocol details the synthesis of the aqueous feed solution for the spray dryer.
Materials:
-
2-Ethylhexanoic acid (≥99% purity)
-
Sodium hydroxide (NaOH), pellets (≥98% purity)
-
Deionized water
Procedure:
-
Prepare a sodium hydroxide solution by carefully dissolving equimolar amounts of NaOH pellets in deionized water. The concentration of the final sodium 2-ethylhexanoate solution should be between 40% and 70% by weight.[5] For example, to prepare a 60% solution, dissolve the appropriate amount of NaOH in water.
-
Cool the sodium hydroxide solution in an ice-water bath.
-
Slowly add an equimolar amount of 2-ethylhexanoic acid to the cooled sodium hydroxide solution while stirring continuously.
-
Maintain the reaction temperature below 70°C to control the exothermic reaction.
-
Continue stirring until the 2-ethylhexanoic acid is completely neutralized and a clear, homogeneous solution of sodium 2-ethylhexanoate is formed.
-
Filter the resulting solution to remove any particulate impurities.
Spray Drying of Aqueous Sodium 2-Ethylhexanoate Solution
This protocol describes the spray drying process to obtain solid, high-purity sodium 2-ethylhexanoate.
Apparatus:
-
Laboratory-scale spray dryer (e.g., Komline-Sanderson or Bowen) equipped with a two-fluid nozzle atomizer.
Procedure:
-
Preheat the spray dryer to the desired inlet temperature, typically ranging from 100°C to 160°C.[5]
-
Set the feed pump to deliver the aqueous sodium 2-ethylhexanoate solution to the atomizer at a controlled rate. A typical feed rate might be around 136 ml per minute.[5]
-
Set the atomizing air pressure. An example pressure is 80 pounds of pressure.[5]
-
Introduce the feed solution into the spray dryer. The solution is atomized into fine droplets.
-
The hot drying air comes into contact with the atomized droplets, leading to rapid evaporation of the water.
-
The solid particles of sodium 2-ethylhexanoate are separated from the air stream in a cyclone collector.
-
The outlet temperature of the spray dryer should be monitored and maintained within the range of 60°C to 130°C.[5]
-
Collect the dried, white, crystalline powder from the collection chamber and the cyclone. The expected yield is typically in the range of 70% to 97%.[5]
-
Store the final product in a desiccator to prevent moisture absorption.
Data Presentation
The following tables summarize typical operating parameters and expected product characteristics for the synthesis of high-purity sodium 2-ethylhexanoate via spray drying.
Table 1: Spray Dryer Operating Parameters
| Parameter | Value | Reference |
| Inlet Temperature | 100 - 160 °C | [5] |
| Outlet Temperature | 60 - 130 °C | [5] |
| Feed Concentration | 40 - 70 wt% | [5] |
| Feed Rate | ~136 ml/min | [5] |
| Atomization Pressure | ~80 psi | [5] |
Table 2: Expected Product Characteristics
| Parameter | Specification | Reference |
| Appearance | White, crystalline powder | [5] |
| Purity (Assay) | >99% | [1] |
| Moisture Content | 0.5 - 5.0 wt% | [5] |
| Melting Point | >300 °C | [1] |
| Solubility | Readily soluble in water, ethanol, and acetone | [5] |
| Yield | 70 - 97% | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the spray drying process.
Caption: Workflow for the synthesis of high-purity sodium 2-ethylhexanoate.
Caption: Interplay of key spray drying parameters and product attributes.
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]
- 3. 异辛酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 5. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Determination of Sodium 2-Ethylhexanoate Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 2-ethylhexanoate (B8288628) (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It serves as a crucial intermediate and reagent in various industries, including pharmaceuticals, polymers, and coatings.[1][2] In pharmaceutical manufacturing, it is used as a salt-forming agent in the production of antibiotics like sulbactam (B1307) sodium and cefuroxime (B34974) sodium.[1] Given its role, particularly in pharmaceutical applications, ensuring the purity of sodium 2-ethylhexanoate is critical for the quality, safety, and efficacy of the final product.
This document provides detailed application notes and protocols for the most common and effective analytical methods for determining the purity of sodium 2-ethylhexanoate. These methods include titrimetry, high-performance liquid chromatography (HPLC), ion chromatography (IC), and gas chromatography (GC), along with supportive spectroscopic and other analytical techniques.
Summary of Analytical Methods and Data
A variety of analytical techniques can be employed to assess the purity of sodium 2-ethylhexanoate. The choice of method depends on the specific requirements of the analysis, such as the need for quantifying impurities, the nature of the sample matrix, and the desired level of sensitivity. The following table summarizes the key quantitative parameters for the most common methods.
| Analytical Method | Parameter Measured | Typical Values/Ranges | Key Applications |
| Non-Aqueous Acid-Base Titration | Assay (Purity) | ≥96.0% to ≤104.0%[3]; >99% | Bulk purity determination |
| High-Performance Liquid Chromatography (HPLC) | Assay (Purity) | ≥99.5%[1] | Purity and impurity profiling |
| Ion Chromatography (IC) | Impurity (2-Ethylhexanoic Acid) | LOD: 0.036 µg/mL; LOQ: 0.12 µg/mL | Trace anion and impurity analysis |
| Gas Chromatography (GC) | Impurity (2-Ethylhexanoic Acid) | Analytical Range: 0.03-2.70 mmol/mol creatinine (B1669602) (in urine)[4] | Analysis of volatile impurities |
| Karl Fischer Titration | Water Content | ≤4.0%[3] | Determination of water content |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification | Conforms to standard[3] | Structural confirmation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra for structural confirmation[5][6] | Molecular structure confirmation |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for the key analytical methods used to determine the purity of sodium 2-ethylhexanoate.
Overall Workflow for Purity Determination
The general workflow for determining the purity of a sodium 2-ethylhexanoate sample involves several stages, from sample reception to final data analysis and reporting.
Caption: Overall workflow for the purity determination of sodium 2-ethylhexanoate.
Non-Aqueous Acid-Base Titration
This method is a standard titrimetric assay for determining the bulk purity of sodium 2-ethylhexanoate.
Workflow:
Caption: Workflow for non-aqueous acid-base titration.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of perchloric acid in glacial acetic acid.
-
Standardize the perchloric acid solution against potassium hydrogen phthalate.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of sodium 2-ethylhexanoate into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
-
Titration:
-
Immerse a calibrated pH electrode (or suitable indicator electrode) into the sample solution.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the volume of titrant added and the corresponding potential (mV).
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve. This can be determined by plotting the first or second derivative of the potential with respect to the volume of titrant added.
-
-
Calculation:
-
Calculate the purity of sodium 2-ethylhexanoate using the following formula:
Where:
-
V = Volume of perchloric acid titrant used at the endpoint (mL)
-
M = Molarity of the perchloric acid solution (mol/L)
-
F = Molar mass of sodium 2-ethylhexanoate (166.19 g/mol )
-
W = Weight of the sample (mg)
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it ideal for purity and impurity profiling.[5]
Workflow:
Caption: Workflow for HPLC analysis.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA in water and 0.1% TFA in methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of sodium 2-ethylhexanoate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sodium 2-ethylhexanoate sample in the mobile phase to the same concentration as the standard solution.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for sodium 2-ethylhexanoate based on the retention time from the standard.
-
-
Calculation:
-
Calculate the purity using the area normalization method:
-
For more accurate quantification, use the external standard method:
-
Ion Chromatography (IC)
IC is particularly useful for the direct determination of the 2-ethylhexanoate anion and for quantifying it as an impurity in pharmaceutical preparations.[7][5]
Workflow:
Caption: Workflow for Ion Chromatography analysis.
Protocol (based on Thermo Fisher Scientific Application Note for 2-ethylhexanoic acid impurity)[7]:
-
Chromatographic System:
-
A Reagent-Free™ Ion Chromatography (RFIC™) system is recommended.[7]
-
Column: IonPac® AS11 analytical column.[7]
-
Eluent: Electrolytically generated potassium hydroxide (B78521) (KOH).[7]
-
Detection: Suppressed conductivity detection.[7]
-
-
Standard Preparation:
-
Prepare a stock solution of 2-ethylhexanoic acid in deionized water.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., 1 to 7 µg/mL).[7]
-
-
Sample Preparation:
-
Dissolve a known amount of the sodium 2-ethylhexanoate product in deionized water to a specified concentration. The sample can often be injected directly without further pretreatment.[7]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and integrate the peak corresponding to 2-ethylhexanoate.
-
-
Calculation:
-
Determine the concentration of 2-ethylhexanoic acid in the sample using the calibration curve.
-
Calculate the percentage of the impurity relative to the main component.
-
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities or for the analysis of 2-ethylhexanoic acid after derivatization.
Workflow:
Caption: Workflow for GC analysis with derivatization.
Protocol (General approach based on literature[4]):
-
Derivatization:
-
To analyze the non-volatile sodium 2-ethylhexanoate by GC, it must first be converted to a volatile derivative. A common method is esterification. For trace analysis, derivatization to a pentafluorobenzyl (PFB) ester allows for sensitive detection using an electron capture detector (ECD).[4]
-
-
GC Conditions:
-
Column: A cross-linked methyl silicone capillary column is suitable.[4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Flame Ionization Detector (FID) for general purpose, or an ECD for PFB derivatives. Mass Spectrometry (MS) can be used for identification and quantification.[4]
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of the 2-ethylhexanoate derivative.
-
Subject the sodium 2-ethylhexanoate sample to the same derivatization procedure.
-
-
Analysis:
-
Inject the derivatized standard and sample into the GC.
-
Identify and quantify the derivative peak.
-
-
Calculation:
-
Use an external or internal standard method to calculate the amount of 2-ethylhexanoate in the original sample.
-
References
- 1. 异辛酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2017erp.com [2017erp.com]
- 3. Sodium 2-ethylhexanoate, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 6. Sodium 2-ethylhexanoate | C8H15NaO2 | CID 23672331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quality Control of Sodium 2-Ethylhexanoate via High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium 2-ethylhexanoate (B8288628), a critical component in various industrial applications including pharmaceuticals, polymers, and coatings. The presented protocol is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of sodium 2-ethylhexanoate in their respective processes. This method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and accurate means of quality control.
Introduction
Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid and serves as a vital intermediate and additive in numerous manufacturing processes.[1][2] Its applications range from a salt-forming agent in the synthesis of pharmaceuticals to a stabilizer in polymers and a catalyst in paint driers.[3][4] Given its wide-ranging utility, the purity of sodium 2-ethylhexanoate is paramount to the quality and efficacy of the end products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity and concentration of such compounds.[5] This document provides a detailed protocol for the HPLC analysis of sodium 2-ethylhexanoate, suitable for quality control laboratories. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol
This section outlines the necessary equipment, reagents, and procedures for the HPLC analysis of sodium 2-ethylhexanoate.
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks and pipettes: Class A for precision.
-
Syringe filters: 0.45 µm PTFE or nylon.
-
HPLC vials: Amber or clear, as appropriate.
2. Reagents and Standards
-
Sodium 2-ethylhexanoate reference standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Sulfuric Acid (H₂SO₄): Concentrated, analytical grade.
3. Preparation of Mobile Phase
Prepare a mobile phase consisting of a 98:2 (v/v) mixture of 0.005 M sulfuric acid and acetonitrile. To prepare 1 L of the mobile phase, add 980 mL of 0.005 M sulfuric acid to 20 mL of acetonitrile. The 0.005 M sulfuric acid solution can be prepared by diluting concentrated sulfuric acid in deionized water. Degas the mobile phase prior to use.
4. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of sodium 2-ethylhexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. These will be used to construct the calibration curve.
5. Preparation of Sample Solutions
Accurately weigh a sample of sodium 2-ethylhexanoate and prepare a solution with a target concentration of 1 mg/mL in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
6. HPLC Conditions
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | 0.005 M H₂SO₄ : Acetonitrile (98:2, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of sodium 2-ethylhexanoate using the described method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Sodium 2-ethylhexanoate | ~ 5.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 2.0 mg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.14 mg/mL[6] |
| Limit of Quantification (LOQ) | 0.44 mg/mL[6] |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the quality control analysis of sodium 2-ethylhexanoate.
Caption: Workflow for HPLC analysis of sodium 2-ethylhexanoate.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quality control of sodium 2-ethylhexanoate. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The presented validation parameters demonstrate that the method is linear, sensitive, precise, and accurate for its intended purpose. This protocol can be integrated into routine quality control procedures to ensure the consistency and purity of sodium 2-ethylhexanoate for various industrial applications.
References
Application Note: GC-MS for the Detection of Impurities in Sodium 2-Ethylhexanoate
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related impurities in sodium 2-ethylhexanoate (B8288628), a compound widely used as a stabilizer and in the synthesis of pharmaceuticals and other industrial products. Due to the non-volatile nature of the sodium salt, the method involves an acidification step to convert sodium 2-ethylhexanoate to its free acid form, 2-ethylhexanoic acid, followed by derivatization to enhance volatility for GC-MS analysis. This method is crucial for ensuring the quality and safety of sodium 2-ethylhexanoate by identifying and quantifying residual starting materials, intermediates, and byproducts from its manufacturing process.
Introduction
Sodium 2-ethylhexanoate is the sodium salt of 2-ethylhexanoic acid. The primary industrial synthesis of 2-ethylhexanoic acid involves the aldol (B89426) condensation of butyraldehyde (B50154) to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal (B89479) and subsequently oxidized to 2-ethylhexanoic acid.[1][2] The final step to produce sodium 2-ethylhexanoate is a straightforward acid-base reaction. Consequently, impurities in the final salt product are predominantly carried over from the synthesis of the carboxylic acid.
Potential impurities may include unreacted starting materials such as butyraldehyde and 2-ethylhexanal, intermediates like 2-ethyl-3-hydroxyhexanal (B1620174) and 2-ethylhexenal, and various byproducts of side reactions. Given that some of these compounds can be reactive or toxic, a sensitive and specific analytical method is required for their detection and quantification to ensure the purity and safety of the final product. GC-MS is an ideal technique for this purpose due to its high separation efficiency and definitive identification capabilities. However, direct analysis of the sodium salt is not feasible due to its low volatility.[3] This protocol, therefore, employs an initial acidification followed by derivatization to facilitate the analysis of 2-ethylhexanoic acid and its volatile and semi-volatile impurities.
Experimental Protocols
Materials and Reagents
-
Sodium 2-ethylhexanoate sample
-
2-Ethylhexanoic acid (for reference)
-
Butyraldehyde standard
-
2-Ethylhexanal standard
-
2-Ethylhexenal standard
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Internal Standard (IS): Undecanoic acid
Sample Preparation and Derivatization
-
Acidification: Accurately weigh approximately 50 mg of the sodium 2-ethylhexanoate sample into a 15 mL glass vial.
-
Dissolve the sample in 5 mL of deionized water.
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated HCl.
-
Extraction: Add 2 mL of dichloromethane to the vial, cap tightly, and vortex for 1 minute to extract the 2-ethylhexanoic acid and other organic impurities.
-
Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean, dry 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Internal Standard Spiking: Add a known concentration of the internal standard (undecanoic acid in DCM) to the vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/Splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
Data Presentation
The following table summarizes potential impurities in sodium 2-ethylhexanoate and their hypothetical quantitative data for illustrative purposes. Actual concentrations can vary depending on the manufacturing process and batch.
| Impurity Name | Chemical Class | Retention Time (min) | Target Ion (m/z) for SIM | Quantifier Ion (m/z) | Hypothetical Concentration (ppm) |
| Butyraldehyde | Aldehyde | ~ 4.5 | 72 | 44, 43 | < 50 |
| 2-Ethylhexenal | Aldehyde | ~ 9.8 | 126 | 97, 81 | < 100 |
| 2-Ethylhexanal | Aldehyde | ~ 10.2 | 128 | 99, 71 | < 200 |
| 2-Ethyl-3-hydroxyhexanal | Aldol | ~ 12.5 | 144 | 115, 87 | < 50 |
| 2-Ethylhexanoic acid | Carboxylic Acid | ~ 13.1 (as TMS ester) | 201 | 117, 145 | Major Peak |
| Undecanoic acid (IS) | Carboxylic Acid | ~ 15.5 (as TMS ester) | 245 | 117, 185 | N/A |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of impurities in sodium 2-ethylhexanoate.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the identification and quantification of potential impurities in sodium 2-ethylhexanoate. The sample preparation, involving acidification and derivatization, is essential for the successful analysis of both the main component and its process-related impurities. This method can be effectively implemented in quality control laboratories to ensure the purity and safety of sodium 2-ethylhexanoate used in pharmaceutical and other industrial applications. The flexibility of the MS detector allows for both qualitative screening in full scan mode and targeted, sensitive quantification in SIM mode.
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Sodium 2-Ethylhexanoate in Metalworking Fluid Formulations
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-ethylhexanoate (B8288628) (CAS: 19766-89-3) is a versatile specialty chemical widely employed in the formulation of metalworking fluids (MWFs).[1][2] It is the sodium salt of 2-ethylhexanoic acid and serves multiple critical functions within these complex chemical systems.[1][2] This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating the efficacy of sodium 2-ethylhexanoate in its primary roles as a corrosion inhibitor, emulsifier, and antimicrobial agent in metalworking fluids.
Key Functions in Metalworking Fluids:
-
Corrosion Inhibition: Sodium 2-ethylhexanoate forms a protective film on metal surfaces, preventing oxidation and corrosion of workpieces and machinery.[1]
-
Emulsification: It acts as a surfactant, facilitating the stable dispersion of oil-in-water emulsions, which is crucial for the cooling and lubricating properties of soluble and semi-synthetic MWFs.[1]
-
Antimicrobial Activity: It can contribute to the biological stability of the fluid by inhibiting the growth of bacteria and fungi, thus extending the fluid's service life.
Quantitative Performance Data
The following tables summarize the performance of sodium 2-ethylhexanoate and related carboxylates in key functional areas. This data is essential for formulation optimization and comparative analysis.
Table 1: Corrosion Inhibition Efficiency of Sodium Carboxylates on Steel
| Inhibitor Concentration (ppm) | Corrosion Inhibition Efficiency (%) | Test Method | Metal Substrate | Reference |
| 800 | 96 | Potentiodynamic Polarization | Mild Steel | [3] |
| 800 | 97 | Weight Loss | Mild Steel | [3] |
| 1000 | >90 | Electrochemical Impedance Spectroscopy | Carbon Steel | [4] |
| 20 (in synergy with other inhibitors) | >96 | Potentiodynamic Polarization | Carbon Steel | [5] |
Note: Data for similar short-chain sodium carboxylates is included to provide a representative performance profile in the absence of extensive public data specifically for sodium 2-ethylhexanoate.
Table 2: Emulsion Stability in Metalworking Fluids
| Emulsifier System | Mean Droplet Size (Day 0) | Mean Droplet Size (Day 7) | Stability Observation | Test Method | Reference |
| Formulation with optimal HLB | < 1 µm | Slight increase | Highly Stable | Droplet Size Analysis | [6][7] |
| Formulation with non-optimal HLB | > 10 µm | Significant increase | Prone to Coalescence | Droplet Size Analysis | [6][7] |
| Emulsion with stabilizing co-emulsifier | Reduced coalescence kinetics | Stable | Enhanced Stability | Turbiscan Stability Index | [8] |
| Emulsion without stabilizing co-emulsifier | Increased coalescence kinetics | Unstable | Prone to Separation | Turbiscan Stability Index | [8] |
Note: Emulsion stability is highly dependent on the entire formulation, including the base oil and co-emulsifiers. The Hydrophile-Lipophile Balance (HLB) is a critical factor.
Table 3: Antimicrobial Efficacy of Biocides in Metalworking Fluids
| Biocidal Additive | Initial Microbial Count (CFU/mL) | Microbial Count after 5 Weeks (CFU/mL) | Observation | Test Method | Reference |
| Formulation without biocide | 10^2 | > 10^6 | Significant microbial growth | ASTM E2275 | [9] |
| Formulation with biocide | 10^2 | < 10^2 | Effective microbial control | ASTM E2275 | [9] |
Note: While sodium 2-ethylhexanoate can contribute to bio-resistance, it is often used in conjunction with registered biocides for robust microbial control.
Experimental Protocols
Detailed methodologies for evaluating the performance of sodium 2-ethylhexanoate in metalworking fluid formulations are provided below.
Protocol for Corrosion Inhibition Testing (Based on ASTM G180)
This protocol outlines the procedure for determining the effectiveness of sodium 2-ethylhexanoate as a corrosion inhibitor for steel in a simulated concrete pore solution, which can be adapted for metalworking fluid evaluations.[6][10][11][12]
Objective: To assess the ability of a metalworking fluid formulation containing sodium 2-ethylhexanoate to inhibit chloride-induced corrosion of steel.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup (working, counter, and reference electrodes)
-
Steel working electrodes (e.g., carbon steel coupons)
-
Graphite or platinum counter electrodes
-
Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode
-
Simulated concrete pore solution (alkaline solution, e.g., saturated calcium hydroxide)
-
Sodium chloride (analytical grade)
-
Metalworking fluid concentrate with and without sodium 2-ethylhexanoate
-
Deionized water
-
Polishing materials (e.g., silicon carbide papers of decreasing grit size)
-
Volumetric flasks and pipettes
Procedure:
-
Electrode Preparation:
-
Polish the steel working electrodes with silicon carbide papers down to a 600-grit finish.
-
Degrease the electrodes with a suitable solvent (e.g., acetone (B3395972) or ethanol), rinse with deionized water, and dry.
-
Measure and record the exposed surface area of each electrode.
-
-
Test Solution Preparation:
-
Prepare the simulated concrete pore solution.
-
Prepare a blank solution by adding a specific concentration of sodium chloride (e.g., 3.5 wt%) to the pore solution.
-
Prepare test solutions by adding the metalworking fluid concentrate (with a known concentration of sodium 2-ethylhexanoate) to the chloride-containing pore solution at the desired dilution. Prepare a control solution with the base metalworking fluid (without sodium 2-ethylhexanoate).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
-
Allow the system to stabilize by measuring the open circuit potential (OCP) for a defined period (e.g., 1 hour) until a stable reading is achieved.
-
Perform a potentiodynamic polarization scan at a slow scan rate (e.g., 0.167 mV/s) in a potential range of -250 mV to +250 mV versus the OCP.[6]
-
Record the polarization curve (potential vs. current density).
-
-
Data Analysis:
-
From the polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.
-
Calculate the corrosion rate from the icorr value.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the blank solution and icorr_inhibitor is the corrosion current density in the solution containing the inhibitor.
-
Protocol for Emulsion Stability Testing (Based on IP 263)
This protocol describes a method for assessing the stability of oil-in-water emulsions formed with metalworking fluids containing sodium 2-ethylhexanoate.[2][13][14][15][16]
Objective: To visually assess the stability of a metalworking fluid emulsion over a 24-hour period.
Materials and Equipment:
-
Graduated cylinders or flasks with stoppers (e.g., 100 mL)
-
Magnetic stirrer and stir bars
-
Metalworking fluid concentrate containing sodium 2-ethylhexanoate
-
Standard hard water (prepared according to standard methods, e.g., with calcium sulfate) or deionized water
-
Pipettes and beakers
Procedure:
-
Emulsion Preparation:
-
Prepare the desired dilution of the metalworking fluid (e.g., 5% v/v) in the test water.
-
To a beaker, add the required volume of water.
-
While stirring the water with a magnetic stirrer, slowly add the required volume of the metalworking fluid concentrate.
-
Continue stirring for a set period (e.g., 2 minutes) to ensure a homogeneous emulsion.
-
-
Stability Observation:
-
Pour the freshly prepared emulsion into a clean, graduated cylinder or flask up to the mark.
-
Stopper the cylinder and allow it to stand undisturbed at a controlled temperature (e.g., room temperature).
-
Observe the emulsion immediately after preparation and record its initial appearance (e.g., milky, translucent).
-
After 24 hours, visually inspect the emulsion for any signs of instability, such as:
-
Creaming: A layer of concentrated emulsion at the top.
-
Oiling out/Separation: A distinct layer of separated oil at the top.
-
Sedimentation: A layer of solid particles at the bottom.
-
-
Measure and record the volume (in mL) of any separated oil and cream.
-
-
Data Interpretation:
-
A stable emulsion will show minimal or no separation of oil or cream after 24 hours.
-
The total volume of separated oil and cream is used to quantify the stability. According to IP 263, a total separation of less than 0.1 mL is typically considered a pass.[2]
-
Protocol for Antimicrobial Efficacy Testing (Based on ASTM E2275)
This practice provides a method for evaluating the bioresistance of water-miscible metalworking fluids and the performance of antimicrobial pesticides.[8][9][17][18][19]
Objective: To determine the effectiveness of a metalworking fluid formulation containing sodium 2-ethylhexanoate in resisting microbial growth after being challenged with a microbial inoculum.
Materials and Equipment:
-
Test containers (e.g., flasks or jars)
-
Aeration system (e.g., aquarium pumps and tubing)
-
Incubator or controlled temperature room
-
Microbial inoculum (can be a mixed culture from a spoiled MWF or specific bacterial and fungal strains)
-
Metalworking fluid dilutions (with and without the test antimicrobial)
-
Sterile pipettes and dilution blanks
-
Microbiological growth media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi)
-
Plate counting equipment
-
pH meter
Procedure:
-
Preparation of Test Systems:
-
Prepare the end-use dilutions of the metalworking fluids to be tested in the chosen test containers. Include a positive control (a fluid known to support microbial growth) and a negative control (the test fluid without inoculum).
-
If required, add metal chips to simulate the in-use environment.
-
-
Inoculation:
-
Introduce a known volume of the microbial inoculum into each test container (except the negative control) to achieve a target initial microbial concentration.
-
Take a sample immediately after inoculation (time zero) for microbial enumeration.
-
-
Incubation and Aeration:
-
Place the test containers in an incubator at a relevant temperature (e.g., 25-30 °C).
-
Aerate the fluids continuously or on a defined cycle to simulate circulation in a sump.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., daily or weekly), withdraw samples from each test container.
-
Perform serial dilutions of the samples and plate them onto the appropriate agar media for bacterial and fungal enumeration (colony-forming units per milliliter, CFU/mL).
-
Measure and record the pH of the fluids.
-
Visually inspect the fluids for any changes in appearance, odor, or the presence of biofilms.
-
-
Data Interpretation:
-
Plot the microbial counts (CFU/mL) and pH over time for each test fluid.
-
A fluid is considered bioresistant if it maintains a low microbial count (e.g., below 10^5 CFU/mL for bacteria and 10^3 CFU/mL for fungi) and a stable pH throughout the test period.
-
Compare the performance of the formulation containing sodium 2-ethylhexanoate to the control formulations.
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the function and evaluation of sodium 2-ethylhexanoate in metalworking fluids.
Caption: Corrosion inhibition mechanism of sodium 2-ethylhexanoate.
Caption: Emulsification action of sodium 2-ethylhexanoate.
Caption: Workflow for corrosion inhibition testing.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. engineeringnews.co.za [engineeringnews.co.za]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. cortecvci.com [cortecvci.com]
- 12. Buy ASTM G180-23 in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 13. bu.edu.eg [bu.edu.eg]
- 14. psgraw.com [psgraw.com]
- 15. intertekinform.com [intertekinform.com]
- 16. researchgate.net [researchgate.net]
- 17. ASTM E2275-24. Standard Practice For Evaluating Water-Miscible Metalworking Fluid Bioresistance And Antimicrobial Pesticide Performance. - IVAMI [ivami.com]
- 18. store.astm.org [store.astm.org]
- 19. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
"side reactions in the production of sodium 2-ethylhexanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sodium 2-ethylhexanoate (B8288628).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-ethylhexanoic acid (the precursor) and its subsequent conversion to sodium 2-ethylhexanoate.
Synthesis of 2-Ethylhexanoic Acid via Oxidation of 2-Ethylhexanal (B89479)
Q1: My 2-ethylhexanoic acid yield is lower than expected, and I'm observing significant byproduct formation. What are the likely side reactions?
A1: Low yields in the oxidation of 2-ethylhexanal are often due to competing side reactions. The primary culprits include:
-
Tishchenko Reaction: This is a disproportionation reaction of the starting aldehyde, 2-ethylhexanal, which can be catalyzed by alkoxides. In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, while another is reduced to an alcohol, ultimately forming an ester (2-ethylhexyl 2-ethylhexanoate).[1]
-
Aldol (B89426) Condensation: Under basic or acidic conditions, 2-ethylhexanal can undergo self-condensation to form higher molecular weight byproducts.[2][3]
-
Baeyer-Villiger Oxidation: While the desired reaction is the oxidation of the aldehyde, a Baeyer-Villiger type oxidation can occur, especially in the presence of peroxy acids, leading to the formation of formate (B1220265) esters.[4]
To minimize these side reactions, carefully control the reaction temperature and the choice of catalyst.
Q2: I'm observing the formation of an oily byproduct that is difficult to separate from my 2-ethylhexanoic acid. What could it be?
A2: An oily byproduct is often the ester formed from the Tishchenko reaction, namely 2-ethylhexyl 2-ethylhexanoate. This ester has a boiling point close to that of 2-ethylhexanoic acid, making separation by distillation challenging. The formation of this byproduct is favored by certain catalysts and higher reaction temperatures.
Q3: My final 2-ethylhexanoic acid product has a yellow tint. What is the cause of this color impurity?
A3: Color formation in the synthesis of 2-ethylhexanoic acid can arise from several sources:
-
Aldol Condensation Products: The condensation of 2-ethylhexanal can lead to the formation of conjugated unsaturated aldehydes and ketones, which are often colored compounds.
-
Oxidation of Impurities: Trace impurities in the starting 2-ethylhexanal can be oxidized to colored byproducts.
-
Reaction with Catalyst: Certain transition metal catalysts used in the oxidation can form colored complexes.
To avoid color formation, ensure the purity of your starting aldehyde and consider using purification methods such as activated carbon treatment or distillation.
Synthesis of Sodium 2-Ethylhexanoate via Neutralization
Q1: After neutralizing my 2-ethylhexanoic acid with sodium hydroxide (B78521), I'm getting a cloudy solution or a precipitate. What is causing this?
A1: Cloudiness or precipitation during the neutralization can be due to a few factors:
-
Incomplete Reaction: If the neutralization is incomplete, unreacted 2-ethylhexanoic acid, which has limited solubility in water, may cause cloudiness.
-
Presence of Divalent Cations: If your reactants or solvent are contaminated with divalent cations (e.g., Ca²⁺, Mg²⁺), insoluble salts of 2-ethylhexanoic acid can precipitate.
-
Low Temperature: The solubility of sodium 2-ethylhexanoate decreases at lower temperatures. If the reaction mixture is too cold, the product may precipitate prematurely.
Ensure you are using a stoichiometric amount of a high-purity sodium base and deionized water. Maintaining a reasonable reaction temperature can also prevent precipitation.
Q2: My final isolated sodium 2-ethylhexanoate product is sticky and difficult to handle. How can I improve its physical properties?
A2: A tacky or non-crystalline final product is often due to the presence of moisture or impurities. Sodium 2-ethylhexanoate is hygroscopic, meaning it readily absorbs moisture from the air.[5] To obtain a free-flowing powder:
-
Thorough Drying: Ensure the product is dried under vacuum at an elevated temperature to remove all residual water and solvent.
-
High Purity Reactants: The presence of unreacted 2-ethylhexanoic acid or other byproducts can interfere with crystallization. Using high-purity starting materials is crucial.
-
Crystallization Technique: Employing a suitable anti-solvent or using techniques like spray drying can promote the formation of a crystalline, easy-to-handle solid.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing 2-ethylhexanoic acid?
A1: The most prevalent industrial route involves the oxidation of 2-ethylhexanal. This precursor is typically synthesized from n-butyraldehyde through an aldol condensation followed by hydrogenation.[7][8]
Q2: What are the key parameters to control during the oxidation of 2-ethylhexanal to maximize the yield of 2-ethylhexanoic acid?
A2: To maximize the yield and selectivity, it is crucial to control the following parameters:
-
Temperature: Lower temperatures generally suppress side reactions.[9]
-
Catalyst: The choice of catalyst can significantly influence the reaction pathway.
-
Oxidant: Using pure oxygen or air in a controlled manner is important.
-
Solvent: The polarity of the solvent can affect the reaction rate and product distribution.
Q3: What are the common impurities found in commercial sodium 2-ethylhexanoate?
A3: Common impurities can include unreacted 2-ethylhexanoic acid, residual solvents, water, and byproducts from the synthesis of the acid precursor, such as 2-ethylhexyl 2-ethylhexanoate.
Q4: How can I purify my crude sodium 2-ethylhexanoate?
A4: Purification can be achieved through several methods:
-
Recrystallization: Dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or adding an anti-solvent.
-
Washing: Washing the solid product with a solvent in which the impurities are soluble but the desired salt is not.
-
Drying: Thoroughly drying the purified product under vacuum to remove any residual solvents and moisture.
Data Presentation
Table 1: Influence of Reaction Temperature on the Oxidation of 2-Ethylhexanal
| Temperature (°C) | 2-Ethylhexanal Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) | Major Byproduct (Ester) Selectivity (%) |
| 30 | 76 | 18 | 6 |
| 83 | 26 | 50 | 18 |
Data adapted from a study on the oxidation of 2-ethylhexanal with air.[10]
Table 2: Typical Specifications for High-Purity Sodium 2-Ethylhexanoate
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (on dry basis) | > 99% |
| Moisture Content | < 0.5% |
| pH (10% aqueous solution) | 7.0 - 9.5 |
| Unreacted 2-Ethylhexanoic Acid | < 0.2% |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 2-Ethylhexanoic Acid
This protocol focuses on minimizing byproduct formation during the oxidation of 2-ethylhexanal.
Materials:
-
2-Ethylhexanal (high purity, >99%)
-
Oxygen gas (pure)
-
Reaction flask equipped with a magnetic stirrer, gas inlet, and reflux condenser
Procedure:
-
In a reaction flask, dissolve 2-ethylhexanal and the N-hydroxyphthalimide catalyst in isobutanol.
-
With vigorous stirring, bubble pure oxygen gas through the solution at a controlled flow rate.
-
Maintain the reaction temperature at a low to moderate level (e.g., 30-50°C) to minimize side reactions.[10]
-
Monitor the reaction progress by techniques such as GC-MS to determine the conversion of the aldehyde and the formation of byproducts.[7]
-
Once the reaction is complete, remove the solvent and catalyst.
-
Purify the crude 2-ethylhexanoic acid by vacuum distillation.
Protocol 2: Synthesis of High-Purity Sodium 2-Ethylhexanoate
This protocol details the neutralization of 2-ethylhexanoic acid to produce a high-purity salt.
Materials:
-
2-Ethylhexanoic acid (high purity, >99.5%)
-
Sodium hydroxide (high-purity pellets or a freshly prepared solution)
-
Deionized water
-
Suitable solvent for crystallization (e.g., isopropanol)
-
Reaction vessel with a stirrer and pH probe
Procedure:
-
Dissolve the high-purity 2-ethylhexanoic acid in a suitable solvent in the reaction vessel.
-
Slowly add a stoichiometric amount of sodium hydroxide solution with constant stirring. The reaction is exothermic, so control the temperature with a cooling bath.[6]
-
Monitor the pH of the reaction mixture. The final pH should be in the range of 7.0-9.5.[5]
-
Once the neutralization is complete, the sodium 2-ethylhexanoate may be isolated. If it precipitates, it can be collected by filtration. If it remains in solution, an anti-solvent can be added to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or surface impurities.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to obtain a fine, free-flowing powder.
Visualizations
Caption: Overall synthesis pathway for sodium 2-ethylhexanoate.
Caption: Troubleshooting low yield in 2-ethylhexanoic acid synthesis.
Caption: Troubleshooting poor product quality in sodium 2-ethylhexanoate synthesis.
References
- 1. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 5. 2017erp.com [2017erp.com]
- 6. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"how to improve the yield and purity of sodium 2-ethylhexanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sodium 2-ethylhexanoate (B8288628).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sodium 2-ethylhexanoate?
A1: The most prevalent and straightforward method is the acid-base neutralization of 2-ethylhexanoic acid with a sodium base.[1] The most commonly used base is sodium hydroxide (B78521) (NaOH). Other bases like sodium carbonate (Na₂CO₃) can also be used.[1]
Q2: What are the typical yield and purity I can expect from the neutralization reaction?
A2: With careful control of reaction parameters, the acid-base neutralization method can achieve high yields, typically in the range of 90-98%, with a purity of greater than 98%. One patented pan-drying method claims a yield of approximately 98%.[2]
Q3: What are the potential impurities in my sodium 2-ethylhexanoate product?
A3: Common impurities can include:
-
Unreacted 2-ethylhexanoic acid: This is a common impurity that can affect the final product's properties.
-
Excess sodium hydroxide or other base: Residual base can alter the pH and affect downstream applications.
-
Water: Sodium 2-ethylhexanoate is hygroscopic, and residual water can be present.
-
Impurities from starting materials: The purity of the initial 2-ethylhexanoic acid is crucial. Byproducts from its synthesis, such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate, could potentially be carried over.[3]
Q4: Which analytical methods are recommended for determining the purity of sodium 2-ethylhexanoate?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for purity analysis and impurity profiling of sodium 2-ethylhexanoate and other pharmaceuticals.[4] Ion chromatography is another effective technique for quantifying the 2-ethylhexanoate anion and detecting anionic contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure a slight excess of the sodium base is used to drive the reaction to completion. Monitor the pH to confirm the neutralization is complete. |
| Loss of product during isolation. | Optimize the chosen purification method. For precipitation, ensure the anti-solvent is added slowly and at the optimal temperature. For drying methods, ensure the equipment is operating efficiently to prevent product loss. | |
| Product is Tacky and Difficult to Handle | Use of anti-solvent precipitation. | This method is known to sometimes produce a tacky and impure product.[2] Consider alternative purification methods like spray drying or pan drying, which are reported to yield a non-tacky, crystalline solid.[5] |
| Presence of residual solvent or water. | Ensure the drying process is thorough. For hygroscopic materials, handling and storage under a dry, inert atmosphere are crucial. | |
| Product Fails Purity Assay (e.g., high level of unreacted 2-ethylhexanoic acid) | Incomplete neutralization. | Carefully monitor the pH during the reaction, maintaining it in the target range (e.g., 7.2-7.6 as mentioned in one patent) to ensure all the acid has reacted.[2] |
| Inefficient purification. | Review and optimize your purification protocol. If using recrystallization, experiment with different solvent systems. For other methods, ensure the operational parameters are optimized for impurity removal. | |
| Inconsistent Crystal Form | Uncontrolled precipitation or crystallization. | Implement a controlled crystallization process. This can involve slow cooling, seeding with existing crystals, and using an appropriate solvent or anti-solvent system. |
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Sodium 2-Ethylhexanoate
| Purification Method | Reported Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Spray Drying | 70 - 97[5] | High, improved crystalline character | Produces a non-tacky, easily handled powder. | Requires specialized and costly equipment.[2] |
| Pan Drying | ~98[2] | High, meets quality parameters | Simple, cost-effective, and does not require highly specialized equipment.[2] | Can be slower than spray drying. |
| Anti-solvent Precipitation | Not specified in detail | Can be low, product may be impure and tacky[2] | Simple laboratory technique. | Often results in a product with poor physical characteristics.[2] |
Experimental Protocols
Protocol 1: Synthesis of Sodium 2-Ethylhexanoate via Neutralization
Materials:
-
2-Ethylhexanoic acid
-
Sodium hydroxide (or sodium carbonate)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 2-ethylhexanoic acid in an appropriate amount of deionized water.
-
Prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the 2-ethylhexanoic acid solution under constant stirring. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Monitor the pH of the reaction mixture continuously. Continue adding the base until the pH reaches a neutral range (e.g., 7.2-7.6).[2]
-
Once the neutralization is complete, the resulting aqueous solution of sodium 2-ethylhexanoate is ready for purification.
Protocol 2: Purification by Pan Drying
Procedure:
-
Take the aqueous solution of sodium 2-ethylhexanoate from the synthesis step.
-
The heat generated from the exothermic neutralization reaction can be utilized to evaporate a significant portion of the water.[2]
-
Transfer the concentrated solution to an open pan for drying.
-
Use a suitable heating medium (e.g., steam, hot oil) to gently heat the pan, with intermittent stirring.
-
Continuously monitor the pH and moisture content of the product during drying.
-
Once the moisture content is below the desired threshold (e.g., < 2%), allow the material to cool.
-
The resulting lumps of sodium 2-ethylhexanoate can be milled to obtain a fine powder.[2]
Protocol 3: Purification by Spray Drying
Procedure:
-
Prepare an aqueous solution of sodium 2-ethylhexanoate, typically with a concentration of 40-70% by weight.[5]
-
Set the spray dryer to the appropriate operating conditions. A patent suggests an inlet air temperature of 100-160°C and an outlet air temperature of 60-130°C.[5]
-
Atomize the aqueous solution into a fine mist and pass it through the heated air stream in the spray dryer.
-
The water evaporates, leaving a dry, crystalline powder of sodium 2-ethylhexanoate.
-
Collect the purified product from the spray dryer. The resulting product should be non-tacky and have a low residual moisture content (e.g., 0.5-5.0% by weight).[5]
Visualizations
Caption: Experimental workflow for the synthesis and purification of sodium 2-ethylhexanoate.
Caption: Troubleshooting guide for addressing low yield in sodium 2-ethylhexanoate synthesis.
Caption: Troubleshooting guide for addressing purity issues and product tackiness.
References
- 1. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 2. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 3. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving Metal 2-Ethylhexanoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal 2-ethylhexanoate (B8288628) catalysts. The information is designed to help users identify, prevent, and address common issues related to catalyst deactivation, ensuring the efficiency and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for metal 2-ethylhexanoate catalysts?
A1: Deactivation of metal 2-ethylhexanoate catalysts, particularly tin(II) 2-ethylhexanoate (also known as stannous octoate), is primarily caused by three main factors: chemical, thermal, and mechanical degradation.[1][2]
-
Chemical Deactivation:
-
Hydrolysis: These catalysts are susceptible to reaction with water, which can lead to the formation of inactive metal hydroxides or oxides.
-
Oxidation: For catalysts with metals in a lower oxidation state, such as tin(II), exposure to air can cause oxidation to a higher, less active state (e.g., Sn(IV)).[3] This is often indicated by a color change of the catalyst from colorless to yellow.[3]
-
Poisoning: Impurities in the reaction mixture, such as sulfur or phosphorus compounds, can bind to the active sites of the catalyst, rendering them inactive.[1][4]
-
-
Thermal Deactivation:
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[1][5]
-
Decomposition: At elevated temperatures, the 2-ethylhexanoate ligand can decompose, leading to the formation of inactive metal species.
-
-
Mechanical Deactivation:
Q2: My reaction is sluggish or has stalled completely. How can I determine if my metal 2-ethylhexanoate catalyst has deactivated?
A2: A sluggish or stalled reaction is a common indicator of catalyst deactivation. To diagnose the issue, consider the following troubleshooting steps:
-
Visual Inspection: Check for any change in the appearance of the reaction mixture or the catalyst itself. For instance, the formation of a precipitate could indicate the formation of insoluble, inactive metal oxides or hydroxides. A color change in the catalyst solution can also be an indicator of oxidation.[3]
-
In-situ Monitoring: If your experimental setup allows, taking small aliquots of the reaction mixture for analysis (e.g., by NMR or chromatography) can help you track the conversion of reactants over time. A plateau in conversion suggests catalyst deactivation.
-
Control Experiment: Run a parallel reaction with a fresh batch of catalyst under identical conditions. If the new reaction proceeds as expected, it is highly likely that the catalyst in the original experiment has deactivated.
Q3: Can a deactivated metal 2-ethylhexanoate catalyst be regenerated?
A3: While complete regeneration of a deactivated homogeneous catalyst within the reaction mixture is often difficult, some strategies can be employed, particularly for deactivation caused by fouling. For deactivation by oxidation or hydrolysis, it is generally more practical to prevent it from occurring in the first place.
-
For Fouling: If the catalyst is deactivated by the deposition of byproducts, it may be possible to regenerate it by washing with a suitable solvent to remove the fouling agents.[7]
-
For Oxidation/Hydrolysis: In cases of mild oxidation or hydrolysis, it is theoretically possible to reduce the metal center back to its active state or to remove water, but this is often not practical in a laboratory setting. Prevention is the more effective strategy.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
Symptom: The reaction does not initiate, or the conversion rate is significantly lower than expected from the outset.
| Probable Cause | Recommended Action |
| Catalyst Quality Issues | Verify Catalyst Purity: Use a fresh, unopened container of the catalyst or one that has been properly stored. Consider purifying the catalyst if its quality is uncertain. |
| Presence of Impurities in Reagents or Solvents | Purify Reagents and Solvents: Ensure all reactants and the solvent are free from water, oxygen, and other potential catalyst poisons. This can be achieved by distillation, passing through a column of activated alumina, and degassing with an inert gas.[8] |
| Improper Handling and Storage | Implement Inert Atmosphere Techniques: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air and moisture.[9][10][11] Store the catalyst in a tightly sealed container in a cool, dry, and dark place.[9] |
Issue 2: Catalyst Deactivation During the Reaction
Symptom: The reaction starts as expected but then slows down or stops prematurely.
| Probable Cause | Recommended Action |
| Introduction of Air or Moisture | Check for Leaks: Ensure all connections in your reaction setup are airtight. Use high-quality glassware and greased joints where appropriate. |
| Thermal Degradation | Optimize Reaction Temperature: If you suspect thermal deactivation, try running the reaction at a lower temperature. Perform a temperature screening to find the optimal balance between reaction rate and catalyst stability.[8] |
| Fouling by Reaction Products | Improve Mixing: Ensure efficient stirring to prevent localized high concentrations of products around the catalyst. Consider a Different Catalyst Loading: In some cases, a higher initial catalyst concentration can help to complete the reaction before significant fouling occurs. |
Experimental Protocols
Protocol 1: Purification of Tin(II) 2-Ethylhexanoate by Vacuum Distillation
This protocol is for purifying commercial tin(II) 2-ethylhexanoate that may have been partially oxidized or hydrolyzed.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Catalyst Charging: Under an inert atmosphere (e.g., in a glovebox), charge the tin(II) 2-ethylhexanoate into the distillation flask.
-
Distillation: Gradually apply a vacuum and slowly heat the distillation flask. Collect the fraction that distills at the appropriate temperature and pressure for tin(II) 2-ethylhexanoate.
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed container.
Protocol 2: General Procedure for Handling Air-Sensitive Catalysts Using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction using an air-sensitive catalyst.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at a high temperature (e.g., 120 °C) for several hours and then cool under a stream of dry inert gas (e.g., nitrogen or argon).[9][12]
-
Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle at least three times to ensure the removal of air and moisture.[9]
-
Reagent Transfer: Add the purified and degassed solvent and reactants to the reaction flask via a cannula or a gas-tight syringe.
-
Catalyst Addition: Weigh the required amount of the metal 2-ethylhexanoate catalyst inside a glovebox and dissolve it in a small amount of the reaction solvent. Transfer the catalyst solution to the reaction flask using a gas-tight syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by taking samples periodically using a syringe under a counterflow of inert gas.
Quantitative Data Summary
The following table summarizes the impact of water on the activity of tin(II) 2-ethylhexanoate in a representative polymerization reaction.
| Water Content (ppm) | Relative Catalyst Activity (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| < 10 | 100 | 50,000 | 1.5 |
| 50 | 75 | 42,000 | 1.8 |
| 100 | 40 | 30,000 | 2.2 |
| 200 | < 10 | 15,000 | > 3.0 |
Note: The data presented are illustrative and may vary depending on the specific reaction conditions and the metal center of the 2-ethylhexanoate catalyst.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the common deactivation pathways for metal 2-ethylhexanoate catalysts and a general workflow for troubleshooting deactivation issues.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Our inorganic tin catalysts: quality from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Managing the Exothermic Neutralization of 2-Ethylhexanoic Acid with Sodium Hydroxide
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and safety protocols for managing the exothermic reaction between 2-ethylhexanoic acid and sodium hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What is the reaction between 2-ethylhexanoic acid and sodium hydroxide?
This is an acid-base neutralization reaction. 2-Ethylhexanoic acid (a weak organic acid) reacts with sodium hydroxide (a strong base) to form sodium 2-ethylhexanoate (B8288628) (a salt) and water. The reaction is represented as:
C₈H₁₆O₂ + NaOH → C₈H₁₅NaO₂ + H₂O
Q2: Why is this reaction a concern?
The neutralization of an acid with a strong base is an exothermic reaction, meaning it releases a significant amount of heat.[1][2] If not properly managed, this heat can cause the temperature of the mixture to rise rapidly, potentially leading to boiling, splashing of corrosive materials, or even a dangerous situation known as thermal runaway.[3]
Q3: What is thermal runaway?
Thermal runaway is a self-sustaining chemical reaction where an increase in temperature leads to a further increase in the reaction rate, which in turn generates more heat. This feedback loop can cause a dangerous and uncontrollable rise in temperature and pressure within the reaction vessel.
Q4: What are the primary hazards of the reactants?
-
2-Ethylhexanoic Acid: Causes skin and eye irritation.[4] It is also suspected of damaging an unborn child.[5][6]
-
Sodium Hydroxide (Caustic Soda): A strong corrosive that can cause severe skin burns and eye damage.[7][8][9] Contact with metals like aluminum or zinc can generate explosive hydrogen gas.[7]
Q5: What is the approximate heat of neutralization for this reaction?
Troubleshooting Guide
| Issue / Observation | Possible Causes | Recommended Actions |
| Rapid, uncontrolled temperature rise (>5°C/min) | 1. Addition rate of the neutralizing agent is too fast. 2. Concentration of reactants is too high. 3. Inadequate cooling or inefficient stirring.[12] | 1. Immediately stop the addition of the neutralizing agent. 2. Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow). 3. Increase the stirring speed to improve heat dissipation and prevent localized hot spots. 4. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent. |
| Localized boiling or splashing at the point of addition | 1. Poor mixing, leading to localized "hot spots". 2. The neutralizing agent is being added to the surface instead of subsurface. | 1. Ensure the stirrer is creating a vortex for efficient mixing. 2. Position the addition funnel or tube so that the neutralizing agent is added directly into the bulk of the liquid, preferably below the surface. |
| Final pH is not within the target range (e.g., 7-9) after stoichiometric addition | 1. Inaccurate measurement of one or both reactants. 2. Impurities in the 2-ethylhexanoic acid. 3. Inaccurate pH probe calibration. | 1. Calibrate the pH meter immediately before use. 2. Add the neutralizing agent dropwise while monitoring the pH in real-time until the target is reached. 3. Re-evaluate the purity and concentration of your starting materials for future experiments. |
| Solid salt is precipitating out of solution | 1. The concentration of the formed sodium 2-ethylhexanoate has exceeded its solubility in the solvent. | 1. Add more solvent (e.g., water) to the reaction mixture to dissolve the salt. 2. For future experiments, consider using a lower concentration of reactants. |
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the reaction.
| Parameter | 2-Ethylhexanoic Acid | Sodium Hydroxide | Reaction Data |
| Molecular Formula | C₈H₁₆O₂ | NaOH | - |
| Molecular Weight | 144.21 g/mol [4] | 40.00 g/mol | - |
| Appearance | Clear, colorless liquid[4] | White solid (pellets/flakes)[13] | - |
| Boiling Point | 228 °C[4] | 1388 °C[13] | - |
| Specific Gravity | 0.903 g/mL @ 25°C[4] | 2.13 g/cm³[13] | - |
| pH | Acidic[4] | >14 (solution) | Target pH is typically 7-9 |
| Enthalpy of Neutralization (ΔHn) | - | - | Approx. -55 to -57 kJ/mol (estimated)[10][11] |
Experimental Protocols
Lab-Scale Protocol for Safe Neutralization
This protocol outlines a method for safely neutralizing 100g of 2-ethylhexanoic acid.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Conduct a full risk assessment before starting.
-
Perform the entire procedure in a chemical fume hood.[14]
-
Required PPE: Chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[14]
2. Reagent Preparation:
-
2-Ethylhexanoic Acid Solution: Weigh 100 g (0.693 mol) of 2-ethylhexanoic acid and dissolve it in 200 mL of deionized water in a 1 L beaker or flask.
-
Sodium Hydroxide Solution: Prepare a 10% (w/v) NaOH solution. Caution: Dissolving solid NaOH in water is highly exothermic. Slowly add 27.7 g (0.693 mol) of solid NaOH to approximately 250 mL of deionized water in a separate beaker, stirring continuously and cooling the beaker in an ice bath. Once dissolved and cooled to room temperature, transfer to a 500 mL addition funnel.
3. Reaction Setup:
-
Place the beaker containing the 2-ethylhexanoic acid solution into a larger container to act as a secondary containment and an ice-water bath.[14]
-
Introduce a magnetic stir bar and begin stirring at a moderate speed to create a vortex.
-
Insert a calibrated pH probe and a digital thermometer into the acid solution, ensuring they do not interfere with the stir bar.
-
Secure the addition funnel containing the NaOH solution above the beaker.
4. Neutralization Procedure:
-
Monitor the initial temperature of the acid solution.
-
Begin adding the NaOH solution dropwise from the addition funnel.[12]
-
Maintain the reaction temperature below 40°C. If the temperature approaches this limit, stop the addition and allow the mixture to cool before proceeding.
-
Continuously monitor the pH. The rate of pH change will increase dramatically near the equivalence point (around pH 7).
-
Slow the addition rate as you approach the target pH (typically 7.0 - 8.5).
-
Once the target pH is stable, stop the addition.
5. Workup and Disposal:
-
Allow the solution to cool to room temperature.
-
The resulting solution of sodium 2-ethylhexanoate can be used for the next step or disposed of according to local regulations. After neutralization is complete, it can typically be disposed of down the drain with a large volume of water, but always check local institutional guidelines first.[14]
Visual Workflow and Logic Diagrams
Safe Neutralization Workflow
The following diagram illustrates the recommended workflow for safely conducting the neutralization reaction.
Caption: A workflow diagram for the safe neutralization of 2-ethylhexanoic acid.
Troubleshooting Decision Tree for Exothermic Events
This diagram provides a logical path for troubleshooting an unexpected temperature increase.
Caption: A decision tree for managing an unexpected exothermic event.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. cpachem.com [cpachem.com]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. Enthalpy data trends: Enthalpies of Neutralisation, of Hydride formation, of oxide Formation, Enthalpies of Hydrogenation as evidence for aromatic structure of benzene, evidence of aromaticity Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 11. homework.study.com [homework.study.com]
- 12. Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization [eureka.patsnap.com]
- 13. media.laballey.com [media.laballey.com]
- 14. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
"issues with the handling and storage of hygroscopic sodium 2-ethylhexanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and storage of hygroscopic sodium 2-ethylhexanoate (B8288628). The information is tailored for researchers, scientists, and drug development professionals to mitigate common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is sodium 2-ethylhexanoate and why is it hygroscopic?
A1: Sodium 2-ethylhexanoate is the sodium salt of 2-ethylhexanoic acid, appearing as a white to off-white crystalline powder. Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere.[1][2] This property is common for many salts, especially those that are highly soluble in water.[1]
Q2: What are the immediate signs that my sodium 2-ethylhexanoate has absorbed moisture?
A2: The most common sign of moisture absorption is a change in the physical state of the powder. You may observe clumping, caking, or the formation of a paste-like or even liquid substance in cases of significant moisture uptake.
Q3: What are the consequences of using sodium 2-ethylhexanoate that has absorbed water?
A3: Using sodium 2-ethylhexanoate with an unknown or high moisture content can have several negative consequences for experiments:
-
Inaccurate Dosing: The presence of water will lead to weighing errors, resulting in a lower amount of the active compound than intended. This can affect reaction stoichiometry and the final product yield.
-
Altered Reaction Kinetics: Moisture can interfere with catalytic processes where sodium 2-ethylhexanoate is used as a precursor. It may also affect the pH of solutions and influence reaction rates.
-
Degradation of Other Reagents: The absorbed water can react with other moisture-sensitive components in your reaction mixture.
-
Inconsistent Product Quality: In pharmaceutical formulations, excess moisture can impact the stability, dissolution rate, and overall quality of the final drug product.
Q4: How should I properly store sodium 2-ethylhexanoate to prevent moisture absorption?
A4: To maintain the integrity of sodium 2-ethylhexanoate, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For frequently accessed containers, consider the following additional measures:
-
Use of Desiccants: Place desiccant packs (e.g., silica (B1680970) gel) inside the primary storage container, ensuring they do not come into direct contact with the powder.
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, is recommended.
-
Small Aliquots: Repackage large quantities into smaller, single-use containers to minimize the exposure of the bulk material to the atmosphere.
Troubleshooting Guides
Issue 1: The sodium 2-ethylhexanoate powder has become clumpy or caked.
-
Problem: The material has absorbed a significant amount of moisture from the atmosphere.
-
Solution:
-
Assess the extent of moisture absorption. If the material is only slightly clumpy, it may be possible to salvage it by drying.
-
Drying Procedure: Gently heat the powder in a vacuum oven at a temperature well below its melting point of >300°C. A temperature range of 100-120°C is likely safe, as spray drying processes for this compound use inlet temperatures in this range.[4]
-
Verify Dryness: After drying, it is essential to determine the residual moisture content using Karl Fischer titration to ensure it meets your experimental requirements.
-
Proper Storage: Immediately transfer the dried material to a desiccator or a storage container with a desiccant.
-
Issue 2: Inconsistent results in experiments using sodium 2-ethylhexanoate.
-
Problem: The moisture content of the sodium 2-ethylhexanoate may be varying between experiments, leading to inconsistent dosing and reaction conditions.
-
Solution:
-
Quantify Moisture Content: Determine the water content of your current batch of sodium 2-ethylhexanoate using Karl Fischer titration.
-
Adjust for Water Content: Once the moisture content is known, you can adjust the mass of the reagent you weigh out to account for the water. For example, if the water content is 5% by mass, you will need to use 1.05 g of the hydrated material to get 1.00 g of the dry compound.
-
Standardize Handling Procedures: Implement a strict protocol for handling the material, including minimizing the time the container is open and always handling it in a low-humidity environment if possible (e.g., a glove box).
-
Data Presentation
| Temperature (°C) | Relative Humidity (%RH) | Equilibrium Moisture Content (% w/w) |
| 25 | < 76 | < 0.1 |
| 40 | < 48 | < 0.1 |
| 25 | 76 | 0.88 |
| 40 | 75 | 2.73 |
Table 1: Illustrative example of moisture content of a hygroscopic sodium salt (sodium bicarbonate) at different temperatures and relative humidities.[5]
Experimental Protocols
Protocol: Determination of Moisture Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a solid sample like sodium 2-ethylhexanoate.
1. Reagents and Equipment:
-
Karl Fischer titrator (volumetric)
-
Titration cell
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Analytical balance
-
Gas-tight syringe for sample introduction
2. Procedure:
-
Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add a suitable volume of anhydrous methanol to the titration vessel.
-
Pre-Titration: Start the titrator to titrate the residual water in the solvent until a stable, dry endpoint is reached. This is the "drift" determination.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh approximately 0.5 - 1.0 g of the sodium 2-ethylhexanoate sample.
-
Sample Introduction: Quickly and carefully add the weighed sample to the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent will be added to the vessel until all the water from the sample has reacted.
-
Calculation: The instrument's software will automatically calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
3. Quality Control:
-
Regularly check the titer of the Karl Fischer reagent using a certified water standard.
-
Monitor the instrument's drift to ensure the system is properly sealed.
Mandatory Visualization
References
- 1. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]
- 2. SODIUM 2 â ETHYLHEXANOATE | Products [ronakchemicals.com]
- 3. Sodium 2-ethylhexanoate - Safety Data Sheet [chemicalbook.com]
- 4. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 5. seniorchem.com [seniorchem.com]
Technical Support Center: Optimizing Spray Drying of Sodium 2-Ethylhexanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful spray drying of sodium 2-ethylhexanoate (B8288628).
Troubleshooting Guide
This guide addresses common issues encountered during the spray drying of sodium 2-ethylhexanoate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the final product sticky and difficult to handle?
A1: Product stickiness is a common issue that can arise from several factors related to the spray drying parameters. An outlet temperature that is too low can result in a product with high residual solvent, leading to stickiness.[1] Conversely, if the outlet temperature is too high, it might exceed the glass transition temperature of the sodium 2-ethylhexanoate, also causing adhesion to the equipment.[1] Additionally, a high viscosity of the feed solution can be a deterrent to successful spray drying and may contribute to a tacky product.[2][3]
Solutions:
-
Adjust Temperatures: Ensure the outlet temperature is within the optimal range of 60°C to 130°C, with a preferred range of 90°C to 115°C.[2] This can be controlled by modifying the inlet air temperature and the feed rate.[2]
-
Optimize Feed Concentration: The aqueous solution should ideally contain 40% to 70% by weight of sodium 2-ethylhexanoate.[2] Solutions with 50% to 65% by weight have been successfully spray dried.[2]
-
Monitor Feed Viscosity: If the feed solution is too viscous, consider diluting it while staying within the recommended concentration range to facilitate better atomization.[4]
Q2: The particle size of my spray-dried powder is inconsistent. What could be the cause?
A2: Inconsistent particle size distribution is often linked to issues with the atomization process or variations in the feed composition.[4] The extent of atomization is a critical factor for successful drying and achieving a crystalline product.[2]
Solutions:
-
Check Atomizer Settings: Verify that the atomizer is functioning at the correct pressure and speed. For instance, atomization through a spray nozzle under 80 pounds of pressure has been used successfully.[2]
-
Ensure Feed Homogeneity: Variations in the viscosity or concentration of the feed solution can impact droplet formation.[4] Ensure the feed is well-mixed and consistent.
-
Inspect for Nozzle Wear: Worn-out nozzles can lead to uneven spray patterns and, consequently, inconsistent particle sizes.[4] Regular inspection and replacement are recommended.
-
Drying Gas Flow Rate: A higher gas flow rate generally results in smaller particle sizes.[1]
Q3: The process yield is low, with significant powder buildup inside the drying chamber. How can I improve this?
A3: Low yield and powder accumulation on the chamber walls are often due to suboptimal airflow dynamics or an improper spray pattern.[4] If the outlet temperature is above the glass transition temperature of the product, it can become sticky and adhere to the equipment walls, reducing the process yield.[1]
Solutions:
-
Optimize Airflow: Ensure the airflow is sufficient to keep the particles suspended and prevent them from settling on the chamber walls.[4]
-
Adjust Spray Pattern: Modify the nozzle's angle or height to prevent the spray from directly hitting the chamber walls.[4]
-
Control Outlet Temperature: Maintain the outlet temperature below the product's glass transition temperature to prevent stickiness.[1]
-
Implement Regular Cleaning: A routine cleaning schedule can prevent powder accumulation and improve overall efficiency.[4]
Q4: The final product has a high moisture content. What adjustments should be made?
A4: High moisture content in the final product indicates incomplete drying.[4] The goal is to achieve a moisture content between 0.5% and 5.0% by weight for a crystalline, non-tacky product.[2]
Solutions:
-
Increase Inlet Temperature: A higher inlet air temperature provides a greater driving force for water evaporation, leading to a lower moisture content in the final product.[5][6] The recommended inlet temperature range is 100°C to 160°C, preferably 110°C to 150°C.[2]
-
Decrease Feed Rate: If the feed rate is too high, the droplets may not have sufficient residence time in the drying chamber to dry completely.[4] Reducing the feed rate can allow for more effective drying.
-
Optimize Atomization: Smaller droplets have a larger surface area-to-volume ratio, which facilitates faster evaporation.[1] Ensure proper atomization to produce a fine mist.
Frequently Asked Questions (FAQs)
Q: What are the optimal spray drying parameters for producing crystalline sodium 2-ethylhexanoate?
A: Based on established processes, the following parameters are recommended for producing a high-purity, crystalline, and non-tacky sodium 2-ethylhexanoate powder:
| Parameter | Recommended Range | Preferred Range |
| Inlet Air Temperature | 100°C - 160°C[2] | 110°C - 150°C[2] |
| Outlet Air Temperature | 60°C - 130°C[2] | 90°C - 115°C[2] |
| Feed Concentration | 40% - 70% by weight[2] | 50% - 65% by weight[2] |
| Feed Rate | 50 - 800 mL/min[2] | Not specified |
| Final Moisture Content | 0.5% - 5.0% by weight[2] | Not specified |
Q: How does the inlet air temperature affect the final product?
A: The inlet air temperature is a critical parameter that significantly influences the drying efficiency and the properties of the final product. A higher inlet temperature increases the rate of heat transfer, leading to faster evaporation and typically resulting in a lower moisture content in the final powder.[5] However, the temperature must be carefully controlled to avoid thermal degradation of the product. For sodium 2-ethylhexanoate, an inlet temperature between 100°C and 160°C is recommended.[2]
Q: What is the role of the feed concentration in the spray drying process?
A: The concentration of the sodium 2-ethylhexanoate solution affects its viscosity and the subsequent atomization process.[2] A solution that is too dilute may lead to low process efficiency, while a solution that is too concentrated can have high viscosity, making it difficult to atomize effectively.[2][3] For sodium 2-ethylhexanoate, an aqueous solution containing 40% to 70% by weight is preferred to achieve a crystalline, non-tacky product.[2]
Experimental Protocols
Preparation of Aqueous Sodium 2-Ethylhexanoate Solution
This protocol describes the preparation of a 63.5% by weight aqueous solution of sodium 2-ethylhexanoate, suitable for spray drying.
Materials:
-
2-ethylhexanoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ice-water bath
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Cool the sodium hydroxide solution to 20°C in an ice-water bath.
-
While stirring, slowly add an equimolar amount of 2-ethylhexanoic acid to the cooled sodium hydroxide solution over a period of approximately 30 minutes.
-
Maintain the reaction mixture temperature at or below 70°C by using the ice-water bath for cooling.[2][3]
-
After the addition of 2-ethylhexanoic acid is complete, continue stirring the reaction mixture for one hour.[2]
-
The resulting aqueous solution is approximately 63.5% by weight sodium 2-ethylhexanoate and is ready for spray drying.[2]
Spray Drying Protocol
This protocol outlines the spray drying of the prepared sodium 2-ethylhexanoate solution.
Equipment:
-
Spray dryer (e.g., Komline-Sanderson Spray Dryer)
-
Spray nozzle
Procedure:
-
Set the spray dryer's inlet air temperature to a range of 118°C to 138°C.[2]
-
Atomize the 63.5% by weight sodium 2-ethylhexanoate solution through the spray nozzle into the drying chamber. A pressure of 80 pounds has been shown to be effective.[2]
-
Set the feed rate of the solution. A rate of 136 mL/minute has been successfully used.[2]
-
Monitor and maintain the outlet temperature, which should be controlled by adjusting the inlet air temperature and feed rate. An outlet temperature of approximately 85°C to 107°C has been recorded in successful experiments.[2]
-
Collect the dried, crystalline sodium 2-ethylhexanoate powder from the bottom of the spray dryer.[2]
Visualizations
Caption: Experimental workflow for the preparation and spray drying of sodium 2-ethylhexanoate.
Caption: Logical relationships between key spray drying parameters and final product characteristics.
References
- 1. ardena.com [ardena.com]
- 2. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 3. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 4. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 5. semarakilmu.com.my [semarakilmu.com.my]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Troubleshooting Poor Performance of Sodium 2-Ethylhexanoate-Derived Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address performance issues encountered with sodium 2-ethylhexanoate-derived catalysts.
Troubleshooting Guides
This section offers a detailed, question-and-answer-style guide to diagnosing and resolving common problems during the application of catalysts synthesized from sodium 2-ethylhexanoate (B8288628), with a primary focus on stannous octoate, a widely used derivative.
Issue 1: Reduced Catalytic Activity or Slow Reaction Rates
Question: My polymerization reaction (e.g., polyurethane foam production or polylactic acid synthesis) is proceeding slower than expected, or the catalyst seems inactive. What are the potential causes and how can I resolve this?
Answer: Reduced catalytic activity is a common issue that can often be traced back to the handling and deactivation of the catalyst, or impurities in the reaction system.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Catalyst Hydrolysis | Stannous octoate and other metal 2-ethylhexanoates are sensitive to moisture.[1][2][3] Water in the reaction mixture (e.g., in polyols or solvents) can hydrolyze the catalyst, rendering it inactive. | - Ensure all reactants and solvents are thoroughly dried before use.- Handle the catalyst under a dry, inert atmosphere (e.g., nitrogen or argon).- Store the catalyst in a tightly sealed container with a desiccant. |
| Catalyst Oxidation | The tin(II) center in stannous octoate is susceptible to oxidation to tin(IV), which has significantly lower catalytic activity.[1][3] Exposure to air can facilitate this process. | - Minimize the catalyst's exposure to air during handling and transfer.- Use fresh catalyst or verify the activity of older batches.- Consider using an antioxidant in the formulation if the application allows.[1][3] |
| Impurities in Sodium 2-Ethylhexanoate Precursor | The purity of the initial sodium 2-ethylhexanoate is crucial. Residual reactants or byproducts from its synthesis can affect the formation and performance of the final catalyst. | - Use high-purity sodium 2-ethylhexanoate for catalyst synthesis.- If synthesizing in-house, ensure complete reaction and purification of the sodium 2-ethylhexanoate. |
| Presence of Reaction Inhibitors | Acidic impurities in the reactants can neutralize the basic character of the catalyst or interfere with the reaction mechanism. Other contaminants can act as poisons to the catalyst's active sites. | - Purify reactants to remove acidic impurities.- Analyze reactants for known catalyst poisons relevant to your specific reaction. |
| Incorrect Catalyst Concentration | An insufficient amount of catalyst will naturally lead to slower reaction rates. | - Accurately measure and dispense the catalyst.- Experiment with slightly increasing the catalyst loading to see if the reaction rate improves, but be mindful of potential side reactions or negative impacts on the final product properties. |
Issue 2: Inconsistent Product Quality or Batch-to-Batch Variation
Question: I am observing significant variations in the properties of my final product (e.g., foam collapse, brittleness, inconsistent cure times) from one batch to another, even with the same formulation. Could the catalyst be the cause?
Answer: Yes, inconsistent catalyst performance is a likely contributor to batch-to-batch variability in the final product.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Variable Catalyst Activity | Due to improper storage or handling, the activity of the catalyst may differ between batches. Hydrolysis and oxidation can occur over time, reducing the catalyst's effectiveness.[1][2][3] | - Implement strict storage and handling protocols for the catalyst.- Perform a quality control check on each new batch of catalyst to verify its activity before use in large-scale production. |
| Inhomogeneous Mixing | Poor dispersion of the catalyst in the reaction mixture can lead to localized areas of high and low catalytic activity, resulting in a non-uniform product. | - Ensure thorough and efficient mixing of the catalyst into the reaction medium.- For viscous systems, consider pre-dissolving the catalyst in a small amount of a compatible, dry solvent. |
| Impurities from Precursor | Trace impurities in the sodium 2-ethylhexanoate used for catalyst synthesis can have a significant impact on the final catalyst's performance.[4][5] | - Source high-purity sodium 2-ethylhexanoate from a reliable supplier.- If preparing the precursor in-house, implement rigorous purification and quality control steps. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts derived from sodium 2-ethylhexanoate?
A1: Sodium 2-ethylhexanoate is primarily used as a precursor to synthesize various metal 2-ethylhexanoate catalysts. The most common include:
-
Stannous Octoate (Tin(II) 2-ethylhexanoate): Widely used as a catalyst in the production of polyurethane foams and the ring-opening polymerization of lactides to form polylactic acid (PLA).[1][6][7]
-
Cobalt 2-ethylhexanoate: Employed as a drying agent in paints and inks and as a curing promoter for unsaturated polyester (B1180765) resins.[8]
-
Manganese 2-ethylhexanoate: Also used as an oxidation catalyst.[9]
-
Other metal 2-ethylhexanoates (e.g., zirconium, lead, bismuth, cerium) find applications as driers in coatings and as catalysts in various chemical reactions.[10][11]
Q2: How is stannous octoate typically synthesized from sodium 2-ethylhexanoate?
A2: The synthesis generally involves a metathesis or salt-exchange reaction. In a typical process, 2-ethylhexanoic acid is first reacted with sodium hydroxide (B78521) to produce sodium 2-ethylhexanoate. This is then reacted with a tin(II) salt, such as stannous chloride, in an inert solvent. The resulting stannous octoate is then purified.[1][3][6]
Q3: What are the signs of stannous octoate degradation?
A3: Stannous octoate is a clear, colorless to pale yellow liquid when pure.[1] A change in color to a more pronounced yellow or brown can indicate oxidation of Sn(II) to Sn(IV).[1] A decrease in catalytic activity, observed as slower reaction times, is another key indicator of degradation.
Q4: Can I use sodium 2-ethylhexanoate directly as a catalyst?
A4: While alkali metal carboxylates, including sodium salts, can exhibit catalytic activity in some polymerization reactions, sodium 2-ethylhexanoate is more commonly used as a precursor to create more active metal catalysts like stannous octoate.[12][13] Its direct catalytic use is less frequent in industrial applications compared to its derived metal salts.
Experimental Protocols
Protocol 1: Synthesis of Stannous Octoate from Sodium 2-Ethylhexanoate
Objective: To synthesize stannous octoate via a salt-exchange reaction.
Materials:
-
2-Ethylhexanoic acid
-
Sodium hydroxide
-
Stannous chloride (SnCl₂)
-
Inert, dry solvent (e.g., toluene)
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Sodium 2-Ethylhexanoate:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve a known quantity of sodium hydroxide in deionized water.
-
Slowly add a stoichiometric amount of 2-ethylhexanoic acid to the sodium hydroxide solution while stirring. The reaction is exothermic; maintain the temperature as needed.
-
Continue stirring until the reaction is complete and a clear solution of sodium 2-ethylhexanoate is formed.
-
Remove the water under vacuum to obtain the solid sodium 2-ethylhexanoate. Ensure the product is completely dry.
-
-
Synthesis of Stannous Octoate:
-
In a separate, dry reaction vessel under an inert atmosphere, dissolve the dried sodium 2-ethylhexanoate in a dry, inert solvent like toluene.
-
In a separate container, prepare a solution of stannous chloride in a minimal amount of dry solvent.
-
Slowly add the stannous chloride solution to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of sodium chloride (NaCl) will form.
-
Continue stirring for a specified period to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under vacuum to yield the stannous octoate product.
-
Note: This is a generalized procedure. Reaction conditions such as temperature, time, and solvent choice may need to be optimized for specific applications and desired purity.
Visualizations
Caption: Troubleshooting workflow for poor catalyst performance.
Caption: Common deactivation pathways for metal 2-ethylhexanoate catalysts.
References
- 1. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 2.  Stannous octoate T-9 – Manufature of PU foam Material and Products [leticiachem.com]
- 3. Stannous octoate | 301-10-0 [chemicalbook.com]
- 4. Impurity Control in Catalyst Design: The Role of Sodium in Promoting and Stabilizing Co and Co2C for Syngas Conversion (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]
- 10. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 11. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted 2-Ethylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 2-ethylhexanoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2-ethylhexanoic acid?
A1: The most common and effective methods for removing unreacted 2-ethylhexanoic acid are:
-
Basic Liquid-Liquid Extraction: This technique involves washing the organic reaction mixture with an aqueous basic solution to convert the carboxylic acid into its water-soluble salt, which is then partitioned into the aqueous phase.
-
Distillation: If the desired product has a significantly different boiling point from 2-ethylhexanoic acid, fractional or vacuum distillation can be an effective separation method.
-
Preparative Chromatography: For high-purity requirements and smaller-scale separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the product from the unreacted acid.
Q2: My product is sensitive to strong bases. Can I still use basic liquid-liquid extraction?
A2: Yes, if your product is sensitive to strong bases like sodium hydroxide (B78521), you can use a milder base such as a saturated aqueous solution of sodium bicarbonate. The effectiveness of the extraction will depend on the pKa of 2-ethylhexanoic acid (approximately 4.8) and the pH of the basic solution. A solution of sodium bicarbonate will be sufficiently basic to deprotonate the carboxylic acid.
Q3: How can I tell if the basic extraction was successful?
A3: You can check the pH of the aqueous layer after the final wash. If the aqueous layer is still basic, it indicates that the base is no longer being consumed by the 2-ethylhexanoic acid in the organic layer, suggesting the majority of the acid has been removed. For a more quantitative assessment, you can analyze a sample of the organic layer by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Q4: When is vacuum distillation a suitable method for removing 2-ethylhexanoic acid?
A4: Vacuum distillation is suitable when your desired product has a significantly different boiling point from 2-ethylhexanoic acid (boiling point at atmospheric pressure is approximately 228 °C) and is thermally stable at the reduced-pressure boiling point.[1][2][3][4] This method is particularly useful for high-boiling products or when dealing with larger quantities where extraction might be less practical.
Q5: What are the key considerations for choosing a chromatographic method?
A5: For preparative chromatography, reversed-phase HPLC using a C18 column is a common choice for separating carboxylic acids from less polar compounds.[5] Key considerations include the solubility of your crude product, the selection of an appropriate mobile phase to achieve good separation (resolution), and the loading capacity of the column.
Troubleshooting Guides
Basic Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation at the interface | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other interfering substances. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If the emulsion persists, filtration through a pad of celite or glass wool may be effective.- Centrifugation can also be used to break the emulsion.[6] |
| Incomplete removal of 2-ethylhexanoic acid | - Insufficient amount or concentration of the basic solution.- Not enough washes were performed.- The pH of the aqueous phase is not high enough to deprotonate the acid effectively. | - Use a larger volume or a higher concentration of the basic solution.- Perform multiple extractions with smaller volumes of the basic solution, as this is more efficient than a single extraction with a large volume.- Ensure the pH of the aqueous phase is at least 2 pH units above the pKa of 2-ethylhexanoic acid (~4.8). |
| Product loss | - Your product may have some solubility in the aqueous phase.- If your product is an ester, it might be undergoing hydrolysis under strongly basic conditions. | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Use a milder base like sodium bicarbonate instead of sodium hydroxide if your product is base-sensitive. |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | - Superheating of the liquid. | - Use a magnetic stirrer and a stir bar for smooth boiling.- Ensure a steady and appropriate heating rate.- For very high-boiling compounds, a slow stream of nitrogen can be introduced through a capillary. |
| Product decomposition | - The distillation temperature is too high, even under vacuum. | - Use a higher vacuum (lower pressure) to further decrease the boiling point.- Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| Poor separation | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates.- Slow down the distillation rate by reducing the heating.- Ensure the column is well-insulated. |
Preparative Chromatography
| Issue | Possible Cause | Solution |
| Poor peak resolution | - Inappropriate mobile phase composition.- Column overloading. | - Optimize the mobile phase gradient on an analytical scale first.- For reversed-phase chromatography of carboxylic acids, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.- Reduce the amount of sample loaded onto the column. |
| Peak tailing | - Secondary interactions between the carboxylic acid and the stationary phase. | - As mentioned above, acidifying the mobile phase can suppress the ionization of the carboxylic acid and reduce tailing.- Use a column specifically designed for the purification of polar compounds. |
| Low recovery of the product | - The product may be irreversibly adsorbed onto the column.- The product may have precipitated on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection.- After the main product has eluted, flush the column with a stronger solvent to elute any remaining compounds. |
Data Presentation
Physical Properties of 2-Ethylhexanoic Acid
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Boiling Point (at 760 mmHg) | 228 °C[1][2][3][4] |
| Vapor Pressure | <0.01 mmHg at 20 °C; 10 mmHg at 115 °C[7] |
| pKa | ~4.8 |
| log Kow (Octanol-Water Partition Coefficient) | 2.64[1] |
Efficiency of Basic Extraction Solvents
| Aqueous Basic Solution | Typical Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Saturated or 5-10% (w/v) | Mild base, less likely to cause hydrolysis of sensitive functional groups. | May not be strong enough to completely deprotonate the acid if the organic phase is very non-polar. |
| Sodium Carbonate (Na₂CO₃) | 1-2 M | Stronger base than sodium bicarbonate. | Can cause hydrolysis of sensitive esters. |
| Sodium Hydroxide (NaOH) | 1-2 M | Strong base, very effective at deprotonating the carboxylic acid. | High risk of hydrolyzing esters and other base-sensitive functional groups. |
Experimental Protocols
Protocol 1: Removal of 2-Ethylhexanoic Acid by Basic Liquid-Liquid Extraction
Objective: To remove unreacted 2-ethylhexanoic acid from an organic reaction mixture using a basic aqueous wash.
Materials:
-
Crude reaction mixture containing the desired product and unreacted 2-ethylhexanoic acid in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the crude organic reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that is formed. Caution: Do not shake vigorously, as this can lead to emulsion formation.
-
Allow the layers to separate. Drain the lower aqueous layer into a separate flask.
-
Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-4) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of 2-Ethylhexanoic Acid by Vacuum Distillation
Objective: To separate a product from unreacted 2-ethylhexanoic acid by vacuum distillation.
Materials:
-
Crude reaction mixture.
-
Distillation flask.
-
Fractionating column (e.g., Vigreux column).
-
Condenser.
-
Receiving flasks.
-
Vacuum adapter.
-
Vacuum source (e.g., vacuum pump).
-
Manometer.
-
Heating mantle.
-
Magnetic stirrer and stir bar.
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Place the crude reaction mixture and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin stirring the mixture.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Record the pressure from the manometer.
-
Based on the pressure, estimate the boiling point of 2-ethylhexanoic acid (e.g., at 10 mmHg, the boiling point is approximately 115 °C).[7]
-
Begin to gently heat the distillation flask with the heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Slowly increase the temperature until the 2-ethylhexanoic acid begins to distill. Collect the 2-ethylhexanoic acid fraction in a new receiving flask.
-
Once the 2-ethylhexanoic acid has been removed, the temperature will either rise to the boiling point of the desired product or the distillation will cease if the product is non-volatile under these conditions.
-
If the product is distillable, change the receiving flask and collect the purified product.
-
Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Purification by Preparative HPLC
Objective: To purify a product from unreacted 2-ethylhexanoic acid using preparative reversed-phase HPLC.
Materials:
-
Crude product mixture.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (B52724).
-
Formic acid or trifluoroacetic acid (TFA).
-
Preparative HPLC system with a C18 column.
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Develop a separation method on an analytical HPLC system with a C18 column. A common mobile phase system is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Optimize the gradient to achieve baseline separation between the product and 2-ethylhexanoic acid.
-
-
Scale-Up to Preparative HPLC:
-
Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.
-
Filter the sample solution to remove any particulates.
-
Set up the preparative HPLC with a larger C18 column.
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Monitor the elution of the compounds using a UV detector.
-
Collect the fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
If the product is not water-soluble, it may precipitate out and can be collected by filtration. Alternatively, the remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the product.
-
Mandatory Visualizations
Caption: Workflow for removing 2-ethylhexanoic acid via basic extraction.
Caption: Schematic of a vacuum distillation apparatus for purification.
References
- 1. 2-ethylhexanoic acid [stenutz.eu]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2-乙基己酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Sodium 2-Ethylhexanoate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of sodium 2-ethylhexanoate (B8288628) is critical for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose, offering robust and reliable results. This guide provides a comparative overview of different analytical approaches for the quantification of sodium 2-ethylhexanoate, with a focus on HPLC methods and a detailed examination of a validated alternative Ion Chromatography (IC) method.
Comparison of Chromatographic Methods
The following table summarizes the key parameters of two distinct HPLC methods and a highly sensitive Ion Chromatography method for the analysis of 2-ethylhexanoic acid, the conjugate acid of sodium 2-ethylhexanoate.
| Parameter | HPLC Method 1 (Patent CN105092740B) | HPLC Method 2 (SIELC Technologies) | Alternative: Ion Chromatography (Thermo Fisher) |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography | Ion-Exchange Chromatography with Suppressed Conductivity Detection |
| Stationary Phase | Eclipse XDB C18, 5 µm, 4.6x150mm | Newcrom R1 | IonPac AG11 (Guard), AS11 (Analytical), 2mm |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 2.3) (50:50 v/v) | Acetonitrile, Water, and Phosphoric Acid | Gradient of 3 mM to 60 mM KOH |
| Flow Rate | 1.0 mL/min | Not Specified | 0.25 mL/min |
| Detection | Diode Array Detector (DAD) at 213nm | UV or Mass Spectrometry (MS) | Suppressed Conductivity |
| Temperature | 30°C | Not Specified | 30°C |
| Analysis Time | 10 min | Not Specified | < 10 min for 2-ethylhexanoic acid peak |
Experimental Protocols
HPLC Method 1: Reverse-Phase with UV Detection
This method is adapted from a patented procedure for the determination of 2-ethylhexanoic acid in automobile antifreeze and is applicable to aqueous formulations.
Instrumentation:
-
Liquid chromatograph equipped with a Diode Array Detector (DAD).
-
Chromatographic Column: Eclipse XDB C18 (4.6mm × 150mm, 5µm).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid
-
Ultrapure Water
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by diluting 0.825 mL of phosphoric acid to 1 L with ultrapure water and adjusting the pH to 2.3. The mobile phase is a 50:50 (v/v) mixture of acetonitrile and the phosphate buffer.
-
Sample Preparation: Dilute the sample containing sodium 2-ethylhexanoate to a suitable concentration with a mixture of acetonitrile and water. Filter the diluted sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 213 nm
-
Analysis Time: 10 minutes
-
-
Quantification: Calculate the concentration of 2-ethylhexanoic acid in the sample based on the peak area from a calibration curve prepared with known standards.
HPLC Method 2: Reverse-Phase on a Specialized Column
This method, suggested by SIELC Technologies, utilizes a specialized reverse-phase column with low silanol (B1196071) activity.
Instrumentation:
-
HPLC system with a suitable detector (UV or MS).
-
Chromatographic Column: Newcrom R1.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio is not specified and would require optimization. For MS detection, phosphoric acid should be replaced with a volatile acid like formic acid.
-
Sample Preparation: Dissolve and dilute the sample in the mobile phase.
-
Chromatographic Conditions: To be optimized based on the specific application.
Alternative Method: Validated Ion Chromatography
This method is detailed in a Thermo Fisher Scientific application note for the determination of 2-ethylhexanoic acid impurity in potassium clavulanate and offers high sensitivity and accuracy.[1][2]
Instrumentation:
-
Dionex ICS-2100 system or equivalent, including a pump, degasser, and eluent generator.
-
Columns: IonPac AG11 (Guard) and AS11 (Analytical), 2 mm.
-
Detector: Suppressed conductivity (ASRS 300 2 mm, recycle mode).
Reagents:
-
Deionized Water
Procedure:
-
Eluent Preparation: Electrolytically generated potassium hydroxide (B78521) (KOH) eluent.
-
Sample Preparation: Dilute the sample in deionized water. No complex pretreatment is required.[1][2]
-
Chromatographic Conditions:
-
Eluent Gradient: 3 mM KOH from 0 to 10 min, then a step gradient to 60 mM KOH to clean the column.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Temperature: 30°C
-
-
Quantification: Based on peak area from a calibration curve.
Performance and Validation Data Comparison
The validated Ion Chromatography method provides a benchmark for performance. While detailed validation data for the HPLC methods were not available in the searched literature, the IC method's performance highlights key parameters to consider during the validation of any HPLC method for this application.
| Validation Parameter | Ion Chromatography Method (Thermo Fisher)[1] |
| Linearity (r²) | 0.9991 (over 1 to 7 µg/mL) |
| Limit of Detection (LOD) | 0.036 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
| Accuracy (Recovery) | 94.1% to 100.0% |
| Precision (%RSD) | < 1.5% for peak area |
Method Workflows and Logic
The following diagrams illustrate the general workflows for sample analysis using the described methods.
Caption: General workflow for HPLC-based quantification of sodium 2-ethylhexanoate.
Caption: Simplified workflow for the Ion Chromatography method, highlighting minimal sample preparation.
Conclusion
Both HPLC and Ion Chromatography are powerful techniques for the quantification of sodium 2-ethylhexanoate. Standard reverse-phase HPLC methods using a C18 column and UV detection offer a straightforward approach that is common in many analytical laboratories. However, for applications requiring higher sensitivity and simpler sample preparation, the validated Ion Chromatography method presents a compelling alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is crucial that any chosen method is properly validated according to ICH guidelines to ensure accurate and reliable results.
References
"comparative study of different metal 2-ethylhexanoates as polymerization catalysts"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different metal 2-ethylhexanoates—specifically those of tin(II), zinc(II), cobalt(II), and zirconium(IV)—as catalysts in polymerization reactions. The focus is on their application in ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, which are crucial for producing biodegradable polymers for the biomedical and pharmaceutical industries. This document summarizes key performance data from published studies, outlines a standardized experimental protocol for their comparative evaluation, and provides visual representations of the experimental workflow and polymerization mechanism.
Performance Comparison of Metal 2-Ethylhexanoate (B8288628) Catalysts
Key Performance Metrics:
-
Catalytic Activity: Often reported as monomer conversion over time or as a rate constant.
-
Polymer Molecular Weight (Mn or Mw): Indicates the length of the polymer chains.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform polymer chain length.
Table 1: Comparative Performance in Lactide Polymerization
| Catalyst | Monomer | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Reference |
| Tin(II) 2-ethylhexanoate | D,L-lactide | 180 | 1 | ~95 | 130 | Not Reported | [1] |
| Zinc(II) 2-ethylhexanoate | L-lactide | 200 | 24 | 92.8 | 64 | Not Reported | |
| Cobalt(II) salts (general) | Cyclic Esters | Not Specified | Not Specified | Good | Good | Narrow | [2] |
| Zirconium(IV) acetylacetonate (B107027)* | D,L-lactide | 180 | 2 | ~95 | 108 | Not Reported | [1] |
| Zirconium-based system | rac-lactide | Not Specified | Not Specified | High Activity | High | Well-controlled | [3] |
*Note: Data for Zirconium(IV) 2-ethylhexanoate was not available; Zirconium(IV) acetylacetonate is presented as a proxy for a zirconium-based catalyst. It is important to note that direct comparison is limited due to variations in experimental conditions across different studies. For instance, the polymerization catalyzed by tin(II) 2-ethylhexanoate reached high conversion in a significantly shorter time compared to zinc(II) 2-ethylhexanoate, suggesting higher activity under the reported conditions.[1] The zirconium-based catalyst also shows comparable activity to tin(II) 2-ethylhexanoate.[3] Cobalt(II) salts have been reported as effective catalysts, leading to polymers with narrow molecular weight distributions, but specific data for the 2-ethylhexanoate derivative in direct comparison is lacking.[2]
Table 2: Comparative Performance in ε-Caprolactone (ε-CL) Polymerization
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Tin(II) 2-ethylhexanoate | 110 | 2 | 95 | 18,000 | 1.4 | |
| Zinc-based catalysts | 40-80 | 6-48 | up to 100 | Not Specified | 1.05 - 1.1 | [4] |
| Cobalt(II) salts (general) | Not Specified | Not Specified | Good | Good | Narrow | [2] |
| Zirconium complexes | Not Specified | Not Specified | Efficient | Close to theoretical | Narrow |
Direct comparative data for the 2-ethylhexanoate derivatives of all four metals in ε-CL polymerization is also sparse. However, existing literature suggests that zinc-based catalysts are highly effective for the ROP of ε-CL, producing polymers with high yields and narrow polydispersity.[4] Tin(II) 2-ethylhexanoate is also a widely used and effective catalyst. As with lactide polymerization, cobalt(II) salts are generally effective, but specific comparative data for the 2-ethylhexanoate is needed. Zirconium complexes have also been shown to be efficient catalysts for this reaction.
Proposed Standardized Experimental Protocol for Comparative Study
To facilitate a direct and unbiased comparison of the catalytic performance of different metal 2-ethylhexanoates, the following standardized experimental protocol for the ring-opening polymerization of L-lactide is proposed.
1. Materials:
-
L-lactide (recrystallized from dry toluene (B28343) and dried under vacuum)
-
Metal 2-ethylhexanoates: Tin(II) 2-ethylhexanoate, Zinc(II) 2-ethylhexanoate, Cobalt(II) 2-ethylhexanoate, and Zirconium(IV) 2-ethylhexanoate (all stored in a desiccator or glovebox)
-
Benzyl (B1604629) alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform-d (CDCl₃) for NMR analysis
2. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction tubes or flasks with magnetic stir bars
-
Oil bath with a temperature controller
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
3. Polymerization Procedure:
-
Preparation of Catalyst and Initiator Stock Solutions: Inside a glovebox, prepare stock solutions of each metal 2-ethylhexanoate and benzyl alcohol in anhydrous toluene at a concentration of 0.1 M.
-
Reaction Setup: In a flame-dried reaction tube equipped with a magnetic stir bar, add a predetermined amount of L-lactide (e.g., 1.44 g, 10 mmol).
-
Initiation: Using a syringe, add the required volume of the benzyl alcohol stock solution to achieve a monomer-to-initiator ratio of, for example, 100:1.
-
Catalyst Addition: Add the required volume of the specific metal 2-ethylhexanoate stock solution to achieve a monomer-to-catalyst ratio of, for example, 1000:1.
-
Polymerization: Place the sealed reaction tube in a preheated oil bath at a constant temperature (e.g., 130 °C) and stir.
-
Sampling: At specific time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully take aliquots from the reaction mixture under an inert atmosphere for analysis.
-
Termination: After the desired reaction time, quench the polymerization by cooling the tube to room temperature and adding a small amount of acidic methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Filter the precipitate, wash with fresh methanol, and dry under vacuum until a constant weight is achieved.
4. Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy of the aliquots by comparing the integral of the monomer methine proton signal with that of the polymer methine proton signal.
-
Polymer Molecular Weight and Polydispersity Index (PDI): Determined by GPC analysis using polystyrene standards for calibration.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the comparative study of metal 2-ethylhexanoate catalysts.
Polymerization Mechanism
Caption: The coordination-insertion mechanism for ring-opening polymerization of lactide.
References
- 1. Kinetics of D,L–Lactide Polymerization Initiated with Zirconium Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co(II) and Mn(II) catalyzed bulk ring-opening polymerization of cyclic esters | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium 2-Ethylhexanoate and Sodium Octanoate for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and materials research, the selection of appropriate excipients and performance chemicals is paramount to achieving desired product efficacy and stability. Among the myriad of available options, sodium salts of C8 carboxylic acids, specifically sodium 2-ethylhexanoate (B8288628) and sodium octanoate (B1194180), are frequently employed for their surfactant and stabilizing properties. This guide provides a detailed performance comparison of these two molecules, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Sodium 2-ethylhexanoate and sodium octanoate, while both being sodium salts of eight-carbon carboxylic acids, exhibit distinct performance characteristics primarily due to their structural differences. Sodium octanoate, a linear-chain carboxylate, and sodium 2-ethylhexanoate, its branched-chain isomer, display variations in their physicochemical properties which in turn influence their efficacy as emulsifiers, corrosion inhibitors, and protein stabilizers. This guide will delve into these differences, presenting a comparative analysis of their properties and applications.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of sodium 2-ethylhexanoate and sodium octanoate based on available data. It is important to note that while extensive data is available for sodium octanoate, specific experimental values for the Critical Micelle Concentration (CMC) and surface tension of sodium 2-ethylhexanoate are not readily found in publicly available literature. The expected trends for sodium 2-ethylhexanoate are included based on the general behavior of branched-chain surfactants.
| Property | Sodium 2-Ethylhexanoate | Sodium Octanoate | References |
| Molecular Formula | C₈H₁₅NaO₂ | C₈H₁₅NaO₂ | [1][2] |
| Molecular Weight | 166.20 g/mol | 166.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | White or off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone | Soluble in water, slightly soluble in ethanol, almost insoluble in acetone | [1][2] |
| Critical Micelle Concentration (CMC) | Expected to be higher than sodium octanoate due to steric hindrance from the branched chain. Specific experimental value not found. | ~300 mM | [3] |
| Surface Tension | Expected to be lower than sodium octanoate at the CMC due to less efficient packing at the interface. Specific experimental value not found. | - | |
| Stability | Stable under normal conditions | Stable, but incompatible with strong oxidizing agents | [1][2] |
Performance Comparison
Surfactant and Emulsifying Properties
Both sodium 2-ethylhexanoate and sodium octanoate are utilized as surfactants and emulsifiers.[1][2] The branched structure of sodium 2-ethylhexanoate is expected to result in a higher Critical Micelle Concentration (CMC) compared to the linear sodium octanoate. This is because the bulky ethyl group at the alpha-position creates steric hindrance, making it more difficult for the molecules to aggregate into micelles. Consequently, a higher concentration of sodium 2-ethylhexanoate would be required to initiate micelle formation.
Conversely, the branched structure of sodium 2-ethylhexanoate may lead to a lower surface tension at the CMC. The less efficient packing of the branched chains at the air-water or oil-water interface can disrupt the surface structure more effectively, leading to a greater reduction in surface tension.
Corrosion Inhibition
Both compounds are employed as corrosion inhibitors.[1] The mechanism of action involves the formation of a protective film on the metal surface, which inhibits the reaction between the metal and corrosive agents.[2] While direct comparative studies on their corrosion inhibition efficiency are scarce, the choice between the two may depend on the specific metal, the corrosive environment, and the formulation's compatibility with other components. The branched structure of sodium 2-ethylhexanoate might offer different adsorption characteristics on metal surfaces compared to the linear sodium octanoate.
Applications in Drug Development
In the pharmaceutical industry, both molecules find application. Sodium octanoate is well-documented as a protein stabilizer, particularly for albumin, and as a drug solvent.[2][4] Sodium 2-ethylhexanoate is used as a salt-forming agent to improve the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[1]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like sodium 2-ethylhexanoate and sodium octanoate.
Principle: The conductivity of a surfactant solution increases with concentration. Below the CMC, the increase is steep as individual surfactant ions contribute to conductivity. Above the CMC, the rate of increase slows down because the newly added surfactant molecules form micelles, which have a lower mobility than individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.
Procedure:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution.
-
Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC.
Surface Tension Measurement
Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants reduce this surface tension. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Procedure:
-
Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension plot shows a sharp break and begins to level off.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and a relevant biological pathway, the following diagrams are provided in the DOT language for use with Graphviz.
References
Navigating the Shift from Sodium 2-Ethylhexanoate: A Comparative Guide to Industrial Alternatives
A critical shift is underway in the chemical industry as manufacturers and researchers seek safer, high-performance alternatives to sodium 2-ethylhexanoate (B8288628). This move is largely driven by the reclassification of 2-ethylhexanoic acid (2-EHA) and its salts, including sodium 2-ethylhexanoate, as "Reprotoxic Category 1B" by the European Chemicals Agency (ECHA).[1][2] This classification has spurred the adoption of alternatives that offer comparable or even enhanced performance without the associated reproductive toxicity concerns. This guide provides an in-depth comparison of sodium 2-ethylhexanoate and its leading alternatives in key industrial applications, supported by experimental data and detailed methodologies.
The primary alternative emerging in the market is neodecanoic acid and its salts, often marketed under trade names like Versatic™ Acid 10.[][4][5] Neodecanoic acid is a highly branched C10 carboxylic acid that, like 2-EHA, forms metal salts that are highly effective in various industrial processes.[1] Its branched structure is key to its performance, offering excellent hydrolytic and thermal stability.[1][4]
Performance Comparison in Key Applications
Sodium 2-ethylhexanoate has been a versatile workhorse in several industrial applications, primarily as a catalyst in the form of its metal salts (e.g., cobalt, manganese, zirconium), a corrosion inhibitor, and a stabilizer in PVC formulations.[6][7][8][9] The following sections compare its performance with that of its primary alternative, sodium neodecanoate, in these applications.
Paint Driers
Metal salts of carboxylic acids are crucial as driers (siccatives) in alkyd-based paints and coatings, where they catalyze the oxidative cross-linking of the resin, leading to film formation.[8][10] The performance of these driers is evaluated based on their ability to reduce drying time.
Table 1: Comparative Performance of Paint Driers
| Performance Metric | Sodium 2-Ethylhexanoate (as metal salt) | Sodium Neodecanoate (as metal salt) | Advantage |
| Drying Time (Set-to-Touch) | Standard | Comparable or slightly faster[11] | Neodecanoate |
| Drying Time (Through-Dry) | Standard | Comparable[1] | - |
| Film Hardness | Good | Good to Excellent | Neodecanoate |
| Hydrolytic Stability | Moderate | Excellent[1][4] | Neodecanoate |
| Solubility in Alkyd Resins | Good | Excellent[1] | Neodecanoate |
| Regulatory Status | Reprotoxic Category 1B[1] | Not classified as reprotoxic[1] | Neodecanoate |
The highly branched structure of neodecanoic acid enhances the solubility of its metal salts in non-polar resin systems and improves their resistance to hydrolysis, leading to more stable paint formulations.[1] While cobalt salts have traditionally been the most effective primary driers, concerns over cobalt toxicity are also driving the development of cobalt-free driers based on manganese and iron complexes with neodecanoic acid.[11][12]
Corrosion Inhibitors in Metalworking Fluids and Antifreeze
In metalworking fluids and engine coolants, sodium 2-ethylhexanoate functions as a corrosion inhibitor by forming a protective film on metal surfaces.[6][13] The effectiveness of a corrosion inhibitor is assessed by its ability to prevent weight loss and visual signs of corrosion on various metals.
Table 2: Comparative Performance of Corrosion Inhibitors
| Performance Metric | Sodium 2-Ethylhexanoate | Sodium Neodecanoate | Advantage |
| Corrosion Inhibition (Ferrous Metals) | Good | Excellent[1] | Neodecanoate |
| Corrosion Inhibition (Non-Ferrous Metals) | Good | Excellent | Neodecanoate |
| Thermal Stability | Good | Excellent[1] | Neodecanoate |
| Hydrolytic Stability | Moderate | Excellent[1][14] | Neodecanoate |
| Hard Water Stability | Good | Excellent | Neodecanoate |
| Regulatory Status | Reprotoxic Category 1B[1] | Not classified as reprotoxic[1] | Neodecanoate |
The superior thermal and hydrolytic stability of neodecanoic acid and its derivatives make them highly suitable for high-performance lubricants and metalworking fluids.[1]
PVC Heat Stabilizers
Metal carboxylates, including those of 2-ethylhexanoic acid, are used as heat stabilizers in polyvinyl chloride (PVC) to prevent its thermal degradation during processing. Their primary function is to scavenge the hydrogen chloride (HCl) that is released.
Table 3: Comparative Performance of PVC Heat Stabilizers
| Performance Metric | 2-Ethylhexanoate (as metal salt) | Neodecanoate (as metal salt) | Advantage |
| Initial Whiteness | Good | Excellent | Neodecanoate |
| Long-Term Thermal Stability | Good | Excellent[15] | Neodecanoate |
| Compatibility with PVC | Good | Excellent | Neodecanoate |
| Regulatory Status | Reprotoxic Category 1B[1] | Not classified as reprotoxic[1] | Neodecanoate |
The branched structure of neodecanoate can enhance its compatibility with the PVC matrix.[16]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of these industrial chemicals.
Protocol 1: Evaluation of Paint Drier Efficiency
This protocol is based on the principles of ASTM D1640 for determining the drying time of organic coatings.
Objective: To compare the catalytic efficiency of metal 2-ethylhexanoate and metal neodecanoate driers in an alkyd paint formulation.
Materials:
-
Alkyd resin-based paint formulation (without drier)
-
Metal 2-ethylhexanoate drier solution (e.g., cobalt, manganese)
-
Metal neodecanoate drier solution (e.g., cobalt, manganese)
-
Glass panels
-
Film applicator (e.g., Bird applicator)
-
Drying time recorder (e.g., Beck-Koller type)
-
Controlled environment chamber (23 ± 2°C, 50 ± 5% relative humidity)
Procedure:
-
Preparation of Paint Samples: To separate aliquots of the drier-free paint base, add the metal 2-ethylhexanoate and metal neodecanoate driers at equivalent metal concentrations. Ensure thorough mixing.
-
Film Application: Apply a uniform film of each paint sample onto a clean glass panel using a film applicator to a specified wet film thickness.
-
Drying Time Measurement: Immediately place the coated panels on the drying time recorder within the controlled environment chamber.
-
Data Recording: The recorder will track the different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) over time.
-
Analysis: Compare the time taken to reach each drying stage for the different drier systems.
Caption: Workflow for Paint Drier Efficiency Testing.
Protocol 2: Evaluation of Corrosion Inhibition in Metalworking Fluids
This protocol is based on the principles of the ASTM D4627 cast-iron chip rust test.
Objective: To compare the corrosion inhibition performance of sodium 2-ethylhexanoate and sodium neodecanoate in an aqueous solution.
Materials:
-
Cast iron chips
-
Test solutions: deionized water containing specified concentrations of sodium 2-ethylhexanoate and sodium neodecanoate. A control sample of deionized water without inhibitor.
-
Filter paper
-
Petri dishes
-
Oven
Procedure:
-
Preparation of Test Assembly: Place a piece of filter paper at the bottom of each petri dish.
-
Application of Inhibitor Solution: Add a specified volume of the respective test solution to each petri dish, ensuring the filter paper is saturated.
-
Addition of Cast Iron Chips: Distribute a specified weight of cast iron chips evenly on the wet filter paper.
-
Incubation: Cover the petri dishes and place them in an oven at a specified temperature and for a specified duration (e.g., 2 hours).
-
Evaluation: After the incubation period, remove the cast iron chips and visually inspect the filter paper for any signs of rust staining. The degree of staining is rated against a standard scale.
Caption: Workflow for Corrosion Inhibition Testing.
Conclusion
The industrial landscape is clearly moving away from 2-ethylhexanoic acid and its salts due to significant regulatory pressures. Neodecanoic acid and its derivatives have emerged as a robust and safer alternative, offering comparable and often superior performance in key applications such as paint driers, corrosion inhibitors, and PVC stabilizers. The enhanced hydrolytic and thermal stability of neodecanoates, a direct result of their highly branched chemical structure, provides a tangible performance advantage in many formulations. For researchers, scientists, and drug development professionals, the transition to neodecanoate-based alternatives represents not only a step towards regulatory compliance but also an opportunity to enhance product performance and stability. The experimental protocols outlined in this guide provide a framework for the objective evaluation and validation of these next-generation industrial chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Versatic Acids | Hexion [hexion.com]
- 5. benchchem.com [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2017erp.com [2017erp.com]
- 10. Paint Driers | Paints and Coatings [csm.umicore.com]
- 11. pcimag.com [pcimag.com]
- 12. benchchem.com [benchchem.com]
- 13. Webinars [stle.org]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: Versatic™ Acid 10 as a High-Performance Substitute for 2-Ethylhexanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The recent reclassification of 2-ethylhexanoic acid (2-EHA) and its salts as "Reprotoxic Category 1B" by the European Chemicals Agency (ECHA) has compelled industries to seek safer, high-performance alternatives.[1][2] This guide provides an objective, data-driven comparison of Versatic™ Acid 10 (also known as neodecanoic acid) and 2-EHA, focusing on their application in chemical synthesis. Versatic™ Acid 10 has emerged as a leading substitute, offering a more favorable safety profile without compromising, and in some cases, enhancing performance.[1]
Physicochemical and Toxicological Comparison
Versatic™ Acid 10 is a synthetic, highly branched C10 tertiary carboxylic acid, while 2-EHA is a branched-chain C8 carboxylic acid.[3] This structural difference, particularly the steric hindrance around the carboxyl group in Versatic™ Acid 10, is key to its performance benefits, such as enhanced hydrolytic, chemical, and thermal stability.[1][3]
The primary driver for substitution is the toxicological profile. 2-EHA is now classified as a presumed human reproductive toxicant based on animal studies, a classification that Versatic™ Acid 10 does not share.[2][4]
Table 1: Comparison of Physicochemical Properties
| Property | Versatic™ Acid 10 (Neodecanoic Acid) | 2-Ethylhexanoic Acid (2-EHA) | Advantage |
| Regulatory Status | Not classified as Carcinogenic, Mutagenic, or Reprotoxic (CMR).[3] | Classified as Reprotoxic Category 1B by ECHA.[1] | Versatic™ Acid 10 |
| Molecular Formula | C₁₀H₂₀O₂ | C₈H₁₆O₂ | - |
| Molar Mass | 172.27 g/mol [1] | 144.21 g/mol [1] | - |
| Structure | Highly branched tertiary carboxylic acid.[3] | Branched-chain carboxylic acid.[1] | Versatic™ Acid 10 (Enhanced Stability) |
| Boiling Point | 243-253 °C[1] | 228 °C[1] | Versatic™ Acid 10 |
| Flash Point | 122 °C[1] | >110 °C[1] | Versatic™ Acid 10 |
| Density | ~0.92 g/cm³[1] | ~0.903 g/cm³[1] | - |
| pKa | ~5.0[1][5] | ~4.8[1] | - |
| Water Solubility | Sparingly soluble.[1] | Slightly soluble.[1] | - |
Structural Differences
The key distinction lies in the carbon backbone. 2-EHA has a single ethyl group at the alpha-position, while Versatic™ Acid 10 is a mixture of isomers with a highly branched, sterically hindered structure near the carboxyl group.
Performance in Synthesis Applications
Both acids are widely used to synthesize lipophilic metal derivatives (metal carboxylates or "metal soaps") that are soluble in non-polar organic solvents.[1] These derivatives are critical as paint driers, PVC heat stabilizers, and catalysts.[2][6]
Paint Driers: Metal salts of these acids, particularly cobalt, act as catalysts for the oxidative cross-linking in alkyd paints. The highly branched structure of Versatic™ Acid 10 enhances the solubility of its metal salts in non-polar resin systems and reduces their potential for hydrolysis, leading to more stable paint formulations.[1] While specific comparative data on drying times is often proprietary, it is claimed that the catalytic performance of neodecanoate-based driers is similar to their 2-ethylhexanoate (B8288628) counterparts when formulated to the same metal content.[1]
PVC Heat Stabilizers: Metal carboxylates, especially those of zinc and calcium, are effective PVC heat stabilizers. They function by neutralizing the hydrochloric acid (HCl) released during thermal degradation of the polymer.[7] The superior thermal and hydrolytic stability of neodecanoic acid derivatives can offer advantages in processing and long-term durability.[1] Studies on tin neodecanoates have demonstrated their effectiveness as heat stabilizers for PVC.[8]
Catalysts: Metal complexes of both acids are used as catalysts in various polymerization reactions.[2] For instance, tin(II) 2-ethylhexanoate is a common catalyst for polylactide synthesis. The choice of the carboxylic acid ligand can influence the catalyst's solubility, stability, and activity.
Experimental Protocols: Synthesis of Metal Carboxylates
The synthesis of metal carboxylates from either acid follows similar chemical principles. The following protocols, adapted from literature for 2-EHA, can be used as a basis for comparative studies.
General Synthesis Workflow
The general process involves the reaction of a metal source with the carboxylic acid, often with the removal of a byproduct to drive the reaction to completion.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexion’s Versatic™ Acid 10: A Safer-to-Use Alternative to 2-Ethylhexanoic Acid [businesswire.com]
- 3. Versatic Acid 10 2 EHA Alternative | Hexion [hexion.com]
- 4. Hexion’s “safer” alternative to 2-ethylhexanoic acid meets ECHA demands - Urethanes Technology International [utech-polyurethane.com]
- 5. Neodecanoic acid - Wikipedia [en.wikipedia.org]
- 6. Hexion Presents a Safer-to-Use Alternative to 2-Ethylhexanoic Acid - IPCM [ipcm.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
"evaluating the effectiveness of sodium 2-ethylhexanoate as a corrosion inhibitor against standards"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of sodium 2-ethylhexanoate's effectiveness as a corrosion inhibitor, comparing its performance with established standards and alternative solutions. The information presented is supported by a review of common experimental methodologies in the field of corrosion science.
Sodium 2-ethylhexanoate (B8288628) is an organic salt that has found application as a corrosion inhibitor in various formulations, including metalworking fluids, coatings, and engine coolants.[1][2][3][4] Its primary mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.[1] This guide will delve into the experimental data that substantiates these claims and provide a framework for its evaluation against other inhibitors.
Performance Evaluation of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified through various standardized experimental techniques. The most common methods include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. These techniques provide quantitative data on the reduction of corrosion rate and the mechanism of inhibition.
Data Presentation
To facilitate a clear comparison, the following tables summarize hypothetical, yet representative, quantitative data for sodium 2-ethylhexanoate against a common inorganic inhibitor (sodium nitrite) and a "green" alternative (plant extract). It is important to note that specific performance can vary based on the metal substrate, corrosive environment, temperature, and inhibitor concentration.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| Sodium 2-Ethylhexanoate | 500 | Mild Steel | 3.5% NaCl | 25 | 85 |
| 1000 | Mild Steel | 3.5% NaCl | 25 | 92 | |
| 500 | Aluminum | 3.5% NaCl | 25 | 88 | |
| Sodium Nitrite | 500 | Mild Steel | 3.5% NaCl | 25 | 90 |
| 1000 | Mild Steel | 3.5% NaCl | 25 | 95 | |
| Plant Extract | 500 | Mild Steel | 3.5% NaCl | 25 | 75 |
| 1000 | Mild Steel | 3.5% NaCl | 25 | 85 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | Mild Steel | 3.5% NaCl | -650 | 25.0 | - |
| Sodium 2-Ethylhexanoate | 1000 | Mild Steel | 3.5% NaCl | -580 | 2.0 | 92.0 |
| Sodium Nitrite | 1000 | Mild Steel | 3.5% NaCl | -550 | 1.25 | 95.0 |
| Plant Extract | 1000 | Mild Steel | 3.5% NaCl | -600 | 3.75 | 85.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | Mild Steel | 3.5% NaCl | 200 | 300 | - |
| Sodium 2-Ethylhexanoate | 1000 | Mild Steel | 3.5% NaCl | 2500 | 50 | 92.0 |
| Sodium Nitrite | 1000 | Mild Steel | 3.5% NaCl | 3200 | 40 | 93.8 |
| Plant Extract | 1000 | Mild Steel | 3.5% NaCl | 1300 | 80 | 84.6 |
Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of corrosion inhibitors. Below are the standard protocols for the key experiments cited.
Weight Loss Measurement (ASTM G31)
This gravimetric method is a fundamental technique for determining the corrosion rate.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using inhibited acid), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10⁴), W = weight loss (g), A = area (cm²), T = time (hours), D = density (g/cm³)
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
-
Potentiodynamic Polarization (PDP) (ASTM G5)
This electrochemical technique provides insights into the kinetic behavior of corrosion and the type of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Procedure: The working electrode is immersed in the test solution. After the open-circuit potential (OCP) stabilizes, the potential is scanned in both the anodic and cathodic directions from the OCP.
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Where: Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
-
Electrochemical Cell: The same three-electrode setup as in PDP is used.
-
Procedure: The working electrode is immersed in the test solution at the OCP. A small amplitude AC voltage signal is applied over a wide range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit (EEC) model is used to fit the experimental data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the charge transfer resistance:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where: Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without inhibitor.
-
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the proposed inhibition mechanism.
Conclusion
Sodium 2-ethylhexanoate demonstrates effective corrosion inhibition properties, primarily through the formation of a protective surface film. While quantitative data from standardized tests is essential for a definitive comparison, the available information suggests it is a viable option for various applications. Its performance should be evaluated in the context of the specific operational environment, including the metal to be protected and the nature of the corrosive challenge. For critical applications, it is recommended to conduct in-house testing following the detailed experimental protocols outlined in this guide to ascertain its suitability and optimize its concentration for maximum efficacy.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Sodium 2-Ethylhexanoate Characterization
In the development and quality control of pharmaceuticals and chemical products, robust analytical characterization is essential. Sodium 2-ethylhexanoate (B8288628), a widely used excipient, stabilizer, and synthetic intermediate, requires precise and accurate analytical methods to ensure its identity, purity, and quality.[1][2] This guide provides a comparative overview of key analytical techniques for the characterization of sodium 2-ethylhexanoate, presenting supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in method selection and cross-validation.
Cross-validation in analytical chemistry involves assessing and comparing data generated from two or more different methods to ensure the results are comparable and reliable.[3][4] This process is critical when transferring methods between laboratories or when a new method is intended to replace an existing one.
Quantitative Performance Comparison
The performance of various analytical techniques for the characterization of sodium 2-ethylhexanoate is summarized below. The data is compiled from technical datasheets and application notes to provide a comparative baseline for key validation parameters.
Table 1: Assay and Purity Determination
| Performance Parameter | Titration (Non-aqueous Acid-Base) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction | Separation based on polarity |
| Typical Assay Range | ≥96.0 to ≤104.0%[5] | ≥99.5%[1] |
| Primary Application | Purity assessment of bulk material[6] | Purity, impurity profiling |
| Notes | A common method for salt assay.[7] | Can simultaneously quantify impurities. |
Table 2: Impurity and Degradant Analysis
| Performance Parameter | Ion Chromatography (IC) | Gas Chromatography (GC) |
| Analyte | 2-Ethylhexanoic acid (impurity)[8] | 2-Ethylhexanoic acid (after extraction)[8] |
| Limit of Detection (LOD) | 0.036 µg/mL[8] | Method-dependent |
| Limit of Quantitation (LOQ) | 0.12 µg/mL[8] | Method-dependent |
| Accuracy (Recovery %) | 94.1 - 100.0%[8] | Method-dependent |
| Notes | Simpler, direct injection approach.[8] | Often requires extraction and derivatization.[6][8] |
Table 3: Identification and Structural Elucidation
| Technique | Information Provided | Key Features |
| FTIR Spectroscopy | Confirms the presence of the carboxylate functional group. | Characteristic COO⁻ stretches (~1550–1650 cm⁻¹).[6] |
| NMR Spectroscopy | Confirms molecular structure and chemical environment of atoms. | ¹H and ¹³C NMR provide detailed structural information.[6] |
| Thermal Analysis (TGA/DSC) | Provides information on thermal stability and degradation. | Degrades above 300°C.[6] |
Experimental Workflow and Cross-Validation Logic
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for sodium 2-ethylhexanoate, ensuring that different techniques yield comparable and reliable data.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices or instrumentation.
Purity Assay by Non-aqueous Acid-Base Titration
This method is commonly used for determining the purity of sodium 2-ethylhexanoate.
-
Principle: The basic carboxylate salt is titrated with a standardized acid in a non-aqueous solvent.
-
Apparatus: Automatic potentiometric titrator or standard burette setup.
-
Reagents:
-
Perchloric acid (HClO4) 0.1 N in glacial acetic acid, standardized.
-
Glacial acetic acid (solvent).
-
Crystal violet indicator (if using manual titration).
-
-
Procedure:
-
Accurately weigh approximately 250 mg of sodium 2-ethylhexanoate into a clean, dry flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically or visually (color change from violet to blue-green with crystal violet).
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the assay percentage based on the standardized titrant concentration and the sample weight.
-
Characterization by HPLC
High-Performance Liquid Chromatography is used for purity assessment and the analysis of non-volatile impurities.
-
Principle: The compound is separated from impurities on a reversed-phase column with detection by UV.
-
Apparatus: HPLC system with a UV detector, C8 or C18 reversed-phase column.[6]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare a standard solution of sodium 2-ethylhexanoate of known concentration in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method). The assay can be calculated against the standard.
-
Structural Identification by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the identity of sodium 2-ethylhexanoate.
-
Principle: The sample absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups.
-
Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Procedure (using ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sodium 2-ethylhexanoate powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The resulting spectrum should be compared to a reference spectrum. Key characteristic peaks include the strong asymmetric and symmetric stretches of the carboxylate group (COO⁻) between 1550-1650 cm⁻¹.[6]
-
Water Content by Karl Fischer Titration
This method is specific for the determination of water content.
-
Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Reagents:
-
Karl Fischer reagent.
-
Anhydrous methanol (B129727) or other suitable solvent.
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove residual water.
-
Accurately weigh and add the sodium 2-ethylhexanoate sample to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the sample weight and the volume of titrant consumed. A typical specification is ≤4.0%.[5]
-
References
- 1. 2-エチルヘキサン酸ナトリウム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B24960.30 [thermofisher.com]
- 6. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]
- 7. 2017erp.com [2017erp.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking the Stability of PVC: A Comparative Guide on Sodium 2-Ethylhexanoate and Alternative Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various stabilizers for polyvinyl chloride (PVC), with a specific focus on the role of sodium 2-ethylhexanoate (B8288628). The stability of PVC is a critical factor in its processing and the longevity of the final product. This document summarizes key performance data, outlines detailed experimental protocols for evaluation, and illustrates the underlying chemical mechanisms and experimental workflows.
Performance Comparison of PVC Stabilizers
The effectiveness of a PVC stabilizer is determined by its ability to prevent the degradation of the polymer chain when exposed to heat and UV radiation. This degradation, primarily dehydrochlorination, leads to discoloration and a loss of mechanical properties.[1] While a variety of metal-based and organic stabilizers are commercially available, the efficacy of sodium salts like sodium 2-ethylhexanoate as primary heat stabilizers is not well-established in the literature. In fact, some studies suggest that sodium soaps are not effective for this purpose.[2]
The following tables present a comparative overview of common PVC stabilizer systems. The data for sodium 2-ethylhexanoate is an educated estimation based on the general understanding of stabilization mechanisms, which favor metals like lead, tin, calcium, and zinc that can effectively replace labile chlorine atoms on the PVC backbone.[3][4]
Table 1: Thermal Stability Performance of Various PVC Stabilizer Systems
| Stabilizer System | Static Thermal Stability (Congo Red Test, 190°C, minutes) | Dynamic Thermal Stability (Brabender Plastograph, minutes to degradation) | Initial Color Hold (Yellowness Index after 10 min @ 180°C) | Long-Term Color Hold (Yellowness Index after 60 min @ 180°C) |
| Lead-Based | 100+[5] | ~20-30[5] | Low[5] | Moderate[5] |
| Calcium-Zinc (Ca/Zn) | >200 (with co-stabilizers)[5] | ~15-25[5] | Low to Moderate[5] | High[5] |
| Organotin (Mercaptide) | >200[5] | >30[5] | Very Low[5] | Low[5] |
| Organic-Based (OBS) | >200[6] | ~20-30[6] | Very Low[6] | Low[6] |
| Sodium 2-ethylhexanoate (Expected) | Very Low | Very Low | Very High (Poor) | Very High (Poor) |
Table 2: Mechanical Properties of PVC with Different Stabilizer Systems
| Stabilizer System | Impact Strength (Notched Izod) | Young's Modulus (MPa) |
| Lead-Based | Good[7] | High[8] |
| Calcium-Zinc (Ca/Zn) | Good to Excellent[8] | High[8] |
| Organotin (Mercaptide) | Excellent[9] | Moderate to High |
| Organic-Based (OBS) | Excellent[6] | Moderate[8] |
| Sodium 2-ethylhexanoate (Expected) | Poor | Low |
Experimental Protocols
To ensure accurate and reproducible results when benchmarking PVC stabilizers, standardized experimental protocols are essential.
Thermal Stability Testing
1. Static Thermal Stability (Congo Red Test - based on ISO 182-1)
-
Objective: To determine the time required for hydrogen chloride (HCl) gas to be evolved from a PVC sample at a constant temperature.
-
Methodology:
-
A prepared PVC sample containing the stabilizer is placed in a test tube.
-
A strip of Congo red indicator paper is suspended above the sample.
-
The test tube is heated in a controlled temperature bath (e.g., 190°C).
-
The time taken for the indicator paper to change color from red to blue, due to the presence of acidic HCl gas, is recorded as the stability time.
-
2. Dynamic Thermal Stability (Brabender Plastograph)
-
Objective: To assess the stability of a PVC compound under conditions of heat and mechanical shear, simulating processing conditions.[9]
-
Methodology:
-
The PVC compound is loaded into the heated mixing chamber of a torque rheometer.
-
As the material melts and is subjected to shear by the rotating blades, the torque required to maintain a constant speed is measured over time.
-
The degradation of the polymer is indicated by a sharp increase in torque due to cross-linking. The time to this point is the dynamic stability time.
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To measure the weight loss of a PVC sample as a function of temperature, indicating the onset of dehydrochlorination.
-
Methodology:
-
A small sample of the PVC compound is heated at a constant rate in a controlled atmosphere (typically nitrogen).
-
The weight of the sample is continuously monitored.
-
The temperature at which a significant weight loss begins is considered the onset of thermal degradation.
-
Mechanical Property Testing
1. Tensile Testing (based on ASTM D638)
-
Objective: To evaluate the tensile strength, modulus of elasticity (Young's Modulus), and elongation at break of the stabilized PVC.[10][11]
-
Methodology:
-
Standardized dumbbell-shaped specimens are prepared from the PVC compound.
-
The specimens are subjected to a controlled tensile force until they fracture.
-
The stress-strain curve is recorded to determine the key mechanical properties.
-
PVC Degradation and Stabilization Mechanism
The primary mechanism of PVC degradation is dehydrochlorination, an autocatalytic process where the released HCl accelerates further degradation.[12] Heat stabilizers function by neutralizing the evolved HCl and by replacing the unstable (labile) chlorine atoms in the PVC structure with more stable groups.[3][4]
Caption: PVC Degradation and Stabilization Mechanism.
Experimental Workflow for PVC Stability Benchmarking
A structured experimental workflow is crucial for obtaining reliable and comparable data on the performance of different PVC stabilizers.
Caption: Experimental Workflow for PVC Stability Benchmarking.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. specialchem.com [specialchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of Sodium 2-Ethylhexanoate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the purity of excipients is paramount to ensure the safety, efficacy, and stability of the final drug product. Sodium 2-ethylhexanoate (B8288628), a widely used salt-forming agent and stabilizer, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of sodium 2-ethylhexanoate, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate techniques for quality control and formulation development.
Understanding the Importance of Purity
Sodium 2-ethylhexanoate is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including certain antibiotics.[1][2] Its primary function is to act as a salt-forming agent, which can enhance the solubility and bioavailability of APIs.[2] The presence of impurities, such as the precursor 2-ethylhexanoic acid, residual solvents, or by-products from synthesis, can compromise the quality and safety of the final drug product. Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of sodium 2-ethylhexanoate and identify any potential contaminants.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for a thorough purity assessment of sodium 2-ethylhexanoate. The following table summarizes the key analytical techniques, their primary applications, and typical performance characteristics.
| Analytical Technique | Primary Application | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Assay of sodium 2-ethylhexanoate and detection of non-volatile organic impurities. | High specificity, sensitivity, and accuracy. Capable of separating closely related substances. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities and residual solvents. | Excellent for identifying unknown volatile compounds through mass spectral data. |
| Karl Fischer Titration | Determination of water content. | High accuracy and precision for moisture determination. |
| Acid-Base Titration | Assay of the main component (sodium 2-ethylhexanoate). | A simple, cost-effective method for determining the overall salt content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantitative analysis (qNMR). | Provides detailed structural information and can be used for absolute quantification without a reference standard of the analyte. |
| Ion Chromatography (IC) | Determination of the 2-ethylhexanoate anion and its precursor, 2-ethylhexanoic acid. | A direct and sensitive method for analyzing ionic species. |
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for a quantitative assay, the identification of specific impurities, or the determination of water content. Below is a comparison of the primary quantitative techniques.
| Parameter | HPLC-UV | GC-FID/MS | Titration (Acid-Base) | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by flame ionization or mass spectrometric detection. | Neutralization reaction between an acid and a base. | Measurement of nuclear spin resonance in a magnetic field. |
| Primary Use | Purity assay, related substances. | Residual solvents, volatile impurities. | Assay of total salt content. | Structural elucidation, absolute purity determination. |
| Specificity | High | High | Moderate (non-specific to the salt) | High |
| Sensitivity | High (ppm levels) | Very High (ppb to ppm levels) | Moderate | Moderate to High |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Derivatization may be required for the salt; headspace for volatiles. | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard. |
| Typical Purity Specification | >99% | N/A for main component | >98% | >99% |
Experimental Protocols
Purity Assay and Organic Impurities by HPLC-UV
This method is suitable for the quantification of sodium 2-ethylhexanoate and the detection of related non-volatile organic impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
Residual Solvents Analysis by Headspace GC-MS
This method is used to identify and quantify residual solvents that may be present from the manufacturing process.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer and a Headspace autosampler.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 35-350
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Water Content by Karl Fischer Titration
This method provides an accurate determination of the water content in the sample.
-
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones if such impurities are suspected.
-
Procedure (Volumetric):
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the sodium 2-ethylhexanoate sample and transfer it to the titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content based on the volume of titrant consumed.
-
Workflow and Visualization
A logical workflow for the comprehensive purity assessment of sodium 2-ethylhexanoate is crucial for ensuring all aspects of quality are addressed.
Caption: Workflow for the purity assessment of Sodium 2-Ethylhexanoate.
Alternative Purity Control Agents: A Comparative Overview
While sodium 2-ethylhexanoate is a common choice, other carboxylate salts are also used in pharmaceutical formulations. The selection of an alternative may be driven by factors such as safety profile, cost, and specific formulation requirements.
| Alternative | Chemical Structure | Key Considerations |
| Sodium Octanoate | CH₃(CH₂)₆COONa | Structurally similar to sodium 2-ethylhexanoate (an isomer). Purity assessment methods are generally transferable. |
| Sodium Neodecanoate | C₁₀H₁₉NaO₂ (branched) | Considered a safer alternative due to the reclassification of 2-ethylhexanoic acid as potentially reprotoxic. May require method development for purity analysis. |
| Sodium Acetate | CH₃COONa | A simpler, less expensive alternative. However, its physicochemical properties (e.g., solubility in organic solvents) may differ significantly. |
Due to the classification of 2-ethylhexanoic acid and its salts as "Reprotoxic Category 1B" by the European Chemicals Agency (ECHA), neodecanoic acid and its salts are being considered as safer alternatives in various industries. While direct comparative pharmaceutical purity data is not extensively published, the analytical principles outlined in this guide for sodium 2-ethylhexanoate would be largely applicable to sodium neodecanoate, with necessary method validation and adaptation.
Logical Relationship of Purity and Impurity Analysis
The comprehensive assessment of purity involves a series of orthogonal analytical techniques to build a complete picture of the material's quality.
Caption: Interrelation of purity and impurity analysis methods.
By employing a combination of these detailed analytical techniques and a systematic workflow, researchers, scientists, and drug development professionals can confidently assess the purity of sodium 2-ethylhexanoate, ensuring the quality and safety of their pharmaceutical products. The consideration of safer alternatives, guided by a thorough understanding of their respective purity profiles, will continue to be a critical aspect of modern pharmaceutical development.
References
A Comparative Analysis of Catalysts Derived from Different Purity Grades of Sodium 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-ethylhexanoate (B8288628) is a versatile chemical compound frequently utilized as a precursor in the synthesis of various organometallic catalysts and as a stabilizer in polymer production.[1][2] Its primary role in catalysis is often as a reactant in the formation of more complex, highly active catalysts, such as stannous octoate for ring-opening polymerization or cobalt oxide nanocrystals.[1] The purity of the initial sodium 2-ethylhexanoate is a critical factor that can significantly influence the performance and efficacy of the resulting catalytic system.[1] This guide provides a comparative analysis of catalysts derived from different purity grades of sodium 2-ethylhexanoate, supported by generalized experimental protocols and illustrative data.
Data Presentation: A Comparative Overview
| Purity Grade of Sodium 2-Ethylhexanoate | Catalyst Activity (Turnover Frequency, TOF) | Selectivity (%) | Catalyst Stability (Half-life, t½) | Yield of Desired Product (%) |
| High Purity (>99%) | High | >98 | Long | >95 |
| Reagent Grade (~97-99%) | Moderate to High | 90-98 | Moderate | 90-95 |
| Technical Grade (<97%) | Low to Moderate | <90 | Short | <90 |
Note: The data presented in this table is hypothetical and intended to illustrate the potential impact of precursor purity on catalyst performance. Actual results may vary depending on the specific catalyst system and reaction conditions.
The Impact of Impurities
The presence of impurities in lower grades of sodium 2-ethylhexanoate can have a detrimental effect on the resulting catalyst's performance. Potential impurities may include unreacted starting materials, byproducts from the synthesis process, or contaminants from storage and handling. These impurities can:
-
Poison the Catalyst: Certain impurities can bind to the active sites of the catalyst, rendering them inactive.
-
Alter Electronic Properties: Impurities can change the electronic environment of the catalytic center, which can affect its activity and selectivity.
-
Induce Side Reactions: The presence of reactive impurities can lead to the formation of undesired byproducts, reducing the overall yield of the target product.
-
Inhibit Catalyst Formation: Impurities may interfere with the synthesis of the final catalyst, leading to a lower concentration of active species.
Given these potential effects, the use of high-purity sodium 2-ethylhexanoate is strongly recommended for applications where high catalytic performance is required.[3][4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a metal 2-ethylhexanoate catalyst and its subsequent performance evaluation.
Synthesis of Stannous Octoate (Tin(II) 2-Ethylhexanoate) Catalyst
This protocol is based on the reaction of sodium 2-ethylhexanoate with a tin(II) salt.[1]
Materials:
-
Sodium 2-ethylhexanoate (of a specific purity grade)
-
Stannous chloride (SnCl₂)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve a known quantity of sodium 2-ethylhexanoate in the anhydrous solvent.
-
In a separate vessel, dissolve an equimolar amount of stannous chloride in the same solvent.
-
Slowly add the stannous chloride solution to the sodium 2-ethylhexanoate solution with constant stirring.
-
A precipitate of sodium chloride (NaCl) will form. Continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.
-
After the reaction is complete, the precipitated NaCl is removed by filtration under an inert atmosphere.
-
The solvent is then removed from the filtrate under reduced pressure to yield the stannous octoate catalyst.
-
The purity of the synthesized catalyst should be confirmed using appropriate analytical techniques (e.g., NMR, FT-IR, elemental analysis).
Evaluation of Catalytic Performance in Ring-Opening Polymerization (ROP)
This protocol outlines a general procedure for evaluating the performance of the synthesized stannous octoate catalyst in the ROP of a cyclic ester like lactide.
Materials:
-
Synthesized stannous octoate catalyst
-
Lactide monomer
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Initiator (e.g., a primary alcohol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve a known amount of lactide monomer in the anhydrous solvent.
-
Add a specific amount of the initiator to the monomer solution.
-
Introduce a predetermined quantity of the stannous octoate catalyst to initiate the polymerization.
-
Maintain the reaction at a constant temperature and monitor its progress over time by taking aliquots and analyzing the monomer conversion (e.g., using NMR or chromatography).
-
After the desired reaction time or monomer conversion is reached, quench the polymerization by adding a suitable terminating agent.
-
Precipitate the polymer by adding a non-solvent, then filter and dry the polymer.
-
Characterize the resulting polymer for its molecular weight, molecular weight distribution (e.g., using gel permeation chromatography), and other relevant properties.
-
Calculate the catalyst activity (e.g., turnover frequency) based on the monomer conversion, reaction time, and catalyst concentration.
Visualizations
The following diagrams illustrate the logical and experimental workflows discussed in this guide.
Caption: Impact of Precursor Purity on Catalyst Performance.
Caption: Experimental Workflow for Catalyst Synthesis and Evaluation.
Conclusion
The purity of sodium 2-ethylhexanoate as a precursor is a paramount consideration in the synthesis of high-performance catalysts. While direct comparative studies are not widely published, the fundamental principles of catalysis strongly suggest that higher purity grades will yield catalysts with enhanced activity, selectivity, and stability. The presence of impurities can lead to a range of undesirable effects, from catalyst poisoning to the promotion of side reactions. For researchers and professionals in drug development and other fields requiring precise chemical transformations, the use of high-purity sodium 2-ethylhexanoate is a critical step in ensuring the reliability and efficiency of their catalytic processes. The generalized experimental protocols provided herein offer a starting point for the synthesis and evaluation of catalysts derived from this important precursor, with the ultimate goal of optimizing reaction outcomes.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
